molecular formula C9H18N2O3 B1277408 H-D-Ala-D-leu-OH CAS No. 67392-69-2

H-D-Ala-D-leu-OH

Cat. No.: B1277408
CAS No.: 67392-69-2
M. Wt: 202.25 g/mol
InChI Key: RDIKFPRVLJLMER-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Ala-D-leu-OH is a useful research compound. Its molecular formula is C9H18N2O3 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-D-Ala-D-leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Ala-D-leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIKFPRVLJLMER-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426310
Record name H-D-ALA-D-LEU-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67392-69-2
Record name H-D-ALA-D-LEU-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of H-D-Ala-D-leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the dipeptide H-D-Ala-D-leu-OH, focusing on its chemical properties, structure, synthesis, and potential applications. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics of peptides containing D-amino acids.

Introduction: The Significance of Stereochemistry in Dipeptides

H-D-Ala-D-leu-OH is a dipeptide composed of two D-amino acids, D-alanine and D-leucine. The incorporation of D-amino acids into peptide structures is a key strategy in medicinal chemistry to enhance their therapeutic potential. Unlike their naturally occurring L-counterparts, peptides containing D-amino acids exhibit remarkable resistance to enzymatic degradation by proteases, which significantly prolongs their in vivo half-life. This intrinsic stability makes D-amino acid-containing peptides, such as H-D-Ala-D-leu-OH, attractive candidates for the development of novel therapeutics.[1]

This guide will delve into the specific attributes of the D-D stereoisomer of alanyl-leucine, a molecule that, while structurally simple, holds significant implications for peptide design and function. It is crucial to distinguish this dipeptide from its more commonly documented diastereomer, H-D-Ala-L-leu-OH, as the stereochemistry at the leucine residue profoundly influences its three-dimensional structure and biological interactions.

Chemical Structure and Stereochemistry

The fundamental identity of H-D-Ala-D-leu-OH is defined by its molecular structure and the specific spatial arrangement of its constituent atoms.

IUPAC Name: (2R)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid

Synonyms: D-Alanyl-D-leucine

Molecular Formula: C₉H₁₈N₂O₃

Molecular Weight: 202.25 g/mol

The structure consists of a D-alanine residue linked to a D-leucine residue via a peptide bond. The "D" designation in both amino acids signifies that the stereocenter at the alpha-carbon of each residue has an (R) configuration. This is in contrast to the (S) configuration found in the more common L-amino acids.

Figure 1: 2D chemical structure of H-D-Ala-D-leu-OH.

Physicochemical Properties

While specific experimental data for H-D-Ala-D-leu-OH is not extensively available in public databases, which often focus on the L- or mixed D,L-stereoisomers, we can infer and predict several key properties. The information for the related compound D-alanyl-L-leucine (CAS 67113-60-4) is more accessible.[2] For H-D-Ala-D-leu-OH, properties are expected to be similar to its diastereomer, with potential differences in crystal packing and biological interactions.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₃-
Molecular Weight 202.25 g/mol [2]
Appearance White to off-white solid (Predicted)-
Solubility Soluble in water (Predicted)-
Melting Point Data not available for D-D isomer-
XLogP3 -2.8[2] (for D-L isomer)
Hydrogen Bond Donor Count 3[2] (for D-L isomer)
Hydrogen Bond Acceptor Count 4[2] (for D-L isomer)

Note on Data Availability: It is imperative for researchers to perform their own analytical characterization to determine the precise physicochemical properties of H-D-Ala-D-leu-OH, as these can vary based on the synthetic method and purification process.

Synthesis of H-D-Ala-D-leu-OH

The synthesis of H-D-Ala-D-leu-OH can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS is generally preferred for its efficiency and ease of purification. The following provides a conceptual workflow for the Fmoc-based SPPS of H-D-Ala-D-leu-OH.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis begins with a resin-bound D-leucine, followed by the coupling of Fmoc-protected D-alanine. The final step involves cleavage from the resin and deprotection of the side chains (if any were used) to yield the desired dipeptide.

G start Start with D-Leucine-functionalized resin deprotection1 Fmoc Deprotection (e.g., Piperidine in DMF) start->deprotection1 coupling Coupling of Fmoc-D-Ala-OH (e.g., HBTU/DIPEA in DMF) deprotection1->coupling deprotection2 Final Fmoc Deprotection coupling->deprotection2 cleavage Cleavage from Resin & Side Chain Deprotection (e.g., TFA cocktail) deprotection2->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification characterization Characterization (e.g., MS, NMR) purification->characterization final_product H-D-Ala-D-leu-OH characterization->final_product

Sources

H-D-Ala-D-leu-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Identifiers

The foundational step in understanding and working with any chemical compound is the accurate identification through standardized nomenclature and physical properties. For H-D-Ala-D-Leu-OH, the key identifiers are:

PropertyValueSource
CAS Number 67392-69-2[1]
Molecular Weight 202.25 g/mol [1]
Molecular Formula C₉H₁₈N₂O₃[1]

It is crucial to distinguish H-D-Ala-D-Leu-OH from its stereoisomer, D-alanyl-L-leucine, which possesses a different CAS number (67113-60-4) and may exhibit distinct biological activities.[2][3][4][5]

Introduction to D-Amino Acid Containing Peptides

Peptides constructed from D-amino acids are gaining significant attention in drug discovery and biotechnology. Unlike their L-amino acid counterparts that constitute the primary building blocks of proteins in most living organisms, D-amino acid peptides exhibit remarkable resistance to enzymatic degradation by proteases. This inherent stability leads to a longer half-life in biological systems, a highly desirable trait for therapeutic peptides. The unique stereochemistry of D-amino acids can also lead to novel binding interactions with biological targets, opening avenues for the development of new therapeutics with unique mechanisms of action.

Synthesis and Characterization of H-D-Ala-D-Leu-OH

The synthesis of dipeptides like H-D-Ala-D-Leu-OH is a well-established process in peptide chemistry, typically achieved through solid-phase or solution-phase synthesis.[6]

Generalized Synthetic Workflow

A common approach involves the use of protecting groups to prevent unwanted side reactions and ensure the correct peptide bond formation between the carboxyl group of D-alanine and the amino group of D-leucine.

G cluster_synthesis Peptide Synthesis Workflow start Start Materials: Protected D-Alanine Protected D-Leucine coupling Peptide Coupling Reaction (e.g., using DCC/HOBt) start->coupling deprotection Removal of Protecting Groups coupling->deprotection purification Purification (e.g., RP-HPLC) deprotection->purification characterization Characterization (e.g., Mass Spectrometry, NMR) purification->characterization final_product H-D-Ala-D-Leu-OH characterization->final_product

Caption: A generalized workflow for the chemical synthesis of H-D-Ala-D-Leu-OH.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: A suitable solid support (e.g., Wang resin) is functionalized with the C-terminal amino acid, in this case, a protected form of D-leucine.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound D-leucine is removed using a mild base (e.g., piperidine in DMF).

  • Coupling: The next amino acid, a protected D-alanine with an activated carboxyl group, is added to the reaction vessel to form the peptide bond. Coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole) are commonly used to facilitate this reaction.

  • Washing: The resin is thoroughly washed to remove unreacted reagents and byproducts.

  • Cleavage and Final Deprotection: The synthesized dipeptide is cleaved from the resin, and all remaining protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The identity and purity of the final product are confirmed by mass spectrometry and NMR spectroscopy.

Potential Applications and Research Directions

While specific research on H-D-Ala-D-Leu-OH is nascent, the incorporation of D-alanine and D-leucine into peptides has been explored in several contexts, suggesting potential areas of investigation for this dipeptide.

  • Antimicrobial Peptides: The substitution of L-amino acids with D-amino acids in antimicrobial peptides (AMPs) has been shown to enhance their stability and, in some cases, their efficacy against bacterial biofilms.

  • Metabolic Tracers: Isotopically labeled versions of H-D-Ala-D-Leu-OH could serve as probes to study peptide transport and metabolism in various biological systems.

  • Drug Delivery: The inherent stability of this dipeptide makes it a potential candidate for use as a linker or a component in targeted drug delivery systems.

  • Enkephalin Analogs: The pentapeptide [D-Ala2, D-Leu5]-enkephalin (DADLE) is a well-known synthetic opioid peptide.[7] H-D-Ala-D-Leu-OH could be a valuable building block for the synthesis of novel enkephalin analogs with potentially altered receptor selectivity and pharmacokinetic profiles.

Conclusion

H-D-Ala-D-Leu-OH is a dipeptide with distinct properties conferred by its D-amino acid composition. Its chemical stability and unique stereochemistry make it a compound of interest for researchers in medicinal chemistry, biochemistry, and drug development. This guide provides the foundational knowledge of its core identifiers, synthesis, and potential applications, serving as a catalyst for further scientific exploration.

References

  • Axpep. 260694 D-Ala-Leu-OH CAS: 67113-60-4. [Link]

  • PubChem. D-Ala-Leu. [Link]

  • PubChem. D-Leucine. [Link]

  • Chemsrc. H-Leu-Ala-OH | CAS#:7298-84-2. [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

  • PubMed Central. Transport of the Synthetic Opioid Peptide DADLE ([D-Ala2, D-Leu5]-Enkephalin) in Neuronal Cells. [Link]

  • LifeTein. D-amino acid peptides. [Link]

  • Numerade. Write all five steps required for the synthesis of Leu-Ala from alanine and leucine. [Link]

  • BioTopics. A dipeptide molecule (leucine-alanine) shown in 3-D. [Link]

  • PubMed. [Tyr-D-Ala-Gly-Phe-D-Leu (DADL) Solid-Phase Synthesis and Its Effects on Immune Function]. [Link]

  • ResearchGate. Structures of (a) valine (VAL) dipeptide, (b) leucine (LEU) dipeptide,... [Link]

Sources

The Unseen Half: A Technical Guide to the Biological Significance of D-Amino Acids in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For decades, the central dogma of molecular biology has implicitly centered on the homochirality of life, with L-amino acids serving as the exclusive building blocks of ribosomally synthesized proteins. This paradigm, however, overlooks a fascinating and functionally critical aspect of peptide biology: the incorporation of D-amino acids. These stereochemical outliers, once considered rare anomalies, are now recognized as key players in a vast array of biological processes and represent a frontier in therapeutic peptide development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the biological significance of D-amino acid-containing peptides (DAACPs). We will explore their natural origins, the profound impact of D-isomers on peptide structure and function, their strategic exploitation in drug design to overcome pharmacokinetic barriers, and the essential experimental methodologies for their synthesis, analysis, and characterization. This guide is structured to provide not just procedural knowledge, but a deep, mechanistic insight into why and how D-amino acids are revolutionizing peptide science.

Introduction: Challenging the L-Amino Acid Dogma

Life's preference for L-amino acids in protein synthesis is a foundational concept in biology.[1] This homochirality is essential for the consistent folding and function of complex protein machinery. However, nature is more versatile than this dogma suggests. D-amino acids are not merely laboratory curiosities but are found in a surprising diversity of organisms, from bacterial cell walls to the venom of marine snails and even within the human brain.[2][3][4]

The incorporation of a D-amino acid into a peptide chain is a subtle yet profound modification. While chemically identical to its L-counterpart in terms of atomic composition, its spatial orientation is a mirror image. This inversion at the alpha-carbon has dramatic consequences for the peptide's three-dimensional structure, its interactions with biological targets, and, most critically for therapeutic applications, its stability in biological systems.[5][6] This guide will dissect these consequences, providing the technical foundation necessary to harness the unique properties of DAACPs.

The Strategic Advantage of Chirality: Why D-Amino Acids Matter

The primary and most exploited advantage of incorporating D-amino acids into peptides is the dramatic enhancement of their proteolytic stability.[3][6] The enzymatic machinery of most organisms, particularly proteases, has evolved to recognize and cleave peptide bonds between L-amino acids. The stereochemistry of a D-amino acid residue creates a steric hindrance that prevents the peptide from fitting correctly into the active site of these enzymes, rendering it resistant to degradation.[7][8]

This principle is visually represented in the workflow below, which outlines the differential fate of L- and D-peptides in a proteolytic environment.

Proteolytic_Stability_Workflow cluster_L_Peptide L-Peptide Pathway cluster_D_Peptide D-Peptide Pathway L_Peptide All L-Amino Acid Peptide Protease_L Protease Encounter L_Peptide->Protease_L In vivo Binding_L Binding to Active Site Protease_L->Binding_L Stereospecific Recognition Cleavage Peptide Bond Cleavage Binding_L->Cleavage Fragments_L Inactive Fragments Cleavage->Fragments_L D_Peptide D-Amino Acid- Containing Peptide Protease_D Protease Encounter D_Peptide->Protease_D In vivo No_Binding Steric Hindrance (No Binding) Protease_D->No_Binding Mismatched Chirality Intact_Peptide Biologically Active Intact Peptide No_Binding->Intact_Peptide

Caption: Workflow comparing the proteolytic fate of L-peptides and DAACPs.

This enhanced stability translates directly to a longer biological half-life, a critical parameter for any therapeutic agent.[3][9] A peptide that is rapidly degraded requires higher or more frequent doses, increasing the risk of side effects and reducing patient compliance. By strategically replacing one or more L-amino acids with their D-enantiomers, a peptide's residence time in circulation can be extended from minutes to hours or even days.[10][11]

Beyond stability, D-amino acids are powerful tools for modulating peptide conformation. The introduction of a D-residue can disrupt or induce specific secondary structures, such as β-turns or α-helices.[12] This conformational control can be used to lock a peptide into its bioactive shape, potentially increasing its affinity and selectivity for its target receptor.[13] Conversely, it can also disrupt undesirable aggregation, such as the formation of amyloid fibrils implicated in neurodegenerative diseases.[5]

Applications in Drug Discovery and Development

The unique properties of DAACPs have positioned them as highly attractive candidates for therapeutic development across multiple disease areas.

Antimicrobial Peptides (AMPs)

A significant challenge with natural L-AMPs is their susceptibility to bacterial and host proteases, limiting their efficacy. Replacing key residues with D-amino acids has been shown to create AMPs that retain or even enhance their membrane-disrupting activity while being impervious to enzymatic degradation.[14][15] This strategy not only improves their potency but also broadens their potential for treating infections caused by resistant pathogens.[14]

Neurobiology and Neurodegenerative Diseases

Free D-amino acids, such as D-serine and D-aspartate, are endogenous neuromodulators in the mammalian brain, acting as co-agonists at the N-methyl-D-aspartate (NMDA) receptor.[16] Their dysregulation is linked to conditions like schizophrenia and Alzheimer's disease.[1][16] Furthermore, peptides containing D-amino acids are being developed as inhibitors of amyloid-β (Aβ) peptide aggregation, a hallmark of Alzheimer's.[17] The rationale is twofold: the D-peptide is stable in the brain environment, and its altered stereochemistry allows it to interact with Aβ oligomers in a way that disrupts the aggregation cascade. A D-peptide known as RD2 has demonstrated a long terminal half-life in plasma of over two days and the ability to penetrate the brain, making it a promising candidate for Alzheimer's therapy.[11]

Oncology and Targeted Therapies

D-peptides are being explored as stable ligands for targeting cancer cells. By using techniques like mirror-image phage display, D-peptides can be evolved to bind with high affinity to specific cancer-associated receptors. Their inherent resistance to proteases makes them ideal for in vivo targeting and for the delivery of cytotoxic payloads directly to tumor sites.[6]

Core Methodologies: A Practical Guide

Synthesizing and analyzing DAACPs requires a specialized set of experimental protocols. This section provides a detailed, step-by-step guide to the most critical methodologies, explaining the rationale behind each step to ensure robust and reproducible results.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The chemical synthesis of peptides containing D-amino acids is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7][18] The principle is the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[7]

  • Resin Preparation:

    • Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.[19]

    • Swell the resin in high-purity, amine-free N,N-dimethylformamide (DMF) for at least 1 hour. This is critical for ensuring that all reactive sites on the resin are accessible.[19]

  • Fmoc-Deprotection (Amine Deblocking):

    • Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.[19]

    • Agitate the mixture for 5-10 minutes. The basic piperidine cleaves the acid-labile Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling step.

    • Drain the piperidine solution and repeat the treatment for another 10-20 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (either L- or D-isomer) (3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF.

    • Add an activation base, typically N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the coupling agent), to the amino acid solution. This activates the carboxylic acid of the amino acid, forming a highly reactive ester.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction for 1-2 hours at room temperature.

    • Self-Validation Check: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A blue color indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. If the test is positive, the coupling step should be repeated. If the beads remain colorless or turn yellow (for secondary amines like proline), the reaction is complete.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Repeat Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it under a stream of nitrogen.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin. TFA cleaves the peptide from the resin support and simultaneously removes the acid-labile side-chain protecting groups. The water and triisopropylsilane act as scavengers to trap reactive cations released during deprotection, preventing side reactions.

    • Agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[20][21]

Analysis of Proteolytic Stability

Quantifying the enhanced stability of DAACPs is essential. The most common method involves incubating the peptide in a biologically relevant medium, such as human serum or plasma, and monitoring the disappearance of the intact peptide over time using RP-HPLC.[14][22]

  • Preparation:

    • Prepare a stock solution of the purified peptide (both the all-L and the D-amino acid-containing versions) in an appropriate buffer (e.g., PBS).

    • Thaw a vial of pooled human serum (from a commercial source) and centrifuge to remove any precipitates.

    • Pre-warm the serum to 37°C in a water bath.

  • Incubation:

    • Initiate the reaction by adding a known concentration of the peptide stock solution to the pre-warmed human serum (e.g., a final peptide concentration of 10-50 µM).[14]

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the proteolytic activity by adding the aliquot to a tube containing a quenching solution, such as 100% acetonitrile or a high concentration of TFA. This precipitates the serum proteins, including the proteases, halting the degradation process.[22]

  • Sample Processing:

    • Vortex the quenched sample vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the peptide, to a new tube for analysis.

  • HPLC Analysis:

    • Analyze the supernatant by RP-HPLC using a C18 column.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the chromatogram.[14]

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide under these conditions.

Chiral Analysis: Confirming D-Amino Acid Incorporation

After synthesis, it is crucial to confirm the presence and determine the configuration of the amino acids within the peptide. Marfey's method is a reliable and widely used technique for this purpose.[5][23]

  • Peptide Hydrolysis:

    • Place a small amount of the purified peptide (10-50 µg) in a hydrolysis tube.

    • Add 6 M hydrochloric acid (HCl).

    • Seal the tube under vacuum and heat at 110°C for 24 hours to completely break all peptide bonds, releasing the constituent amino acids.[5]

    • After hydrolysis, evaporate the HCl to dryness.

  • Derivatization:

    • Re-dissolve the amino acid hydrolysate in 1 M sodium bicarbonate.

    • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) in acetone. The L-FDAA reacts with the primary amine of the amino acids to form diastereomeric adducts.[5]

    • Incubate the reaction at 40°C for 1 hour.[24]

    • Quench the reaction by adding 2 M HCl.

  • HPLC Analysis:

    • Analyze the derivatized sample by RP-HPLC with UV detection at 340 nm.[5]

    • The L-FDAA adducts of L-amino acids will have different retention times from the L-FDAA adducts of D-amino acids because they are diastereomers.

    • Compare the retention times of the peaks from the peptide hydrolysate to those of derivatized L- and D-amino acid standards run under the same conditions to identify and quantify the chiral composition.

The logical flow of identifying and validating a D-amino acid within a peptide is summarized in the following diagram.

Chiral_Analysis_Workflow Peptide Purified Peptide Sample Hydrolysis Step 1: Acid Hydrolysis (6M HCl, 110°C, 24h) Peptide->Hydrolysis Free_AA Mixture of Free L- and D-Amino Acids Hydrolysis->Free_AA Derivatization Step 2: Derivatization (Marfey's Reagent, L-FDAA) Free_AA->Derivatization Diastereomers Diastereomeric Adducts (L-FDAA-L-AA & L-FDAA-D-AA) Derivatization->Diastereomers HPLC Step 3: RP-HPLC Analysis (UV Detection at 340 nm) Diastereomers->HPLC Chromatogram Chromatogram with Separated Diastereomers HPLC->Chromatogram Standards L- & D-Amino Acid Standards (Derivatized) Standards->HPLC Compare Retention Times

Caption: Workflow for chiral analysis of peptides using Marfey's method.

Data Presentation: Quantifying the D-Amino Acid Advantage

Clear presentation of quantitative data is paramount for comparing the properties of L-peptides and their D-amino acid-containing analogs. Tables provide an effective format for direct comparison.

Table 1: Comparative Proteolytic Stability of L-Peptide vs. D-Peptide Analogs in Human Plasma

Peptide SequenceChirality% Intact Peptide Remaining (4h)% Intact Peptide Remaining (12h)Calculated Half-Life (t½)Reference
KRLFKKLLKYLRKF (Pep05)All L-amino acids< 50%~0%< 4 hours[10]
D-Lys/D-Arg Substituted Pep05 (DP06)All Lys/Arg are D-isomers> 90%> 70% (at 8h)> 24 hours[10]
L-Peptide (Generic)All L-amino acidsDegraded within 4 hoursN/AMinutes to hours[2]
D-Amino Acid Modified PeptideC-terminal D-amino acid15% (at 24h)N/ASignificantly extended[2]

Data synthesized from cited literature to illustrate typical stability enhancements.

Table 2: Impact of D-Amino Acid Substitution on Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Peptide DerivativeTarget OrganismMIC (µg/mL) of L-PeptideMIC (µg/mL) of D-PeptideFold Change in ActivityReference
R4F4E. coli1682x Increase[14]
R4F4S. aureus842x Increase[14]
9D-RDP215Human Melanoma A375~10 µM~5 µM2x Increase[25]

MIC values represent the lowest concentration of peptide that inhibits visible bacterial growth. Data extracted from cited studies.

Conclusion and Future Outlook

The incorporation of D-amino acids into peptides is a powerful and field-proven strategy to overcome the inherent limitations of peptide therapeutics, primarily their poor proteolytic stability. As this guide has detailed, this simple stereochemical inversion leads to profound changes in peptide structure, stability, and bioactivity. The methodologies for synthesizing and analyzing these unique molecules are robust and accessible, empowering researchers to rationally design next-generation peptide drugs.

The future of D-amino acid research is bright. Advances in enzymatic methods for D-amino acid incorporation and the development of novel analytical techniques will continue to expand the toolkit available to peptide scientists.[26] As our understanding of the complex roles of endogenous D-amino acids in human physiology and disease deepens, we can anticipate the development of highly targeted and stable DAACPs for a wide range of therapeutic applications, from fighting antibiotic resistance to treating debilitating neurodegenerative disorders. The "unseen half" of the amino acid world is no longer in the shadows but is actively illuminating new paths in drug discovery.

References

  • Vijayalakshmi, A., & Fletterick, R. J. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(9), 2465–2470. [Link]

  • Li, X., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. RSC Advances, 11(19), 11415-11421. [Link]

  • Xu, B., et al. (2019). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 9(26), 8038–8048. [Link]

  • Le, N. P., et al. (2023). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. ACS Biomaterials Science & Engineering, 9(8), 4886-4898. [Link]

  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 5. [Link]

  • Hamamoto, K., et al. (2002). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Microbiology and Immunology, 46(11), 741-749. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • Rima, M., et al. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]

  • Sani, M. A., et al. (2010). D-Amino Acid residue in a defensin-like peptide from platypus venom: effect on structure and chromatographic properties. The Journal of Peptide Science, 16(10), 550-558. [Link]

  • Mercer, D. K., & O'Neil, D. A. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Cellular and Infection Microbiology, 10, 326. [Link]

  • Al-Salami, H., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Biomolecules, 11(11), 1716. [Link]

  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?. LifeTein. [Link]

  • Funke, S. A., & Willbold, D. (2012). D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease. Current Pharmaceutical Design, 18(11), 1515-1520. [Link]

  • Wojtkiewicz, K. A., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(3), e90. [Link]

  • Williams, A. (2018). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]

  • Pollegioni, L., & Piubelli, L. (2014). Enzymatic Detection of d-Amino Acids. Methods in Molecular Biology, 1143, 169-181. [Link]

  • Hancock Lab. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. [Link]

  • Aapptec. (n.d.). Determining Chiral Purity of Amino Acids. Aapptec. [Link]

  • ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Muttenthaler, M., et al. (2010). Circular dichroism spectra of stapled peptides bearing d-amino acid substitutions. ResearchGate. [Link]

  • Lau, Y. H., & Dunn, G. D. (2018). Recent Advances in the Development of Therapeutic Peptides. Future Medicinal Chemistry, 10(1), 139-148. [Link]

  • LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. LifeTein. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. [Link]

  • Mass Spectrometry Facility, University of Massachusetts. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. University of Massachusetts. [Link]

  • Coin, I., et al. (2013). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1047, 39-71. [Link]

  • Loff, F., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(16), 8569. [Link]

  • Wikipedia. (n.d.). Peptide. Wikipedia. [Link]

  • Selvidge, J. (2024, December 4). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards [Video]. YouTube. [Link]

  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. ResearchGate. [Link]

  • Li, P., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589144. [Link]

  • BioLab FCT-NOVA. (2021, February 27). BioLab Webinar: Circular Dichroism [Video]. YouTube. [Link]

  • Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Ontores. [Link]

  • Hamamoto, K., et al. (2002). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Microbiology and Immunology, 46(11), 741-749. [Link]

  • van Groen, T., et al. (2011). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. Pharmaceutical Research, 28(11), 2887-2896. [Link]

  • CD BioSciences. (n.d.). Application Case of Circular Dichroism: Peptide Map Analysis Process Reveals Diversity. CD BioSciences. [Link]

  • Roth, J. G., et al. (2023). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Biomaterials, 294, 121998. [Link]

  • Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. [Link]

  • Chen, W., et al. (2022). Isolation of peptides from human serum RP-HPLC chromatogram of the... ResearchGate. [Link]

  • Caldinelli, L., et al. (2021). Antimicrobial d-amino acid oxidase-derived peptides specify gut microbiota. Scientific Reports, 11(1), 2200. [Link]

  • AMS Bio. (2025, December 11). Stability-indicating methods for peptide drug analysis. AMS Bio. [Link]

  • Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. [Link]

  • Jones, C., et al. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Peptide Science, 29(10), e3539. [Link]

Sources

The Unseen Architects: A Technical Guide to the Role of H-D-Ala-D-leu-OH in Bacterial Cell Wall Structure

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the nuanced and often overlooked role of non-canonical D-amino acids, with a specific focus on the implications of a D-Alanyl-D-Leucine terminus (H-D-Ala-D-leu-OH), in the architecture and dynamism of the bacterial cell wall. As we move beyond the canonical understanding of peptidoglycan structure, this document will illuminate novel regulatory mechanisms and present advanced methodologies for their investigation, providing actionable insights for antimicrobial research and development.

Deconstructing the Fortress: A Primer on Peptidoglycan Architecture

The bacterial cell wall is a marvel of biological engineering, a resilient and dynamic structure essential for survival. Its primary component, peptidoglycan (PG), forms a continuous, mesh-like sacculus around the cytoplasmic membrane, providing structural integrity and counteracting the cell's internal turgor pressure.[1]

The fundamental building block of this fortress is a monomer unit composed of two alternating amino sugars, N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), linked by β-(1,4)-glycosidic bonds.[2][3] A key feature of peptidoglycan is the peptide stem attached to each NAM residue. In most bacteria, this is a pentapeptide, the synthesis of which begins in the cytoplasm.[2][4] The canonical stem peptide in many bacteria, including Escherichia coli, consists of L-Alanine, D-Glutamic acid, meso-diaminopimelic acid (m-DAP), and a terminal D-Alanyl-D-Alanine dipeptide.[1][5]

This terminal D-Ala-D-Ala motif is of paramount importance, serving as the substrate for transpeptidase enzymes that catalyze the cross-linking of adjacent peptide stems, a final step in the periplasm that imparts the immense strength to the peptidoglycan mesh.[5] The presence of D-amino acids, primarily D-Alanine and D-Glutamic acid, is a hallmark of peptidoglycan, rendering the structure resistant to degradation by most host proteases which are specific for L-amino acids.[6]

Beyond the Blueprint: The Emerging Role of Non-Canonical D-Amino Acids (NCDAAs)

While the D-Ala-D-Ala terminus has long been considered the linchpin of peptidoglycan cross-linking, recent research has unveiled a more complex and adaptable system. Bacteria, particularly in stationary phase or under stress conditions, can produce and incorporate a variety of "non-canonical" D-amino acids (NCDAAs) into their cell walls, including D-Methionine, D-Phenylalanine, and notably, D-Leucine.[4][7][8][9] This process represents a sophisticated regulatory mechanism for remodeling the peptidoglycan layer, influencing its composition, quantity, and strength.[2][4][8]

The incorporation of NCDAAs like D-Leucine is not a random event but a controlled process that allows bacteria to adapt to changing environments.[9] For instance, in Vibrio cholerae, a dedicated racemase enzyme is responsible for the production of D-Methionine and D-Leucine.[9] These NCDAAs can then be integrated into the cell wall, acting as a signal to modulate the activity of peptidoglycan-synthesizing enzymes.[8][9]

The Case of D-Leucine: A Subtle Saboteur of Synthesis

The presence of D-Leucine in the cellular environment or its endogenous production can lead to its incorporation into the peptidoglycan structure, likely at the terminal position of the peptide stem, creating a D-Alanyl-D-Leucine terminus. This modification has profound implications for cell wall physiology:

  • Modulation of Cross-linking: The substitution of the terminal D-Alanine with the bulkier, more hydrophobic D-Leucine can alter the substrate recognition by transpeptidases. This may lead to a decrease in the degree of cross-linking, resulting in a more flexible and dynamic cell wall.

  • Evasion of Antibiotics: The canonical D-Ala-D-Ala terminus is the target for crucial antibiotics, most notably vancomycin, which binds to this motif and sterically hinders the transpeptidation and transglycosylation reactions.[10][11] The presence of a D-Ala-D-Leu terminus could disrupt the binding site for such antibiotics, potentially contributing to antibiotic resistance.

  • Regulation of Cell Wall Hydrolases: The composition of the peptide stem can influence the activity of autolysins, enzymes responsible for cleaving peptidoglycan bonds to allow for cell growth and division. A D-Ala-D-Leu terminus might alter the recognition and activity of these hydrolases, thereby impacting cell shape and separation.

Mechanisms of D-Ala-D-Leu Integration: Two Paths to Modification

The incorporation of D-Leucine to form a D-Alanyl-D-Leucine terminus is not a passive process. Research has identified two primary pathways through which NCDAAs can be integrated into the peptidoglycan structure.[2][4]

Cytoplasmic Forging: Precursor Modification

One pathway involves the modification of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, within the cytoplasm. In this scenario, D-Leucine could potentially be added in place of the second D-Alanine by the D-Ala-D-Ala ligase (Ddl) enzyme, or a similar ligase with broader specificity, to form a UDP-MurNAc-L-Ala-D-Glu-m-DAP-D-Ala-D-Leu precursor. This altered precursor would then be transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan chain.

Periplasmic Remodeling: A Transpeptidase-Mediated Swap

A second, and perhaps more prevalent, mechanism for NCDAA incorporation occurs in the periplasm and involves the action of transpeptidases.[6] Both D,D-transpeptidases and L,D-transpeptidases have been shown to be capable of incorporating NCDAAs.[6][12] In this "remodeling" pathway, a transpeptidase can cleave the terminal D-Alanine from a canonical pentapeptide stem and, instead of forming a cross-link with an adjacent stem, can ligate a free D-Leucine molecule present in the periplasm. This results in a tetrapeptide stem terminating in D-Leucine.

Below is a conceptual workflow illustrating these two potential pathways for the formation of a D-Ala-D-Leu terminus in peptidoglycan.

Caption: Potential pathways for D-Leucine incorporation into peptidoglycan.

Investigative Methodologies: Unmasking the D-Ala-D-Leu Terminus

Characterizing the presence and functional consequences of a D-Ala-D-Leu terminus requires a combination of sophisticated analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Muropeptide Analysis

HPLC is a cornerstone technique for analyzing the composition of peptidoglycan.[13][14][15] By digesting the purified peptidoglycan sacculi with a muramidase, such as cellobiohydrolase, the complex polymer is broken down into its constituent muropeptides.[13] These muropeptides can then be separated by reverse-phase HPLC and quantified by their absorbance at 204 nm. The presence of novel peaks corresponding to muropeptides with a D-Ala-D-Leu terminus can be identified by comparing the chromatograms of bacteria grown in the presence and absence of exogenous D-Leucine.

MuropeptideDescriptionExpected Elution Behavior
MonomerDisaccharide-tetrapeptideEarly eluting peak
Dimer (4-3)Two cross-linked monomer units (canonical)Later eluting peak
Monomer-D-LeuDisaccharide-tetrapeptide with terminal D-LeuShift in retention time compared to canonical monomer
Dimer-D-LeuDimer with one or both stems terminating in D-LeuShift in retention time compared to canonical dimer

Experimental Protocol: Muropeptide Analysis by HPLC

  • Cell Culture and Sacculi Isolation:

    • Grow bacterial cultures to the desired phase (e.g., stationary phase) with and without supplementation of D-Leucine.

    • Harvest cells by centrifugation and resuspend in ice-cold water.

    • Lyse cells by boiling in SDS solution and isolate crude cell walls by ultracentrifugation.

    • Wash the pellet extensively with water to remove SDS.

    • Treat with pronase and trypsin to remove any remaining protein.

    • Perform a final wash and resuspend the purified sacculi in water.

  • Muropeptide Preparation:

    • Digest the purified sacculi with a muramidase (e.g., cellobiohydrolase) overnight at 37°C.

    • Stop the reaction by boiling.

    • Reduce the muropeptides with sodium borohydride.

    • Adjust the pH to 3-4 with phosphoric acid.

  • HPLC Analysis:

    • Inject the muropeptide solution onto a C18 reverse-phase HPLC column.

    • Elute with a linear gradient of methanol or acetonitrile in a suitable buffer (e.g., sodium phosphate with phosphoric acid).

    • Monitor the absorbance at 204 nm.

    • Collect fractions corresponding to peaks of interest for mass spectrometry analysis to confirm their identity.

Solid-State Nuclear Magnetic Resonance (ssNMR) for Intact Cell Wall Analysis

While HPLC provides detailed compositional data, solid-state NMR (ssNMR) offers the unique advantage of probing the structure of the peptidoglycan in its near-native state within intact bacterial cells.[16][17][18][19] By isotopically labeling the amino acids (e.g., with 13C or 15N), specific resonances can be assigned to different components of the peptidoglycan.

ssNMR can be employed to:

  • Confirm the presence of D-Leucine within the peptidoglycan network.

  • Probe the conformational changes in the peptide stem induced by the D-Leucine substitution.

  • Assess the impact of this modification on the overall dynamics and packing of the peptidoglycan.

Experimental Protocol: ssNMR Analysis of Bacterial Cell Walls

  • Isotopic Labeling:

    • Grow bacteria in a defined minimal medium supplemented with 13C- or 15N-labeled D-Leucine and/or D-Alanine.

  • Sample Preparation:

    • Harvest the labeled cells and wash them extensively with buffer.

    • The cell pellet can be directly packed into an NMR rotor for analysis of whole cells, or sacculi can be purified as described for HPLC.

  • ssNMR Spectroscopy:

    • Acquire one-dimensional (1D) and two-dimensional (2D) 13C or 15N ssNMR spectra.

    • Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal from the less mobile components of the cell wall.

    • Analyze the spectra to identify chemical shifts corresponding to the labeled amino acids and to infer structural information.

Functional Consequences and Therapeutic Implications

The remodeling of peptidoglycan through the incorporation of NCDAAs like D-Leucine is not merely a structural curiosity; it has significant functional and therapeutic implications.

  • Antibiotic Resistance: As mentioned, the alteration of the peptide stem can confer resistance to antibiotics that target the canonical D-Ala-D-Ala motif.[10] Understanding the prevalence and mechanisms of NCDAA incorporation is therefore crucial for the development of novel antimicrobial strategies that can bypass this resistance mechanism.

  • Biofilm Formation: D-amino acids have been shown to play a role in the regulation of biofilm formation and dispersal.[7] The modification of the cell wall with D-Leucine could alter the surface properties of the bacteria, affecting their ability to adhere to surfaces and form biofilms.

  • Host-Pathogen Interactions: The bacterial cell wall is a major target for the host's innate immune system. Changes in peptidoglycan composition due to NCDAA incorporation could modulate the recognition of bacteria by immune receptors, thereby influencing the host's inflammatory response.

The following diagram illustrates the potential signaling cascade and functional outcomes initiated by the presence of a D-Ala-D-Leu terminus.

G Stress Stress Conditions (e.g., Stationary Phase) Racemase Racemase Activity Stress->Racemase D_Leu Increased D-Leucine Concentration Racemase->D_Leu PG_mod Peptidoglycan Modification (D-Ala-D-Leu Terminus) D_Leu->PG_mod Crosslinking Altered PG Cross-linking PG_mod->Crosslinking Antibiotic_Res Antibiotic Resistance (e.g., to Vancomycin) PG_mod->Antibiotic_Res Autolysin_Act Modulated Autolysin Activity PG_mod->Autolysin_Act Immune_Ev Immune Evasion PG_mod->Immune_Ev

Caption: Functional consequences of D-Leucine incorporation into peptidoglycan.

Conclusion and Future Directions

The incorporation of the dipeptide H-D-Ala-D-leu-OH, or more broadly, the substitution of the terminal D-Alanine with D-Leucine, represents a subtle yet powerful mechanism for bacteria to adapt their cell wall structure and function in response to environmental cues. This guide has outlined the fundamental principles of this process, from the biochemistry of incorporation to the advanced analytical techniques required for its study.

For researchers in academia and industry, the key takeaways are:

  • The bacterial cell wall is not a static structure but is subject to dynamic remodeling.

  • Non-canonical D-amino acids, including D-Leucine, are key players in this remodeling process.

  • The presence of a D-Ala-D-Leu terminus can have significant implications for antibiotic resistance, biofilm formation, and host-pathogen interactions.

Future research should focus on elucidating the specific enzymes responsible for D-Leucine incorporation in different bacterial species, quantifying the extent of this modification under various conditions, and exploring its role in in vivo infection models. A deeper understanding of these "unseen architects" of the bacterial cell wall will undoubtedly pave the way for the development of the next generation of antimicrobial therapeutics.

References

  • Cava, F., de Pedro, M. A., Lam, H., Davis, B. M., & Waldor, M. K. (2011). Distinct pathways for modification of the bacterial cell wall by non-canonical d-amino acids. The EMBO Journal, 30(16), 3442–3453. [Link]

  • Typas, A., Banzhaf, M., Gross, C. A., & Vollmer, W. (2012). From the regulation of peptidoglycan synthesis to bacterial growth and morphology. Nature Reviews Microbiology, 10(2), 123–136. [Link]

  • Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2745–2756. [Link]

  • Cava, F., Lam, H., de Pedro, M. A., & Waldor, M. K. (2011). Emerging knowledge of regulatory roles of d-amino acids in bacteria. Cellular and Molecular Life Sciences, 68(5), 817–831. [Link]

  • Romaniuk, J. A., & Cegelski, L. (2015). Bacterial cell wall composition and the influence of antibiotics by cell-wall and whole-cell NMR. Philosophical Transactions of the Royal Society B: Biological Sciences, 370(1679), 20150024. [Link]

  • Wikipedia contributors. (2024). Peptidoglycan. In Wikipedia, The Free Encyclopedia. [Link]

  • Peschel, A., Otto, M., Jack, R. W., Kalbacher, H., Jung, G., & Götz, F. (1999). Inactivation of the dlt operon in Staphylococcus aureus confers sensitivity to defensins, protegrins, and other antimicrobial peptides. Journal of Biological Chemistry, 274(13), 8405–8410. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Stankeviciute, G., & Klein, E. A. (2019). Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus. Bio-protocol, 9(21), e3421. [Link]

  • He, M., et al. (2022). Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains. Frontiers in Immunology, 12, 796541. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • Kocaoglu, O., et al. (2015). High-throughput, Highly Sensitive Analyses of Bacterial Morphogenesis Using Ultra Performance Liquid Chromatography. Journal of Biological Chemistry, 290(1), 530–541. [Link]

  • Mainardi, J. L., et al. (2008). Peptidoglycan LD-Transpeptidases. International Journal of Molecular Sciences, 22(9), 4643. [Link]

  • Kolodkin-Gal, I., Romero, D., Cao, S., Clardy, J., Kolter, R., & Losick, R. (2010). D-amino acids trigger biofilm disassembly. Science, 328(5978), 627–629. [Link]

  • Perkins, H. R. (1969). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. Biochemical Journal, 111(2), 195–205. [Link]

  • Takahashi, H., et al. (2013). Solid-State NMR on Bacterial Cells: Selective Cell Wall Signal Enhancement and Resolution Improvement using Dynamic Nuclear Polarization. Journal of the American Chemical Society, 135(13), 5105–5110. [Link]

  • Aapptec. (n.d.). H-D-Leu-OH, D-Leucine, CAS 328-38-1. [Link]

  • Dolan, J. W. (2001). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. LCGC North America, 19(7), 674-682. [Link]

  • Oku, Y., et al. (2021). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Journal of Bacteriology, 203(14), e00133-21. [Link]

  • Medeiros-Silva, J., et al. (2020). In-cell Solid-State NMR Studies of Antimicrobial Peptides. Frontiers in Molecular Biosciences, 7, 607738. [Link]

  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

  • Hugonnet, J. E., et al. (2016). Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli. eLife, 5, e19469. [Link]

  • The Royal Society. (2015, March 23). Bacterial cell walls, antibiotics and the origins of life [Video]. YouTube. [Link]

  • Gopi, S., et al. (2021). Solid State NMR a Powerful Technique for Investigating Sustainable/Renewable Cellulose-Based Materials. Polymers, 13(16), 2690. [Link]

  • Lam, H., et al. (2009). D-amino Acids Govern Stationary Phase Cell Wall Re-Modeling in Bacteria. Science, 325(5947), 1552–1555. [Link]

  • Dong, M. W. (2023). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International, 36(10), 450-456. [Link]

  • Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ResearchGate. [Link]

  • Kumar, P., et al. (2021). Peptidoglycan LD-Transpeptidases. MDPI. [Link]

  • Howard Hughes Medical Institute. (2009). Right-handed Amino Acids Help Bacteria Adapt. [Link]

  • Ghuysen, J. M. (1977). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. ResearchGate. [Link]

  • Huang, K. C., et al. (2013). High-throughput, Highly Sensitive Analyses of Bacterial Morphogenesis Using Ultra Performance Liquid Chromatography. National Institutes of Health. [Link]

  • Davies, R. (2017). A Quick Introduction to Graphviz. Ray Davies. [Link]

  • Medeiros-Silva, J., et al. (2020). In-cell Solid-State NMR Studies of Antimicrobial Peptides. Frontiers. [Link]

  • Pratt, R. F. (2008). Substrate Specificity of Low-Molecular Mass Bacterial dd-Peptidases. ResearchGate. [Link]

  • Errington, J. (2015). Bacterial cell walls, antibiotics and the origins of life. YouTube. [Link]

Sources

An In-Depth Technical Guide to the Spontaneous Degradation Pathways of H-D-Ala-D-leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The stability of peptide-based therapeutics is a critical determinant of their efficacy, shelf-life, and safety. This technical guide provides a comprehensive analysis of the spontaneous degradation pathways of the dipeptide H-D-Ala-D-leu-OH. By leveraging foundational principles of peptide chemistry and insights from forced degradation studies, we elucidate the primary mechanisms of degradation, including hydrolysis, intramolecular cyclization, and side-chain oxidation. This document offers detailed experimental protocols for stability-indicating analytical methods, such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to empower researchers in the robust characterization of this and similar peptide entities.

Introduction: The Imperative of Stability in Peptide Drug Development

The therapeutic landscape is increasingly populated by peptide-based drugs, valued for their high specificity and potency. However, their inherent chemical instability presents a significant hurdle in development. Understanding the degradation pathways of a peptide is paramount for designing stable formulations, establishing appropriate storage conditions, and ensuring patient safety.

The subject of this guide, H-D-Ala-D-leu-OH, is a dipeptide composed of two D-amino acids. The incorporation of D-amino acids is a common strategy to enhance peptide stability by conferring resistance to enzymatic degradation by proteases.[1][2][3][4][5] Nevertheless, these peptides remain susceptible to non-enzymatic, spontaneous degradation. This guide will delve into the core chemical degradation pathways that can compromise the integrity of H-D-Ala-D-leu-OH.

Principal Spontaneous Degradation Pathways

The degradation of H-D-Ala-D-leu-OH is primarily governed by three key chemical reactions: hydrolysis of the peptide bond, intramolecular cyclization to form a diketopiperazine, and oxidative degradation of the leucine side chain. The prevalence of each pathway is highly dependent on environmental factors such as pH, temperature, and the presence of oxidative agents.

The peptide bond, while kinetically stable, is thermodynamically susceptible to hydrolysis. This reaction involves the cleavage of the amide bond between the D-alanine and D-leucine residues, yielding the constituent free amino acids. The rate of hydrolysis is significantly influenced by pH.[6][7][8][9]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the peptide bond is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.[8]

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the peptide bond.

The thermodynamic favorability of peptide bond hydrolysis is high, though the reaction is kinetically slow under physiological conditions.[7]

Dipeptides can undergo intramolecular cyclization to form stable, six-membered cyclic dipeptides known as 2,5-diketopiperazines (DKPs).[10][11][12][13][14][15] In the case of H-D-Ala-D-leu-OH, the N-terminal amine of the D-alanine residue can act as a nucleophile, attacking the carbonyl carbon of the D-leucine residue. This reaction is also influenced by pH, with the unprotonated N-terminal amino group being the more reactive species.[15] The resulting cyclo(D-Ala-D-Leu) is a distinct chemical entity with different physicochemical properties and biological activity compared to the parent dipeptide.

The isobutyl side chain of the D-leucine residue is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) or under conditions of forced degradation.[16] Hydroxyl radicals, for instance, can attack the leucine side chain, leading to the formation of various oxidation products, including hydroxyleucines and 4-methylproline analogs.[16] The study of oxidative degradation is crucial for understanding the stability of the peptide in the presence of potential oxidizing excipients or during manufacturing processes where exposure to oxygen may occur.

While D-amino acids are conformationally stable, the possibility of racemization to their L-enantiomers exists, especially under harsh pH and temperature conditions.[17][18][19] The conversion of even a small percentage of the D-amino acids to their L-counterparts could significantly impact the peptide's biological activity and its susceptibility to enzymatic degradation.

Experimental Investigation of Degradation Pathways

A systematic approach to studying peptide degradation involves forced degradation studies coupled with robust analytical techniques to separate, identify, and quantify the parent peptide and its degradation products.[20]

Forced degradation, or stress testing, is the deliberate exposure of a drug substance to conditions more severe than those it would typically encounter during its shelf life.[20] This approach accelerates degradation, allowing for the rapid identification of potential degradation products and pathways.

Table 1: Recommended Conditions for Forced Degradation Studies of H-D-Ala-D-leu-OH

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl60°C24, 48, 72 hoursHydrolysis of peptide bond
Basic Hydrolysis 0.1 M NaOHRoom Temp, 60°C2, 8, 24 hoursHydrolysis of peptide bond, Racemization
Oxidative 3% H₂O₂Room Temp24 hoursOxidation of Leucine side chain
Thermal Solid & Solution (in water)80°C7 daysMultiple pathways
Photolytic UV light (254 nm)Room Temp24 hoursPhotodegradation

A high-resolution chromatographic method is essential for separating the parent peptide from its closely related degradation products and isomers.[21][22][23][24]

Protocol: Stability-Indicating UPLC-MS/MS Method

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient from 5% to 40% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Detection: Positive electrospray ionization (ESI+) mode.

  • Data Acquisition: Full scan MS and data-dependent MS/MS of the most abundant ions.

Quantitative NMR (qNMR) is a powerful tool for accurately determining the concentration of the parent peptide and its degradation products over time, enabling the calculation of degradation kinetics.[25][26][27][28][29]

Protocol: qNMR for Degradation Kinetics

  • Sample Preparation: Dissolve a precisely weighed amount of the peptide and a certified internal standard (e.g., maleic acid) in a deuterated solvent (e.g., D₂O with pH adjustment).

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment (e.g., zg30).[29]

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 128 scans).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

  • Quantification: Integrate the signals of the parent peptide and the degradation products relative to the integral of the internal standard.

Data Visualization and Interpretation

Hydrolysis Parent H-D-Ala-D-leu-OH Products D-Alanine + D-Leucine Parent->Products H₂O (H⁺ or OH⁻)

Caption: Hydrolysis of H-D-Ala-D-leu-OH.

DKP_Formation Parent H-D-Ala-D-leu-OH DKP cyclo(D-Ala-D-Leu) + H₂O Parent->DKP Intramolecular Aminolysis

Caption: Diketopiperazine formation from H-D-Ala-D-leu-OH.

Forced_Degradation_Workflow cluster_Stress Forced Degradation cluster_Analysis Analysis Acid Acidic (0.1 M HCl) UPLC_MS UPLC-MS/MS (Identification) Acid->UPLC_MS qNMR qNMR (Quantification & Kinetics) Acid->qNMR Base Basic (0.1 M NaOH) Base->UPLC_MS Base->qNMR Oxidative Oxidative (3% H₂O₂) Oxidative->UPLC_MS Oxidative->qNMR Thermal Thermal (80°C) Thermal->UPLC_MS Thermal->qNMR Start H-D-Ala-D-leu-OH Stock Solution Start->Acid Start->Base Start->Oxidative Start->Thermal

Caption: Experimental workflow for forced degradation studies.

Conclusion

The stability of H-D-Ala-D-leu-OH is governed by a predictable set of chemical degradation pathways. A thorough understanding of these pathways, facilitated by the experimental and analytical strategies outlined in this guide, is essential for the successful development of peptide-based therapeutics. By proactively investigating the chemical liabilities of a peptide candidate, researchers can mitigate stability issues early in the development process, leading to more robust and reliable drug products.

References

  • Weinberger, S. B., & Martinez, J. L., Jr. (1988). Characterization of hydrolysis of [leu]enkephalin and D-ala2-[L-leu]enkephalin in rat plasma. The Journal of Pharmacology and Experimental Therapeutics, 247(1), 129–135. ([Link])

  • Zhang, Y., et al. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. ([Link])

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR. Development and Potential of an Analytical Method: An Update. Journal of Natural Products, 75(4), 834–851. ([Link])

  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 36(2), 61-71. ([Link])

  • Fairwell, T., et al. (2023). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. ACS Macro Letters, 12(6), 833-840. ([Link])

  • Mirgorodskaya, E., et al. (2009). Separation of peptide isomers and conformers by ultra performance liquid chromatography. Journal of Separation Science, 32(7), 1111-1119. ([Link])

  • Fu, S., et al. (1995). Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins. Biochemical Journal, 311(Pt 3), 821–827. ([Link])

  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical and Biophysical Research Communications, 265(1), 261-265. ([Link])

  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 36(2), 72-80. ([Link])

  • Indrisiunaite, G., et al. (2022). Rate-limiting hydrolysis in ribosomal release reactions revealed by ester activation. Proceedings of the National Academy of Sciences, 119(39), e2208631119. ([Link])

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ([Link])

  • ACS Macro Letters. (2023). Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments. ([Link])

  • Marchesan, S., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 22(8), 1259. ([Link])

  • Royal Society of Chemistry. (2022). Oxidative Degradation of Sequence-Defined Peptoid Oligomers. ([Link])

  • Artner, D., et al. (2020). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 10(11), 438. ([Link])

  • ResearchGate. (2009). Separation of Peptide Isomers and Conformers by Ultra Performance Liquid Chromatography. ([Link])

  • Cooke, M. S., et al. (2003). An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals. Applied Spectroscopy, 57(11), 1305-1317. ([Link])

  • Rundlöf, T., et al. (2018). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 23(7), 1733. ([Link])

  • Taylor & Francis. (2020). D-amino acids in nature, agriculture and biomedicine. ([Link])

  • Wiley Online Library. (2025). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ([Link])

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. ([Link])

  • ResearchGate. (2024). New combined absorption/H NMR method for qualitative and quantitative analysis of PET degradation products. ([Link])

  • Liardon, R., & Jost, R. (1981). Racemization of Amino Acids in Dipeptides Shows COOH > NH2 for Non-Sterically Hindered Residues. International Journal of Peptide and Protein Research, 18(5), 500-505. ([Link])

  • Academia.edu. (n.d.). (PDF) Separation of peptide isomers and conformers by ultra performance liquid chromatography. ([Link])

  • A-Level Chemistry. (n.d.). Hydrolysis of polypeptides. ([Link])

  • Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis. (n.d.). Food Chemistry. ([Link])

  • ResearchGate. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ([Link])

  • ResearchGate. (n.d.). Analysis of D-amino acids in protein hydrolysates and peptides subjected to Edman degradation. ([Link])

  • MDPI. (2021). Racemate Resolution of Alanine and Leucine on Homochiral Quartz, and Its Alteration by Strong Radiation Damage. ([Link])

  • Wiley Online Library. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. ([Link])

  • Oxford Academic. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. ([Link])

  • ResearchGate. (2025). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. ([Link])

  • National Institutes of Health. (2019). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. ([Link])

  • National Institutes of Health. (2018). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. ([Link])

  • Wikipedia. (n.d.). 2,5-Diketopiperazine. ([Link])

  • PubMed. (2021). Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. ([Link])

  • PubMed. (1995). Kinetics of diketopiperazine formation using model peptides. ([Link])

Sources

An In-depth Technical Guide to the Solubility of H-D-Ala-D-leu-OH in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of the dipeptide H-D-Ala-D-leu-OH (D-alanyl-D-leucine). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's behavior in various solvent systems. This document moves beyond simple data presentation to explain the underlying physicochemical principles that govern the solubility of this dipeptide, offering both theoretical insights and practical, field-proven methodologies for its handling and application.

Executive Summary: The Solubility Profile of a Hydrophobic Dipeptide

H-D-Ala-D-leu-OH is a dipeptide composed of two D-amino acids, D-alanine and D-leucine. Its solubility is fundamentally dictated by the interplay between its polar peptide backbone and the nonpolar side chains of its constituent amino acids. The presence of the isobutyl side chain of D-leucine, in particular, imparts a significant hydrophobic character to the molecule, making its solubility in aqueous solutions limited, especially at or near its isoelectric point. Conversely, this hydrophobicity suggests a greater affinity for organic solvents. A thorough understanding of these properties is critical for the effective design of formulation strategies, analytical methods, and drug delivery systems involving this dipeptide.

Physicochemical Properties of H-D-Ala-D-leu-OH

A foundational understanding of the physicochemical properties of H-D-Ala-D-leu-OH is essential for predicting and explaining its solubility. While experimental data for this specific D-D stereoisomer is scarce in publicly available literature, we can infer its properties from its constituent amino acids and data available for its stereoisomer, D-alanyl-L-leucine.

PropertyEstimated Value/InformationSource/Basis
Molecular Formula C₉H₁₈N₂O₃PubChem
Molecular Weight 202.25 g/mol PubChem[1]
Calculated logP -2.8PubChem (for D-Ala-L-Leu)[1]
pKa (α-COOH) ~2.3-2.4Inferred from L-leucine
pKa (α-NH₃⁺) ~9.6Inferred from L-leucine
Isoelectric Point (pI) Estimated to be in the neutral range (~5.5-6.5)Calculated from pKa values
Structure A dipeptide with a central amide bond, a terminal carboxylic acid, and a terminal amine. The side chains are a methyl group (D-alanine) and an isobutyl group (D-leucine).General Chemical Knowledge

Expert Interpretation: The negative calculated logP value for the D-Ala-L-Leu stereoisomer suggests a degree of hydrophilicity, which may seem counterintuitive given the hydrophobic leucine side chain. This is likely due to the ionizing potential of the terminal amine and carboxylic acid groups. At physiological pH, the dipeptide will exist predominantly as a zwitterion, enhancing its interaction with polar solvents like water. However, the influence of the leucine side chain remains a dominant factor, particularly in non-polar environments.

Theoretical Framework for Solubility

The solubility of H-D-Ala-D-leu-OH is governed by several key factors:

  • Amino Acid Composition : The presence of D-leucine, a hydrophobic amino acid, significantly influences the dipeptide's solubility. The isobutyl side chain of leucine tends to interact unfavorably with water, leading to lower aqueous solubility compared to dipeptides composed of more polar amino acids.

  • pH and Charge : The solubility of peptides is highly dependent on the pH of the solution. At its isoelectric point (pI), the net charge of the dipeptide is zero, minimizing its interaction with water molecules and often resulting in its lowest solubility. In acidic solutions (pH < pI), the carboxylic acid group is protonated, and the amine group is protonated, resulting in a net positive charge. In basic solutions (pH > pI), the amine group is deprotonated, and the carboxylic acid group is deprotonated, leading to a net negative charge. This increase in net charge at pH values away from the pI enhances the dipeptide's interaction with water, thereby increasing its solubility.

  • Solvent Polarity : The principle of "like dissolves like" is central to understanding the solubility of H-D-Ala-D-leu-OH. Due to its hydrophobic character, it is expected to be more soluble in organic solvents that can favorably interact with its nonpolar side chains.

  • Temperature : For most solids dissolving in a liquid, solubility increases with temperature.[2] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid peptide and the forces between solvent molecules.

Estimated Solubility of H-D-Ala-D-leu-OH in Various Solvents

SolventTypeEstimated SolubilityRationale and Expert Insights
Water (at pI) Aqueous (Polar, Protic)LowAt the isoelectric point, the net charge is zero, minimizing electrostatic interactions with water and leading to potential aggregation driven by the hydrophobic leucine side chains.
Aqueous Buffers (pH < 4) Aqueous (Polar, Protic)ModerateThe dipeptide will be positively charged, enhancing its interaction with water molecules and increasing solubility.
Aqueous Buffers (pH > 8) Aqueous (Polar, Protic)Moderate to HighThe dipeptide will be negatively charged, which also promotes solubility in water.
Dimethyl Sulfoxide (DMSO) Organic (Polar, Aprotic)HighDMSO is a powerful solvent capable of disrupting intermolecular hydrogen bonds and solvating both polar and nonpolar parts of the dipeptide.[3]
Dimethylformamide (DMF) Organic (Polar, Aprotic)HighSimilar to DMSO, DMF is an effective solvent for peptides with hydrophobic character.
Methanol Organic (Polar, Protic)ModerateMethanol can form hydrogen bonds and has a lower dielectric constant than water, making it a suitable solvent for moderately polar to nonpolar compounds.
Ethanol Organic (Polar, Protic)Moderate to LowEthanol is less polar than methanol, which may slightly reduce its effectiveness in solvating the polar backbone of the dipeptide.
Acetonitrile Organic (Polar, Aprotic)LowWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may limit its ability to dissolve the dipeptide.

Experimental Protocols for Solubility Determination

A systematic approach is crucial for accurately determining the solubility of H-D-Ala-D-leu-OH. The following protocols are designed to be self-validating and provide a clear path to obtaining reliable data.

Preliminary Solubility Assessment (Qualitative)

This initial step helps to quickly identify suitable solvents and approximate solubility ranges.

Methodology:

  • Preparation: Dispense a small, accurately weighed amount of H-D-Ala-D-leu-OH (e.g., 1 mg) into several microcentrifuge tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., water, DMSO, ethanol) in incremental volumes (e.g., 100 µL).

  • Mixing: After each addition, vortex the tube for 30 seconds.

  • Observation: Visually inspect the solution for complete dissolution. Note the volume of solvent required.

  • Sonication/Heating: If the peptide does not dissolve at room temperature, gentle sonication or warming (not exceeding 40°C) can be applied to facilitate dissolution.[4] Any changes in solubility should be recorded.

Diagram of Preliminary Solubility Assessment Workflow:

G start Start: Weigh 1mg of H-D-Ala-D-leu-OH add_solvent Add 100 µL of Solvent start->add_solvent vortex Vortex for 30s add_solvent->vortex observe Visually Inspect for Dissolution vortex->observe dissolved Completely Dissolved? observe->dissolved record_vol Record Volume and Conclude 'Soluble' dissolved->record_vol Yes not_dissolved Not Dissolved dissolved->not_dissolved No sonicate_heat Apply Gentle Sonication/Heating not_dissolved->sonicate_heat observe2 Visually Inspect Again sonicate_heat->observe2 dissolved2 Completely Dissolved? observe2->dissolved2 record_vol2 Record Conditions and Conclude 'Soluble with Aid' dissolved2->record_vol2 Yes insoluble Conclude 'Insoluble' at this Concentration dissolved2->insoluble No

Caption: Workflow for the initial qualitative assessment of solubility.

Quantitative Solubility Determination by Saturation Method

This method provides a precise measurement of the solubility of the dipeptide in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of H-D-Ala-D-leu-OH to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Supernatant Collection: Carefully withdraw a precise volume of the clear supernatant.

  • Concentration Analysis: Determine the concentration of the dipeptide in the supernatant using a suitable analytical technique, such as:

    • UV-Vis Spectrophotometry: If the peptide has a chromophore or can be derivatized to produce one. For this dipeptide, derivatization would be necessary.

    • High-Performance Liquid Chromatography (HPLC): A highly accurate method for quantifying the peptide concentration. A reverse-phase column would be appropriate given the dipeptide's hydrophobic nature.

    • Gravimetric Analysis: Evaporate the solvent from the collected supernatant and weigh the remaining solid. This method is straightforward but requires careful execution to avoid errors.

Diagram of Quantitative Solubility Determination Workflow:

G start Add Excess Dipeptide to Known Volume of Solvent equilibrate Agitate at Constant Temperature (24-48h) start->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge collect Withdraw a Precise Volume of Supernatant centrifuge->collect analysis Analyze Concentration collect->analysis hplc HPLC analysis->hplc uv_vis UV-Vis (with derivatization) analysis->uv_vis gravimetric Gravimetric Analysis analysis->gravimetric result Calculate Solubility (e.g., mg/mL) hplc->result uv_vis->result gravimetric->result

Caption: Workflow for the quantitative determination of solubility.

Strategies for Enhancing Aqueous Solubility

For applications requiring higher concentrations of H-D-Ala-D-leu-OH in aqueous media, the following strategies can be employed:

  • pH Adjustment: As previously discussed, moving the pH away from the isoelectric point will increase solubility. For this dipeptide, adjusting the pH to below 4 or above 8 should be effective.

  • Use of Co-solvents: The addition of a small amount of an organic co-solvent, such as DMSO or ethanol, can significantly improve the aqueous solubility of hydrophobic peptides.[4] It is recommended to first dissolve the peptide in the pure organic solvent and then slowly add the aqueous buffer to the desired final concentration.

  • Addition of Excipients: Certain formulation excipients, such as cyclodextrins, can encapsulate the hydrophobic side chains of the dipeptide, thereby increasing its apparent solubility in water.

Conclusion

H-D-Ala-D-leu-OH is a dipeptide with a pronounced hydrophobic character, which dictates its solubility behavior. While its aqueous solubility is expected to be limited, particularly around its isoelectric point, it can be enhanced through pH adjustment and the use of co-solvents. The dipeptide is predicted to be readily soluble in polar aprotic organic solvents like DMSO and DMF. The experimental protocols provided in this guide offer a robust framework for the precise and accurate determination of its solubility in various solvent systems, enabling its effective use in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6106, L-Leucine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 259583, DL-Alanyl-DL-leucine. Retrieved from [Link]

  • Do, H. T., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Advances, 9(58), 33833–33845. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Spectroscopic Characterization of H-D-Ala-D-Leu-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the dipeptide H-D-Ala-D-Leu-OH using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and data interpretation necessary for the unambiguous structural elucidation and purity assessment of this peptide. By integrating field-proven insights with foundational scientific principles, this guide serves as a practical resource for leveraging these powerful analytical techniques in peptide research.

Introduction: The Critical Role of Spectroscopy in Peptide Drug Development

Peptides represent a burgeoning class of therapeutics, offering high specificity and potency. The precise chemical structure, including stereochemistry, is paramount to a peptide's biological activity and safety profile. H-D-Ala-D-Leu-OH, a dipeptide composed of D-alanine and D-leucine, serves as a model system to illustrate the rigorous characterization required in drug development. Spectroscopic techniques like NMR and IR are indispensable tools, providing detailed information about the molecular framework, functional groups, and conformational properties.[1][2] This guide will elucidate the causality behind experimental choices, ensuring a self-validating approach to the spectroscopic analysis of this dipeptide.

Molecular Structure and Spectroscopic Probes

A thorough understanding of the H-D-Ala-D-Leu-OH structure is fundamental to interpreting its spectra. The molecule possesses several key features that are probed by NMR and IR spectroscopy:

  • Chiral Centers: Both the alanine and leucine residues are in the D-configuration.

  • Amide Bond: The peptide linkage between the two amino acids.

  • Functional Groups: A free N-terminal amine, a C-terminal carboxylic acid, and the aliphatic side chains of alanine and leucine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Peptide (1-5 mg in 0.5 mL solvent) pH_Adjust Adjust pH (e.g., pH 4-5) Dissolve->pH_Adjust Transfer Transfer to NMR Tube pH_Adjust->Transfer OneD_NMR 1D NMR (¹H, ¹³C) Transfer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC) OneD_NMR->TwoD_NMR Optional Processing Fourier Transform & Phasing OneD_NMR->Processing TwoD_NMR->Processing Assignment Peak Assignment Processing->Assignment Interpretation Structural Elucidation Assignment->Interpretation

Caption: Experimental workflow for NMR spectroscopic analysis.

Expected Spectral Data and Interpretation

The following table summarizes the expected chemical shifts for H-D-Ala-D-Leu-OH. These values are based on typical chemical shifts for amino acids and peptides. [3][4][5]

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
D-Alanine
α-CH ~3.8 ~53
β-CH₃ ~1.5 ~19
Carbonyl (C=O) - ~175 Part of the peptide bond.
D-Leucine
α-CH ~4.2 ~56
β-CH₂ ~1.7 ~42
γ-CH ~1.7 ~27
δ-CH₃ (2) ~0.9 ~23, ~25 Diastereotopic methyl groups.

| Carboxyl (COOH) | - | ~178 | C-terminal carboxylic acid. |

Interpretation:

  • The number of signals in the ¹H and ¹³C spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule.

  • The integration of the ¹H NMR signals should be proportional to the number of protons giving rise to each signal.

  • The splitting patterns (multiplicity) of the ¹H signals due to J-coupling will confirm the connectivity of the protons. For example, the α-CH of alanine will be a quartet, and the β-CH₃ will be a doublet.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. [6]It is particularly useful for characterizing the amide bonds in peptides. [6][7]

Theoretical Framework and Experimental Rationale

The absorption of infrared radiation excites molecular vibrations. The frequency of these vibrations is dependent on the bond strength and the masses of the atoms involved. Key vibrational modes for H-D-Ala-D-Leu-OH include:

  • Amide A: N-H stretching of the peptide bond, typically around 3300 cm⁻¹. [6]* Amide I: Primarily C=O stretching of the peptide bond, found between 1600 and 1700 cm⁻¹. This band is sensitive to the secondary structure of the peptide. [6]* Amide II: A combination of N-H bending and C-N stretching, occurring around 1550 cm⁻¹.

  • Carboxylic Acid C=O Stretch: Around 1700-1760 cm⁻¹.

  • Carboxylate COO⁻ Stretch: A strong band around 1550-1610 cm⁻¹ if the carboxylic acid is deprotonated. [8]* C-H Stretching: Aliphatic C-H stretches from the side chains will appear around 2850-3000 cm⁻¹.

Sample Preparation: For solid samples, the KBr pellet method is common. [9]This involves grinding the sample with potassium bromide and pressing it into a thin, transparent disk. [9]Attenuated Total Reflectance (ATR)-FTIR is another powerful technique that allows for the direct analysis of solid or liquid samples with minimal preparation. [10][11][12]

Experimental Protocol: FTIR Spectroscopy
  • KBr Pellet Method:

    • Thoroughly grind 1-2 mg of H-D-Ala-D-Leu-OH with ~100 mg of dry KBr powder using an agate mortar and pestle. [9] * Place the mixture in a pellet press and apply pressure to form a transparent pellet. [9] * Place the pellet in the sample holder of the FTIR spectrometer.

  • ATR-FTIR Method:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid H-D-Ala-D-Leu-OH sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal. [10]

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. [10]

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis KBr_Prep KBr Pellet (Grind & Press) Acquire_Spectrum Record Spectrum (4000-400 cm⁻¹) KBr_Prep->Acquire_Spectrum ATR_Prep ATR (Direct Application) ATR_Prep->Acquire_Spectrum Background_Correction Background Subtraction Acquire_Spectrum->Background_Correction Peak_Identification Identify Characteristic Bands Background_Correction->Peak_Identification Functional_Group_Assignment Assign Functional Groups Peak_Identification->Functional_Group_Assignment

Sources

An In-depth Technical Guide to the Thermostability and Optimal Storage of H-D-Ala-D-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the factors governing the stability of the dipeptide H-D-Ala-D-Leu-OH. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of peptide chemistry with practical, field-proven insights to ensure the long-term integrity and reliability of this molecule in both research and development settings.

Introduction: The Significance of H-D-Ala-D-Leu-OH Stability

H-D-Ala-D-Leu-OH is a dipeptide composed of two D-enantiomers of amino acids, D-Alanine and D-Leucine. The use of D-amino acids confers significant resistance to enzymatic degradation by proteases, which typically recognize L-amino acid substrates.[1] This intrinsic stability makes peptides like H-D-Ala-D-Leu-OH valuable candidates for various therapeutic and research applications where longer biological half-life is desirable.

However, resistance to enzymatic degradation does not equate to absolute stability. The integrity of H-D-Ala-D-Leu-OH is still subject to physicochemical degradation, influenced by environmental factors such as temperature, moisture, and pH.[2][3] Understanding and controlling these factors is paramount to preserving the peptide's purity, biological activity, and ensuring the reproducibility of experimental results. This guide delineates the primary degradation pathways for this specific dipeptide, provides recommendations for optimal storage, and outlines robust analytical methodologies for stability assessment.

Physicochemical Properties of H-D-Ala-D-Leu-OH

A foundational understanding of the peptide's properties is essential for developing appropriate handling and storage strategies.

PropertyValue/DescriptionSource
Molecular Formula C₉H₁₈N₂O₃[4]
Molecular Weight 202.25 g/mol [4]
Amino Acid Composition D-Alanine, D-LeucineN/A
Structure Free N-terminus (amine group), Free C-terminus (carboxylic acid group)N/A
Key Structural Features Composed of non-polar, aliphatic amino acids.[5][6] Lacks readily oxidizable (Met, Cys) or deamidating (Asn, Gln) side chains.N/A

The absence of reactive side-chain functional groups simplifies the degradation profile of H-D-Ala-D-Leu-OH compared to more complex peptides. The primary vulnerabilities lie within the peptide backbone itself.

Primary Degradation Pathways

For a simple, uncapped dipeptide like H-D-Ala-D-Leu-OH, two principal chemical degradation pathways must be considered: hydrolysis and cyclization.

Hydrolysis

Hydrolysis is the chemical cleavage of the amide bond linking the D-Alanine and D-Leucine residues, resulting in the formation of the individual constituent amino acids. This reaction is catalyzed by the presence of water and is accelerated by extremes in pH (both acidic and basic conditions) and elevated temperatures.[2][7]

Cyclization (Diketopiperazine Formation)

A more significant and often faster degradation route for dipeptides is intramolecular cyclization.[8] The N-terminal amine group of D-Alanine can perform a nucleophilic attack on the carbonyl carbon of the D-Leucine residue, leading to the formation of a stable six-membered ring structure known as a diketopiperazine (DKP) and the elimination of a water molecule. This process is particularly pronounced in the solid state upon heating and can also occur in solution.[8][9] A study on the L-enantiomers (L-alanyl-L-leucine) has demonstrated this thermal cyclization in the solid phase, providing a strong model for the expected behavior of the D-D stereoisomer.[9]

The logical flow of these degradation pathways is illustrated below.

Figure 1. Primary Degradation Pathways for H-D-Ala-D-Leu-OH Peptide H-D-Ala-D-Leu-OH (Intact Dipeptide) Hydrolysis_Products D-Alanine + D-Leucine Peptide->Hydrolysis_Products Hydrolysis (+H₂O, pH, Temp) DKP cyclo(D-Ala-D-Leu) (Diketopiperazine) Peptide->DKP Cyclization (Temp, -H₂O)

Caption: Primary degradation routes for H-D-Ala-D-Leu-OH.

Thermostability Profile

The thermostability of H-D-Ala-D-Leu-OH is a critical parameter, defining its resilience to heat-induced degradation. Elevated temperatures act as a primary stressor, accelerating both hydrolysis and, most notably, cyclization.[2][9]

Factors Influencing Thermostability
  • Physical State: Lyophilized (solid) peptides are significantly more stable than their counterparts in solution.[3][8] In the solid state, molecular mobility is restricted, reducing the frequency of intramolecular reactions like cyclization.

  • Moisture Content: The presence of water, even in trace amounts within a lyophilized powder, can facilitate hydrolytic cleavage of the peptide bond, especially at elevated temperatures.[2][3]

  • Temperature: As a general rule, reaction rates double for every 10°C increase in temperature. This makes temperature the most critical factor in long-term stability.

Experimental Protocol: Assessing Thermostability via Accelerated Stability Study

To quantify the thermostability, an accelerated stability study is the most effective approach. This involves subjecting the peptide to stress conditions to predict its long-term stability.[10]

Objective: To determine the rate of degradation of lyophilized H-D-Ala-D-Leu-OH at elevated temperatures.

Methodology:

  • Sample Preparation: Aliquot equal amounts (e.g., 1 mg) of high-purity, lyophilized H-D-Ala-D-Leu-OH into multiple glass vials. Ensure a consistent lot number is used for all samples.

  • Initial Analysis (T=0): Analyze three vials immediately to establish a baseline purity level. This is the T=0 time point.

  • Incubation: Place the remaining vials in calibrated stability chambers at various temperature conditions. Recommended conditions based on ICH guidelines include:

    • Accelerated: 40°C ± 2°C

    • Intermediate: 30°C ± 2°C

    • Long-term (control): 5°C ± 3°C

  • Time Points: Pull three vials from each temperature condition at predetermined intervals (e.g., 1, 3, 6, and 12 months for long-term; 1, 2, 4, and 8 weeks for accelerated).

  • Analysis: At each time point, dissolve the peptide in a suitable solvent (e.g., water or a weak buffer) and immediately analyze for purity using a stability-indicating HPLC method (see Section 6). The primary degradation product to quantify will likely be the diketopiperazine.

  • Data Evaluation: Plot the percentage of remaining intact H-D-Ala-D-Leu-OH against time for each temperature. This data can be used to calculate degradation rates and estimate shelf-life under recommended storage conditions.

The workflow for this protocol is visualized below.

Figure 2. Workflow for Accelerated Thermostability Study cluster_prep Preparation cluster_analysis Analysis & Incubation cluster_testing Time-Point Testing cluster_eval Evaluation Start Start: High-Purity Lyophilized Peptide Aliquot Aliquot into Vials Start->Aliquot T0 T=0 Analysis (Baseline Purity) Aliquot->T0 Incubate Incubate at 40°C, 30°C, 5°C Aliquot->Incubate Pull Pull Samples at Defined Intervals Incubate->Pull HPLC HPLC Purity Analysis Pull->HPLC Plot Plot % Purity vs. Time HPLC->Plot End Determine Degradation Rate & Shelf-Life Plot->End

Caption: Workflow for an accelerated thermostability study.

Optimal Storage and Handling Conditions

Based on the physicochemical properties and degradation pathways, the following conditions are recommended to maximize the shelf-life of H-D-Ala-D-Leu-OH.

Solid Form (Lyophilized Powder)

The solid, lyophilized form is the most stable state for long-term storage.[8]

ParameterRecommended ConditionRationale
Temperature -20°C or -80°C Minimizes molecular motion and slows all chemical degradation pathways, including cyclization and hydrolysis.[8]
Atmosphere Store under inert gas (Argon/Nitrogen) While oxidation is not a primary concern for this peptide, this practice minimizes exposure to moisture.
Moisture Store with a desiccant Prevents the adsorption of atmospheric water, which can initiate hydrolysis.[2][3]
Light Protect from light (use amber vials) Although Ala and Leu are not photoreactive, this is a general best practice for all peptides to prevent unforeseen degradation.[2]
Solution Form

Peptides in solution are significantly less stable and are intended for short-term use.[8]

ParameterRecommended ConditionRationale
Preparation Use sterile, high-purity solvents/buffers. A slightly acidic pH (e.g., 4.5-5.5) is often optimal for peptide stability in solution.[11]Avoids base-catalyzed degradation pathways and minimizes hydrolysis.[8]
Storage Temperature -80°C for long-term; 4°C for short-term (days) Freezing is necessary to halt degradation in solution. 4°C is only suitable for immediate use.
Freeze-Thaw Cycles Avoid repeated cycles Mechanical stress from freezing and thawing can promote aggregation.[2] Prepare single-use aliquots to prevent this.[8]

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately quantifying the intact peptide and its degradation products.[7] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[2][12]

Protocol: Stability-Indicating RP-HPLC Method

Objective: To separate and quantify H-D-Ala-D-Leu-OH from its primary degradants, particularly the diketopiperazine.

Instrumentation:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm (for peptide bond)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 60% B (linear gradient)

    • 17-19 min: 60% to 95% B

    • 19-21 min: 95% B

    • 21-22 min: 95% to 5% B

    • 22-27 min: 5% B (re-equilibration)

Self-Validation: This method is self-validating because its primary goal is to resolve peaks. The diketopiperazine, being more hydrophobic and neutral than the parent dipeptide (which is zwitterionic at neutral pH), will have a significantly different retention time, typically eluting later in the gradient. The appearance of a new peak that grows over time in the stability study, coupled with a decrease in the parent peak area, validates the method's ability to indicate stability. For absolute confirmation, the degradant peak can be collected and analyzed by mass spectrometry (LC-MS).[13]

Conclusion

The stability of H-D-Ala-D-Leu-OH is governed by its susceptibility to hydrolysis and, more critically, intramolecular cyclization to form a diketopiperazine. Its stability is greatly enhanced by its composition of D-amino acids, which provide resistance to proteolysis, and the absence of reactive side chains. By implementing rigorous storage and handling protocols—specifically, storing the lyophilized peptide at -20°C or below, desiccated, and protected from light—its chemical integrity can be preserved for extended periods. For solution-based applications, the use of single-use aliquots and storage at -80°C is essential. The regular application of a validated, stability-indicating HPLC method is the cornerstone of a robust quality control program, ensuring the reliability and reproducibility of research and development outcomes involving H-D-Ala-D-Leu-OH.

References

  • Al-Ghananeem, A. et al. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

  • Amsbiopharma. (2024). Peptide Stability in Formulations | R&D Guide for Success. [Link]

  • Lange, M. et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Lam, B. et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. National Institutes of Health (NIH). [Link]

  • Amsbiopharma. (2023). Stability-indicating methods for peptide drug analysis. [Link]

  • Li, S. et al. (1995). Solid-state chemical stability of proteins and peptides. PubMed. [Link]

  • Sadeghi, M. et al. (2020). Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine. National Institutes of Health (NIH). [Link]

  • van der Walle, C. F. et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]

  • Veeprho. (2020). Peptides and Probable Degradation Pathways. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]

  • Jampasut, P. et al. (2023). The Effect of Different pH Conditions on Peptides’ Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration. MDPI. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6992299, D-Alanine, L-leucyl-. [Link]

  • Ziganshin, M. A. et al. (2015). Solid-state cyclization of Ala–Leu and Leu–Ala dipeptides, and self-assembly and luminescent properties of the cyclic dipeptide. Physical Chemistry Chemical Physics. [Link]

  • Wikipedia. Leucine. [Link]

  • Patel, K. & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. I. Deamidation of Adrenocorticotropic Hormone. Pharmaceutical Research. [Link]

  • Patel, A. et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Oreate AI. (2024). The Impact of pH on Peptide Behavior: A Closer Look. [Link]

  • Zhou, G. et al. (2008). The influence of dipeptide composition on protein thermostability. PubMed. [Link]

  • Anaspec. (2021). Safety Data Sheet (SDS). [Link]

  • Patel, A. et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • ResearchGate. (2023). From amino acids to dipeptide: The changes in thermal stability and hydration properties of β-alanine, L-histidine and L-carnosine. [Link]

  • Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. [Link]

  • National Institute of Standards and Technology. Leucine. NIST Chemistry WebBook. [Link]

  • Patel, A. et al. (2024). Chemical degradation mechanism of peptide therapeutics. ResearchGate. [Link]

  • Fowler, P. W. et al. (2021). Thermostability-based binding assays reveal complex interplay of cation, substrate and lipid binding in the bacterial DASS transporter, VcINDY. National Institutes of Health (NIH). [Link]

  • Wikipedia. Alanine. [Link]

Sources

An In-depth Technical Guide to the Interaction of H-D-Ala-D-leu-OH with Biological Membranes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals investigating the interaction of the dipeptide H-D-Ala-D-leu-OH with biological membranes. In the absence of direct literature on this specific stereoisomer, this document establishes a foundational approach based on first principles, the known properties of its constituent D-amino acids, and established biophysical methodologies. Herein, we delineate the critical questions to be addressed and provide the theoretical and practical tools to answer them, ensuring a rigorous and scientifically sound investigation.

Part 1: Foundational Understanding of H-D-Ala-D-leu-OH

The dipeptide H-D-Ala-D-leu-OH is composed of D-alanine and D-leucine, two amino acids with distinct properties that will govern the peptide's behavior at the membrane interface.

  • D-Alanine (D-Ala): A small, nonpolar amino acid, D-alanine's modest hydrophobicity suggests it may reside near the lipid headgroup region or be involved in peptide backbone interactions. Its D-chiral nature can confer resistance to enzymatic degradation by proteases that are stereospecific for L-amino acids.

  • D-Leucine (D-Leu): A larger, hydrophobic amino acid with a branched isobutyl side chain, D-leucine is a key driver for membrane partitioning.[1] Its bulk and hydrophobicity suggest it will favor insertion into the acyl chain region of the lipid bilayer.[2] Like D-alanine, its D-configuration provides proteolytic stability.

The combination of these two D-amino acids into a dipeptide creates a molecule with an amphipathic character, possessing both a polar backbone and nonpolar side chains. This amphipathicity is a critical determinant of membrane interaction.

Physicochemical Properties
PropertyExpected Characteristics & RationaleExperimental Determination
Molecular Weight ~202.25 g/mol (based on D-Ala-L-Leu)[3]Mass Spectrometry
Hydrophobicity (LogP) Moderately hydrophobic, driven by the leucine side chain.HPLC with a nonpolar stationary phase; computational prediction.
Aqueous Solubility Limited, due to the hydrophobic leucine residue.Saturation shake-flask method followed by concentration measurement.
pKa Values Expected values for the N-terminal amine (~9-10) and C-terminal carboxyl (~2-3) groups.Potentiometric titration.
Zwitterionic Nature Exists as a zwitterion over a wide physiological pH range.Determined from pKa values.

Part 2: Elucidating the Peptide-Membrane Interaction: A Methodological Approach

The core of this guide focuses on a multi-faceted experimental and computational workflow to comprehensively characterize the interaction of H-D-Ala-D-leu-OH with model membranes.

Thermodynamic Characterization: Is it an Energetically Favorable Interaction?

Understanding the thermodynamics of binding is the first step in characterizing the peptide-membrane interaction. Calorimetry techniques provide direct, label-free measurement of the heat changes associated with this process.[4]

ITC measures the heat released or absorbed during the binding of the dipeptide to a lipid vesicle suspension.[5] This allows for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction. From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.[6]

Self-Validating Protocol: ITC Experiment

  • Sample Preparation:

    • Prepare a solution of H-D-Ala-D-leu-OH in a well-defined buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., POPC for a simple zwitterionic membrane, or a mixture with anionic lipids like POPG to mimic bacterial membranes) by extrusion.

    • Thoroughly degas both the peptide solution and the vesicle suspension.

  • ITC Measurement:

    • Load the peptide solution into the syringe and the LUV suspension into the sample cell.

    • Perform a series of injections of the peptide into the LUV suspension, measuring the heat change after each injection.

    • A control experiment, injecting the peptide into buffer alone, is crucial to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

Causality Behind Experimental Choices: The choice of lipid composition for the LUVs is critical. Starting with a simple, single-component zwitterionic lipid like POPC establishes a baseline interaction. Subsequent experiments with anionic lipids will reveal the contribution of electrostatic interactions to the binding affinity.

DSC is used to study the effect of the dipeptide on the phase behavior of the lipid bilayer.[4] By measuring the temperature and enthalpy of the main phase transition (from the gel to the liquid-crystalline phase) of the lipids in the presence and absence of the peptide, one can infer the location and effect of the peptide on the membrane.[7]

  • Broadening of the phase transition peak: Suggests the peptide is disrupting the cooperative packing of the lipid acyl chains.

  • Shift in the transition temperature (Tm): A decrease in Tm often indicates a preference for the liquid-disordered phase and insertion into the acyl chain region, while an increase might suggest stabilization of the gel phase.

Workflow for Thermodynamic Analysis

Caption: A workflow for the thermodynamic characterization of peptide-membrane interactions.

Structural Characterization: Where Does the Peptide Go and What Does it Do?

Once the thermodynamics are established, the next critical step is to understand the structural details of the interaction at the molecular level. Spectroscopic and computational methods are invaluable here.

NMR spectroscopy is a powerful tool for determining the location, orientation, and conformation of the dipeptide within the membrane.[8] Both solution-state and solid-state NMR can provide complementary information.[9][10]

  • Solution-state NMR with membrane mimetics (micelles, bicelles): Can provide high-resolution structural information of the peptide when bound to these model membranes. Nuclear Overhauser effect (NOE) experiments can reveal the peptide's conformation.

  • Solid-state NMR with lipid vesicles: Can determine the depth of insertion of the peptide into the bilayer by observing the interaction of peptide atoms with lipid nuclei at different depths. Isotopic labeling (e.g., with 13C or 15N) of the peptide is often necessary.[11]

Self-Validating Protocol: Solid-State NMR for Depth of Insertion

  • Sample Preparation:

    • Synthesize H-D-Ala-D-leu-OH with a 13C label at a specific position (e.g., the carbonyl carbon of D-leucine).

    • Prepare multilamellar vesicles (MLVs) with specifically deuterated lipids (e.g., deuterated at different positions along the acyl chains).

    • Hydrate the lipid/peptide mixture to form the MLVs.

  • NMR Measurement:

    • Acquire solid-state 13C NMR spectra.

    • Use cross-polarization techniques to observe the transfer of magnetization from lipid protons to the peptide's 13C label. The efficiency of this transfer is dependent on the proximity of the labeled carbon to the lipid protons.

  • Data Analysis:

    • Compare the spectra obtained with lipids deuterated at different positions. A stronger signal will be observed when the 13C label is closer to the protonated region of the lipids, allowing for the mapping of the peptide's position relative to the acyl chains.

Causality Behind Experimental Choices: The use of specifically deuterated lipids provides a molecular ruler. By systematically changing the position of the deuterons, one can precisely map the location of the isotopically labeled peptide within the bilayer.

Fluorescence spectroscopy offers a sensitive and versatile approach to studying peptide-membrane interactions.[12][13]

  • Tryptophan Fluorescence: If the dipeptide contained a tryptophan residue, its intrinsic fluorescence is highly sensitive to the polarity of its environment. A blue shift in the emission maximum upon addition of vesicles indicates the movement of the tryptophan from the aqueous environment to the hydrophobic interior of the membrane. For H-D-Ala-D-leu-OH, a fluorescent probe (e.g., NBD) could be attached to the N-terminus.

  • Vesicle Leakage Assays: To determine if the dipeptide perturbs the membrane integrity, a dye-leakage assay can be performed. LUVs are loaded with a self-quenching concentration of a fluorescent dye (e.g., calcein). The addition of a membrane-disrupting peptide will cause the dye to leak out, resulting in de-quenching and an increase in fluorescence.

Experimental Workflow for Structural and Functional Analysis

Caption: A workflow for investigating the structural and functional aspects of peptide-membrane interactions.

Computational Modeling: In Silico Insights into Dynamic Interactions

Molecular dynamics (MD) simulations provide an atomic-level view of the dynamic process of peptide-membrane interaction.[14][15][16]

MD simulations can be used to:

  • Predict the preferred location and orientation of H-D-Ala-D-leu-OH in a lipid bilayer.

  • Characterize the conformational changes in the dipeptide upon membrane binding.

  • Analyze the perturbation of the lipid bilayer structure (e.g., changes in membrane thickness, lipid order parameters) induced by the peptide.

  • Calculate the potential of mean force (PMF) for moving the peptide across the bilayer, providing insights into the energetics of translocation.

Self-Validating Protocol: MD Simulation for PMF Calculation

  • System Setup:

    • Build a model of a hydrated lipid bilayer (e.g., POPC).

    • Place a single H-D-Ala-D-leu-OH molecule in the aqueous phase.

    • Solvate the system with water and add ions to neutralize the charge and mimic physiological ionic strength.

  • Simulation:

    • Perform an umbrella sampling simulation, where the peptide is pulled along the axis perpendicular to the membrane surface (the reaction coordinate). A series of simulations are run with the peptide constrained at different positions along this coordinate.

    • Run each simulation for a sufficient time (e.g., tens to hundreds of nanoseconds) to ensure adequate sampling.

  • Data Analysis:

    • Use the weighted histogram analysis method (WHAM) to combine the data from all the umbrella sampling windows and construct the PMF profile.

    • The PMF profile will show the free energy as a function of the peptide's position, revealing the energy barriers to membrane insertion and translocation.

Causality Behind Experimental Choices: Umbrella sampling is a powerful technique to overcome the high energy barriers associated with moving a molecule across a membrane, allowing for the exploration of the entire translocation pathway in a computationally feasible timeframe.

Part 3: Potential Implications and Future Directions

The interaction of a simple D-dipeptide like H-D-Ala-D-leu-OH with biological membranes has several potential implications:

  • Drug Delivery: The ability to interact with and potentially translocate across cell membranes could make this dipeptide a candidate for a carrier of small molecule drugs.[17] Its proteolytic resistance is a significant advantage in this context.

  • Antimicrobial Activity: Many antimicrobial peptides function by disrupting the integrity of bacterial membranes.[18] While a dipeptide is small, its accumulation at the membrane surface could potentially lead to membrane destabilization.

  • Modulation of Membrane Protein Function: By partitioning into the lipid bilayer, the dipeptide could allosterically modulate the function of membrane-embedded proteins.

Future research should focus on a systematic investigation of how modifications to the dipeptide sequence (e.g., changing the stereochemistry to L-Ala-D-Leu, or substituting other amino acids) alter its interaction with membranes of varying lipid compositions. This will not only provide a deeper understanding of the fundamental principles of peptide-membrane interactions but also pave the way for the rational design of dipeptides with specific biological activities.

References

  • Ahmed, I., et al. (2015). 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. Frontiers in Chemistry. [Link]

  • Alves, C. S., et al. (2020). Understanding Aβ Peptide Binding to Lipid Membranes: A Biophysical Perspective. International Journal of Molecular Sciences. [Link]

  • Bechinger, B., & Salnikov, E. S. (2012). Solution NMR studies of peptide-lipid interactions in model membranes. Biological & Pharmaceutical Bulletin. [Link]

  • Carravilla, P., et al. (2021). Peptide–Membrane Interactions Monitored by Fluorescence Lifetime Imaging: A Study Case of Transportan 10. Langmuir. [Link]

  • Patra, M., et al. (2003). Molecular Dynamics Simulations of Lipid Bilayers: Major Artifacts Due to Truncating Electrostatic Interactions. Biophysical Journal. [Link]

  • Hagn, F., et al. (2017). Solution NMR Provides New Insight into Lipid-Protein Interaction. Biophysical Journal. [Link]

  • Sahoo, H. (2021). All-Atom Molecular Dynamics Elucidating Molecular Mechanisms of Single-Transmembrane Model Peptide Dimerization in a Lipid Bilayer. ACS Omega. [Link]

  • Sankararamakrishnan, R., & Sansom, M. S. P. (2009). Characterization of Membrane-Protein Interactions for the Leucine Transporter from Aquifex aeolicus by Molecular Dynamics Calcul. The Journal of Physical Chemistry B. [Link]

  • Aisenbrey, C., et al. (2008). Insights on the Interactions of Synthetic Amphipathic Peptides with Model Membranes as Revealed by 31P and 2H Solid-State NMR and Infrared Spectroscopies. Biophysical Journal. [Link]

  • Henriques, S. T., et al. (2017). Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides. Methods in Molecular Biology. [Link]

  • He, K., et al. (2016). Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles. PLoS ONE. [Link]

  • PubChem. (n.d.). D-Ala-Leu. PubChem. [Link]

  • Mani, R., et al. (2002). Solid-State NMR Investigations of Peptide-Lipid Interaction and Orientation of a β-Sheet Antimicrobial Peptide, Protegrin. Biochemistry. [Link]

  • Wang, L., et al. (2024). Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide. RSC Medicinal Chemistry. [Link]

  • ChemSrc. (2025). H-Leu-Ala-OH. ChemSrc. [Link]

  • Seelig, J. (2004). Thermodynamics of lipid–peptide interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Powers, E. T., & Powers, D. L. (2016). The conformations of peptides in solution. Biopolymers. [Link]

  • Epand, R. M., & Vogel, H. J. (1999). Diversity of antimicrobial peptides and their mechanisms of action. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Chemsrc. (2025). H-Leu-Ala-OH. ChemSrc. [Link]

  • Aussenac, F., et al. (2021). Nuclear Magnetic Resonance Spectroscopy: A Multifaceted Toolbox to Probe Structure, Dynamics, Interactions, and Real-Time In Situ Release Kinetics in Peptide-Liposome Formulations. Molecular Pharmaceutics. [Link]

  • PubChem. (n.d.). D-Leucine. PubChem. [Link]

  • Grijalva, F. E., et al. (2021). Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. Molecules. [Link]

  • D'errico, G., et al. (2022). A Thermodynamic Study on the Interaction between RH-23 Peptide and DMPC-Based Biomembrane Models. International Journal of Molecular Sciences. [Link]

  • Samorì, C., et al. (2015). Fluorescence spectroscopy and molecular dynamics simulations in studies on the mechanism of membrane destabilization by antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Royal Society of Chemistry. (2020). Themed collection: Peptide-membrane interactions. Royal Society of Chemistry. [Link]

  • Tieleman, D. P., et al. (2001). Molecular dynamics simulations of lipid bilayers. Current Opinion in Structural Biology. [Link]

  • Wikipedia. (2023). Dipeptidyl peptidase-4. Wikipedia. [Link]

  • Seelig, J. (1997). Magainin 2 Amide Interaction with Lipid Membranes: Calorimetric Detection of Peptide Binding and Pore Formation. Biochemistry. [Link]

  • Szabó, Z., et al. (2021). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Antibiotics. [Link]

  • Scott, H. L., & Feller, S. E. (2009). Molecular Dynamics Investigation of Lipid-Specific Interactions with a Fusion Peptide. Journal of Molecular Biology. [Link]

  • Rocha, F. C., et al. (2018). Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness. mBio. [Link]

  • van der Spoel, D., & Lindahl, E. (2013). Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study. Faraday Discussions. [Link]

  • Buttini, F., et al. (2022). Co-Spray-Dried Macitentan–Tadalafil with Leucine Microparticles for Inhalable Delivery in Pulmonary Arterial Hypertension. Pharmaceutics. [Link]

  • Henzler-Wildman, K. A., & Ramamoorthy, A. (2007). Solid-state NMR spectroscopy to study protein-lipid interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Yeaman, M. R., & Yount, N. Y. (2003). Role of membranes in the activities of antimicrobial cationic peptides. Pharmacological Reviews. [Link]

  • ChemSrc. (2025). H-Leu-Ala-OH. ChemSrc. [Link]

  • Zeri, A. C. M., et al. (2017). Solution NMR Provides New Insight into Lipid-Protein Interaction. Biophysical Journal. [Link]

  • Wang, L., et al. (2024). Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide. RSC Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note & Protocol: Efficient Synthesis of the Sterically Hindered Dipeptide H-D-Ala-D-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Peptide Coupling

The synthesis of peptides, fundamental building blocks in numerous therapeutic and research applications, presents a significant challenge when sterically hindered amino acids are involved. The formation of the peptide bond between bulky residues, such as D-alanine and D-leucine, is often sluggish and prone to side reactions, most notably racemization. This loss of stereochemical integrity can have profound effects on the biological activity of the final peptide. Therefore, the judicious selection of a coupling reagent is paramount to achieving high yields and maintaining the desired chirality of the product.

This application note provides a comprehensive guide to the selection of appropriate coupling reagents for the efficient synthesis of the sterically hindered dipeptide, H-D-Ala-D-Leu-OH. We will delve into the mechanistic rationale behind the efficacy of various classes of coupling reagents and provide a detailed, field-proven protocol for the successful synthesis of this challenging dipeptide.

The Crucial Role of the Coupling Reagent: A Comparative Overview

The primary function of a coupling reagent is to activate the carboxylic acid moiety of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of another amino acid. For sterically demanding couplings, the ideal reagent should exhibit high reactivity to overcome steric hindrance while simultaneously suppressing racemization. Racemization is a major concern as the activated carboxyl group can lead to the formation of an oxazolone intermediate, which readily loses its stereochemical integrity.

Modern peptide synthesis relies on several classes of coupling reagents, each with its own set of advantages and disadvantages. A comparative summary is presented below:

Coupling Reagent ClassExamplesKey AdvantagesKey DisadvantagesRacemization Risk
Carbodiimides DCC, DIC, EDCCost-effective, widely used.Formation of insoluble urea byproducts (DCC), requires additives to suppress racemization.High (without additives)
Uronium/Aminium Salts HBTU, HATU, HCTUHigh efficiency, fast reaction rates, suitable for hindered couplings.Potential for guanidinylation side reaction, some are based on potentially explosive benzotriazoles.Low to moderate
Phosphonium Salts BOP, PyBOP, PyAOPClean reactions, no guanidinylation, effective for difficult couplings.Byproduct of BOP (HMPA) is carcinogenic.Low
Oxyma-based Reagents COMUHigh reactivity comparable to HATU, safer (non-explosive), water-soluble byproducts.Higher cost compared to carbodiimides.Very Low

For the synthesis of H-D-Ala-D-Leu-OH, where both amino acids are sterically demanding, uronium/aminium salts and oxyma-based reagents are generally the preferred choice due to their superior reactivity and low racemization potential.

Recommended Coupling Reagent for H-D-Ala-D-Leu-OH Synthesis: HATU

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly effective uronium salt-based coupling reagent that has demonstrated exceptional performance in the synthesis of sterically hindered peptides. Its high reactivity is attributed to the formation of a highly activated OAt-ester intermediate. The 7-azabenzotriazole (HOAt) leaving group not only enhances the reactivity but also provides anchimeric assistance during the aminolysis step, further accelerating the coupling reaction and minimizing racemization.

The Mechanism of HATU-mediated Coupling

The HATU-mediated coupling reaction proceeds through a well-defined mechanism that ensures efficient peptide bond formation while preserving stereochemical integrity.

HATU_Mechanism CarboxylicAcid Boc-D-Ala-OH Carboxylate Boc-D-Ala-O⁻ CarboxylicAcid->Carboxylate Base Base (DIPEA) Base->CarboxylicAcid Deprotonation HATU HATU Carboxylate->HATU Nucleophilic Attack ActivatedIntermediate O-Acyl(tetramethyl)isouronium Salt HATU->ActivatedIntermediate HOAt_anion OAt⁻ ActivatedIntermediate->HOAt_anion Attacks ActiveEster Boc-D-Ala-OAt (Active Ester) ActivatedIntermediate->ActiveEster Tetramethylurea Tetramethylurea ActivatedIntermediate->Tetramethylurea Dipeptide Boc-D-Ala-D-Leu-OMe ActiveEster->Dipeptide AminoAcid H-D-Leu-OMe AminoAcid->ActiveEster Aminolysis

Caption: Mechanism of HATU-mediated peptide coupling.

The process begins with the deprotonation of the N-protected amino acid (Boc-D-Ala-OH) by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion then attacks the electrophilic carbon of HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly attacked by the 7-azabenzotriazole oxide anion (OAt⁻), which is part of the HATU structure, to generate the highly reactive OAt-active ester and tetramethylurea as a byproduct. Finally, the amino group of the second amino acid (H-D-Leu-OMe) attacks the active ester, leading to the formation of the desired peptide bond.

Detailed Experimental Protocol: Solution-Phase Synthesis of H-D-Ala-D-Leu-OH

This protocol outlines the solution-phase synthesis of the target dipeptide using Boc and methyl ester protecting groups, with HATU as the coupling reagent.

Overall Synthesis Workflow

Synthesis_Workflow Start Start Materials: Boc-D-Ala-OH H-D-Leu-OMe·HCl Step1 Step 1: Coupling Reaction (Boc-D-Ala-OH + H-D-Leu-OMe) Reagent: HATU/DIPEA Start->Step1 Product1 Protected Dipeptide: Boc-D-Ala-D-Leu-OMe Step1->Product1 Step2 Step 2: Saponification (Ester Hydrolysis) Reagent: LiOH Product1->Step2 Product2 Boc-Protected Dipeptide: Boc-D-Ala-D-Leu-OH Step2->Product2 Step3 Step 3: Deprotection (Boc Removal) Reagent: TFA/DCM Product2->Step3 FinalProduct Final Product: H-D-Ala-D-Leu-OH Step3->FinalProduct

Application Note: Efficient Cleavage of H-D-Ala-D-leu-OH from Wang and Rink Amide Resins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex peptide chains on a solid support.[1] A critical and final step in this process is the cleavage of the synthesized peptide from the resin support, often concurrently with the removal of side-chain protecting groups.[1][2] The choice of resin and the corresponding cleavage strategy are paramount to obtaining the desired peptide product in high yield and purity. This application note provides a detailed guide to the cleavage of the dipeptide H-D-Ala-D-leu-OH from two commonly used solid supports: Wang resin, for the generation of C-terminal carboxylic acids, and Rink amide resin, for C-terminal amides.[3]

Understanding the Resin Chemistry and Cleavage Mechanisms

The success of a peptide cleavage is fundamentally tied to the chemistry of the linker that attaches the peptide to the solid support. Wang and Rink amide resins, while both widely used in Fmoc-based SPPS, possess distinct linkers that dictate the final C-terminal functionality and the required cleavage conditions.

Wang Resin: For C-Terminal Carboxylic Acids

Wang resin is characterized by a 4-hydroxymethylphenoxymethyl linker attached to a polystyrene core. The first amino acid is attached via an ester linkage to this linker. Cleavage from Wang resin is an acid-catalyzed process, typically employing strong acids like trifluoroacetic acid (TFA).[4] The mechanism proceeds through protonation of the ether oxygen of the linker, followed by the formation of a stable benzyl cation, which liberates the peptide with a C-terminal carboxylic acid.

Diagram: Cleavage Mechanism from Wang Resin

G Resin Polystyrene Resin Linker O-CH2-Ph-O-CH2-C(O)-Peptide Resin->Linker attached to Protonation Protonation of Ether Oxygen Linker->Protonation TFA TFA (H+) TFA->Linker attacks Carbocation Stable Benzyl Carbocation Formation Protonation->Carbocation SN1 mechanism Cleavage Peptide-COOH Release Carbocation->Cleavage Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger trapped by Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Acid-catalyzed cleavage of a peptide from Wang resin.

Rink Amide Resin: For C-Terminal Amides

Rink amide resin features a more acid-labile linker designed to yield a C-terminal amide upon cleavage. The peptide is attached to the linker via an amide bond. The cleavage mechanism is also acid-catalyzed, but the linker is designed to fragment in a way that the nitrogen atom of the linker becomes the C-terminal amide of the released peptide. This process also generates a stable carbocation that must be quenched.

Diagram: Cleavage Mechanism from Rink Amide Resin

G Resin Polystyrene Resin Linker Linker-NH-C(O)-Peptide Resin->Linker attached to Protonation Linker Protonation Linker->Protonation TFA TFA (H+) TFA->Linker attacks Carbocation Stable Carbocation Formation Protonation->Carbocation Cleavage Peptide-CONH2 Release Carbocation->Cleavage Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger trapped by Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Acid-catalyzed cleavage of a peptide from Rink amide resin.

The Critical Role of Scavengers

During acid-catalyzed cleavage, highly reactive carbocations are generated from the linker and any side-chain protecting groups (though H-D-Ala-D-leu-OH has none).[5] These cations can re-attach to the peptide or cause other side reactions. Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these carbocations, preventing unwanted modifications of the final product.[5][6] Common scavengers include triisopropylsilane (TIS) and water. For peptides containing sensitive residues like tryptophan, methionine, or cysteine, more complex scavenger cocktails are necessary.[7][8][9]

Comparative Overview of Cleavage Protocols

The following table summarizes the key parameters for the cleavage of H-D-Ala-D-leu-OH from Wang and Rink amide resins.

ParameterWang ResinRink Amide Resin
C-Terminal Product Carboxylic Acid (-COOH)Amide (-CONH2)
Cleavage Cocktail TFA / TIS / H₂O (95:2.5:2.5, v/v/v)TFA / TIS / H₂O (95:2.5:2.5, v/v/v)
Reaction Time 1 - 2 hours15 - 45 minutes
Acid Sensitivity Moderately acid-labileHighly acid-labile
Key Considerations Ensure complete dryness of the resin before cleavage to prevent hydrolysis of the ester linkage.The high acid lability allows for faster cleavage.

Detailed Experimental Protocols

Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Part 1: Pre-Cleavage Preparation (Applicable to Both Resins)
  • Final Fmoc Deprotection: Before cleavage, the N-terminal Fmoc group must be removed.[5][10][11]

    • Treat the peptide-resin with 20% piperidine in dimethylformamide (DMF) for 20-30 minutes at room temperature.[5]

    • Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x) to remove residual piperidine and DMF.

  • Drying: Dry the peptide-resin under high vacuum for at least 4 hours, or preferably overnight, to remove all residual solvents.[5]

Part 2: Cleavage Protocol for H-D-Ala-D-leu-OH from Wang Resin
  • Prepare the Cleavage Cocktail: In a fume hood, prepare a fresh solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For 100 mg of resin, approximately 2 mL of cocktail is sufficient.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin and swirl gently to ensure the resin is fully wetted.[10]

    • Allow the reaction to proceed for 1.5 to 2 hours at room temperature, with occasional swirling.[10]

  • Peptide Isolation:

    • Filter the resin using a sintered glass funnel and collect the filtrate.[10]

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[10]

  • Peptide Precipitation:

    • In a separate centrifuge tube, add the combined TFA filtrate to 8-10 volumes of ice-cold diethyl ether.[10] A white precipitate of the peptide should form immediately.

    • To maximize precipitation, store the ether suspension at -20°C for at least 1 hour.

  • Final Work-up:

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • The resulting white powder is the crude H-D-Ala-D-leu-OH, which can be further purified by HPLC if necessary.

Part 3: Cleavage Protocol for H-D-Ala-D-leu-NH₂ from Rink Amide Resin
  • Prepare the Cleavage Cocktail: In a fume hood, prepare a fresh solution of 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail to the resin.

    • Due to the higher acid lability of the Rink amide linker, the cleavage is much faster. Allow the reaction to proceed for 30 to 45 minutes at room temperature with occasional swirling.[11]

  • Peptide Isolation and Precipitation:

    • Follow the same procedure for peptide isolation, precipitation, and work-up as described for the Wang resin (Part 2, steps 3-5). The resulting product will be the C-terminal amide, H-D-Ala-D-leu-NH₂.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Peptide Yield Incomplete cleavage.Extend the cleavage reaction time. Ensure the resin was completely dry before adding the cleavage cocktail.
Incomplete precipitation.Use a larger volume of cold ether and allow for a longer precipitation time at a lower temperature.
Colored Byproducts Cationic species reacting with the peptide or linker fragments.Ensure an adequate amount of scavenger (TIS) is used. For Rink Amide resin, colored byproducts can sometimes form from the linker; silane scavengers help minimize this.[7]
Unexpected Mass in MS Incomplete removal of protecting groups (not applicable for this peptide).Re-treat with a fresh cleavage cocktail.
Modification by cationic species.Increase the concentration of scavengers in the cleavage cocktail.

Conclusion

The choice between Wang and Rink amide resins is dictated by the desired C-terminal functionality of the target peptide. Wang resin reliably yields peptides with a C-terminal carboxylic acid, while Rink amide resin produces C-terminal amides. For a simple dipeptide like H-D-Ala-D-leu-OH, a standard cleavage cocktail of TFA/TIS/H₂O is effective for both resins. The primary difference in the protocols lies in the reaction time, with the more acid-labile Rink amide resin requiring a significantly shorter cleavage duration. By following these detailed protocols and understanding the underlying chemistry, researchers can confidently and efficiently cleave their synthesized peptides, ensuring high yield and purity for downstream applications.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Albericio, F., et al. (2015). Cleavage of synthetic peptides.
  • Aapptec Peptides.
  • Pícha, F., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.
  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Aapptec Peptides. (n.d.).
  • Fields, G. B. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
  • Cai, M., et al. (n.d.).
  • Aapptec Peptides.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • Patarroyo, M. A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, e3251.
  • North, M., et al. (2021). Greening the synthesis of peptide therapeutics: An industrial perspective.
  • Zhong, F., et al. (1995). [Tyr-D-Ala-Gly-Phe-D-Leu (DADL) Solid-Phase Synthesis and Its Effects on Immune Function]. Yao Xue Xue Bao, 30(2), 93-7.
  • de la Torre, B. G., & Albericio, F. (2020). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemSusChem, 13(13), 3465-3469.
  • Kuttan, A. (2007). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of H-D-Ala-D-leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The dipeptide H-D-Ala-D-leu-OH, composed of D-alanine and D-leucine, is a valuable building block in peptidomimetics and chiral synthesis. Its biological activity and utility in drug development are intrinsically linked to its stereochemical purity. Following solid-phase or solution-phase synthesis, the crude product is often a heterogeneous mixture containing the desired dipeptide along with byproducts such as truncated sequences, deletion sequences, and residual protecting groups. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is the gold standard for the purification of such synthetic peptides, offering high resolution and recovery.[1]

This application note provides a comprehensive and detailed protocol for the purification of H-D-Ala-D-leu-OH using reversed-phase HPLC. We will delve into the principles of the separation, a step-by-step methodology for both analytical and preparative scale purification, and the rationale behind the selection of chromatographic parameters.

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity.[2] The stationary phase is nonpolar (hydrophobic), typically consisting of silica particles chemically modified with C18 (octadecyl) alkyl chains, while the mobile phase is polar.[3] In this system, H-D-Ala-D-leu-OH and impurities are introduced to the column in a highly aqueous mobile phase, which promotes their interaction with the hydrophobic stationary phase.[4] By gradually increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase, the analytes are eluted in order of increasing hydrophobicity.

To ensure sharp, symmetrical peaks and reproducible retention times, an ion-pairing agent, trifluoroacetic acid (TFA), is added to the mobile phase.[5] TFA forms a neutral ion pair with the charged amino and carboxyl termini of the dipeptide, which enhances its hydrophobicity and interaction with the stationary phase.

Materials and Methods

Instrumentation
  • Analytical HPLC system with a UV detector

  • Preparative HPLC system with a UV detector and fraction collector

  • Lyophilizer

Columns
  • Analytical: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Preparative: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size)

Reagents
  • Crude H-D-Ala-D-leu-OH

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

Experimental Workflow

The purification process is a systematic progression from analytical method development to preparative scale-up, followed by purity analysis and product recovery.

HPLC_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_purification Purification & Analysis cluster_recovery Product Recovery sample_prep Crude Peptide Dissolution analytical_hplc Analytical HPLC: Gradient Optimization sample_prep->analytical_hplc mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->analytical_hplc prep_hplc Preparative HPLC: Scale-up & Fraction Collection mobile_phase_prep->prep_hplc analytical_hplc->prep_hplc Optimized Method purity_check Purity Analysis of Collected Fractions prep_hplc->purity_check pooling Pooling of Pure Fractions purity_check->pooling Fractions >98% Purity lyophilization Lyophilization pooling->lyophilization final_product Pure H-D-Ala-D-leu-OH lyophilization->final_product

Caption: Workflow for the HPLC purification of H-D-Ala-D-leu-OH.

Detailed Protocols

Part 1: Mobile Phase and Sample Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA (0.1% v/v). Mix thoroughly and degas.[6]

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA (0.1% v/v). Mix thoroughly and degas.[6]

  • Sample Preparation: Accurately weigh the crude H-D-Ala-D-leu-OH. Dissolve the peptide in Mobile Phase A to a concentration of approximately 10 mg/mL for preparative runs and 1 mg/mL for analytical runs. Vortex until fully dissolved and filter through a 0.22 µm syringe filter to remove any particulates.[6]

Part 2: Analytical Method Development

The initial step is to develop an efficient separation method on an analytical scale. This allows for the optimization of the elution gradient with minimal sample consumption.[5]

  • Column: Install a C18 analytical column (4.6 x 250 mm, 5 µm).

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Set the UV detector to 214 nm. Since H-D-Ala-D-leu-OH lacks a strong chromophore, detection relies on the absorbance of the peptide bond, which is maximal at lower UV wavelengths.[7][8]

  • Gradient Elution: Inject 10-20 µL of the 1 mg/mL crude peptide solution. Run a broad scouting gradient to determine the approximate acetonitrile concentration required for elution. A typical scouting gradient is 5-95% Mobile Phase B over 30 minutes.

  • Gradient Optimization: Based on the retention time from the scouting run, design a shallower, more focused gradient to improve the resolution between the target peptide and its impurities. For peptides, a gradient slope of 1% B per minute is a good starting point for optimization.[9]

Part 3: Preparative HPLC Purification

Once an optimized analytical method is established, the purification can be scaled up to a preparative column.

  • Column: Install a C18 preparative column (21.2 x 250 mm, 10 µm).

  • Flow Rate Adjustment: The flow rate must be scaled up proportionally to the column's cross-sectional area to maintain linear velocity. For a 21.2 mm ID column, a typical flow rate is around 20 mL/min.

  • Gradient Adjustment: The gradient duration should be adjusted to maintain a similar gradient slope as the optimized analytical method.

  • Sample Loading: Load the prepared crude peptide solution onto the column. The maximum loading capacity will depend on the column dimensions and the complexity of the crude mixture.

  • Fraction Collection: Collect fractions based on the UV chromatogram, ensuring to collect the main peak corresponding to H-D-Ala-D-leu-OH.

Part 4: Purity Analysis and Product Recovery
  • Purity Check: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.

  • Pooling: Combine the fractions with a purity of >98% (or the desired purity level).

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified H-D-Ala-D-leu-OH as a white, fluffy powder.

Quantitative Data Summary

The following table provides a summary of the recommended HPLC parameters for the analytical and preparative purification of H-D-Ala-D-leu-OH.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Gradient 5-45% B over 40 min15-35% B over 40 min
Detection Wavelength 214 nm214 nm
Typical Sample Load 0.1 mg50-100 mg
Expected Purity >98%>98%

Troubleshooting

  • Poor Resolution: If the peak of interest is not well-separated from impurities, decrease the gradient slope (e.g., 0.5% B per minute) to enhance separation.

  • Broad Peaks: Ensure the mobile phase pH is low enough (TFA ensures a pH of ~2) to suppress silanol interactions and protonate the peptide. Check for column degradation.

  • No/Low Recovery: Highly hydrophilic peptides may elute in the void volume. Ensure the initial percentage of Mobile Phase B is low (e.g., 0-5%) to allow for proper binding to the column.

Conclusion

This application note provides a robust and reliable method for the purification of H-D-Ala-D-leu-OH using reversed-phase HPLC. By following a systematic approach of analytical method development followed by preparative scale-up, researchers can achieve high purity and recovery of the target dipeptide. The principles and protocols outlined herein are also broadly applicable to the purification of other small, synthetic peptides.

References

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters Corporation.

  • HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.

  • Peptide Isolation – Method Development Considerations. Waters Corporation.

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.

  • H-D-Leu-OH, D-Leucine, CAS 328-38-1. Aapptec Peptides.

  • D-Ala-Leu | C9H18N2O3. PubChem.

  • Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols.

  • C18 Columns and Peptide Desalting for Mass Spectrometry. Thermo Fisher Scientific.

  • HPLC purification method for H-Ala-D-Phe-Ala-OH. Benchchem.

  • Chiral Separations Using Dipeptide Polymerized Surfactants: Effect of Amino Acid Order. Analytical Chemistry.

  • Is it possible to check the purity of peptides using HPLC with UV detector?. ResearchGate.

  • Effects of mobile phase composition on the reversed-phase separation of dipeptides and tripeptides with cyclodextrin-bonded-phase columns. Journal of Chromatography A.

  • Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. Analytical Biochemistry.

  • D-Ala-Leu (D-Alanyl-L-leucine). MedchemExpress.

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. International Journal of Molecular Sciences.

  • Which Stationary Phase Should I Chose For My Peptide Purification?. Biotage.

  • Peptide Purification. AAPPTec.

  • How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column?. ResearchGate.

  • Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. Molecules.

  • Peptide Analysis Use of UV-Visible Second Derivative Spectroscopy. Thermo Fisher Scientific.

  • General approach for the development of preparative peptide separations. YMC.

  • HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column. SIELC Technologies.

  • Peptides purification development in Reverse Phase. Interchim.

  • HPLC of Peptides and Proteins. Methods in Molecular Biology.

  • Strong cation-exchange (SCX) chromatography. University of Washington.

  • Chemical Properties of D-Leucine (CAS 328-38-1). Cheméo.

  • Chiral separations for d-amino acid analysis in biological samples. Journal of Chromatography B.

  • Keys for enabling optimum peptide CharaCterizations. Waters Corporation.

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus.

  • Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Agilent.

  • H-Leu-ile-OH | C12H24N2O3. PubChem.

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.

  • Reverse-phase HPLC Peptide Purification. LifeTein.

  • What is the best wave length for measuring the absorbance of peptides during the HPLC run?. ResearchGate.

Sources

Application Note: Mass Spectrometry Analysis of H-D-Ala-D-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the mass spectrometry analysis of the dipeptide H-D-Ala-D-Leu-OH. Standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for determining the molecular weight and sequence of peptides. However, the analysis of peptides containing D-amino acids, such as H-D-Ala-D-Leu-OH, presents a unique challenge due to the presence of stereoisomers. This note details a standard protocol for the general identification of the dipeptide and delves into the advanced methodologies required to differentiate it from its stereoisomers. We will explore the principles of electrospray ionization (ESI) and collision-induced dissociation (CID), and discuss why these standard techniques alone are often insufficient for chiral discrimination. Furthermore, this guide will introduce advanced strategies, including chiral chromatography and specialized fragmentation techniques, that enable the unambiguous identification and characterization of D-amino acid-containing peptides.

Introduction: The Significance of D-Amino Acid-Containing Peptides

While L-amino acids are the canonical building blocks of proteins, peptides containing D-amino acids (DAACPs) are increasingly recognized for their significant biological roles and therapeutic potential. These peptides are found in various organisms and are often associated with functions such as neurotransmission, bacterial cell wall synthesis, and defense mechanisms. The incorporation of D-amino acids can confer resistance to enzymatic degradation, making DAACPs attractive candidates for drug development.

H-D-Ala-D-Leu-OH is a dipeptide composed of D-alanine and D-leucine. Its analysis is crucial for understanding its biological function and for quality control in synthetic peptide production. Mass spectrometry is the cornerstone of peptide analysis, offering high sensitivity and specificity.[1] However, standard mass spectrometric methods do not readily distinguish between stereoisomers (epimers), as they possess identical masses.[2][3] This application note will address this analytical challenge by first providing a fundamental LC-MS/MS protocol for identifying the dipeptide based on its mass and primary sequence, and then by discussing the specialized techniques necessary for chiral confirmation.

Physicochemical Properties of H-D-Ala-D-Leu-OH

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₃[4]
Average Molecular Weight 202.25 g/mol [4]
Monoisotopic Molecular Weight 202.131742 u[4]
Stereochemistry D-Alanine, D-Leucine-

Note: The molecular weight is identical for all stereoisomers (D-Ala-D-Leu, L-Ala-L-Leu, D-Ala-L-Leu, L-Ala-D-Leu).

Standard LC-MS/MS Analysis for Dipeptide Identification

This section outlines a typical workflow for the detection and initial identification of H-D-Ala-D-Leu-OH in a sample. This method confirms the mass and elemental composition but does not provide stereochemical information.

Principle of the Workflow

The workflow couples High-Performance Liquid Chromatography (HPLC) for analytical separation with tandem mass spectrometry for detection and fragmentation. Peptides are first separated based on their physicochemical properties (e.g., hydrophobicity) by HPLC.[5] The eluting peptides are then ionized, typically by Electrospray Ionization (ESI), to generate gaseous ions.[5] The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptide ion (precursor ion) in an MS1 scan. This ion is then selected and fragmented in a collision cell, a process known as Collision-Induced Dissociation (CID).[6] The resulting fragment ions (product ions) are analyzed in an MS2 scan, providing structural information that can confirm the peptide's sequence.[2][6]

Experimental Protocol

3.2.1. Sample Preparation

  • Dissolution: Dissolve the H-D-Ala-D-Leu-OH standard or sample in a suitable solvent. A common choice is 0.1% formic acid in water/acetonitrile (95:5, v/v) to ensure solubility and promote protonation for positive ion mode ESI.

  • Concentration: Prepare a stock solution (e.g., 1 mg/mL) and perform serial dilutions to create working solutions for analysis (e.g., 1-10 µg/mL).

  • Matrix Considerations: For complex samples, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances that can cause ion suppression.[1]

3.2.2. Liquid Chromatography (LC) Parameters

  • Column: A standard reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating this small dipeptide.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A shallow gradient is recommended for small, polar peptides. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 30% B

    • 15-17 min: 30% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3.2.3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • MS1 Scan Range: m/z 100-500

  • Tandem MS (MS/MS) Settings:

    • Precursor Ion: m/z 203.14 (for [M+H]⁺)

    • Activation Type: Collision-Induced Dissociation (CID)

    • Collision Gas: Argon

    • Collision Energy: Optimize between 10-30 eV. A ramped collision energy can be beneficial to observe a wider range of fragments.

Expected Results and Interpretation

MS1 Spectrum: The primary ion expected in the full scan MS1 spectrum is the protonated molecule, [M+H]⁺, at an m/z of approximately 203.14.

MS/MS Spectrum and Fragmentation: The fragmentation of peptides during CID typically occurs at the peptide bonds, leading to the formation of b- and y-type ions.[7][8] The nomenclature for these fragments follows the convention where b-ions contain the N-terminus and y-ions contain the C-terminus.

G cluster_peptide H-D-Ala-D-Leu-OH Precursor Ion [M+H]⁺ (m/z 203.14) cluster_fragments CID Fragmentation P H₂N-CH(CH₃)-CO-NH-CH(CH₂CH(CH₃)₂)-COOH b1 b₁ ion [D-Ala]⁺ m/z 72.04 P->b1  Peptide Bond  Cleavage y1 y₁ ion [D-Leu+H]⁺ m/z 132.10 P->y1  Peptide Bond  Cleavage Im_Ala Iminium ion (Ala) m/z 44.05 b1->Im_Ala  Loss of CO Im_Leu Iminium ion (Leu) m/z 86.09 y1->Im_Leu  Internal  Fragmentation

Table of Expected Mass Transitions:

Precursor Ion (m/z)Product IonProduct Ion (m/z)Description
203.14b₁72.04D-Alanine residue
203.14y₁132.10D-Leucine residue + H
203.14Iminium (Ala)44.05Side chain fragment of Alanine
203.14Iminium (Leu)86.09Side chain fragment of Leucine

The presence of the precursor ion at m/z 203.14 and its characteristic fragment ions provides strong evidence for the presence of an Ala-Leu dipeptide. However, this data alone is insufficient to confirm the D-stereochemistry of the amino acid residues.

The Challenge of Stereoisomer Analysis

The primary challenge in the analysis of H-D-Ala-D-Leu-OH is differentiating it from its stereoisomers: L-Ala-L-Leu, D-Ala-L-Leu, and L-Ala-D-Leu. Since these are epimers, they have identical mass and will produce very similar, if not identical, fragmentation patterns under standard low-energy CID conditions.[2][5] This is because the energy input during CID is generally not sufficient to break bonds in a way that is sensitive to the three-dimensional arrangement of atoms at the chiral centers.

Advanced Strategies for Chiral Discrimination

To confidently identify H-D-Ala-D-Leu-OH and distinguish it from its isomers, more sophisticated analytical strategies are required.

Chiral Liquid Chromatography

The most direct approach is to separate the stereoisomers chromatographically before they enter the mass spectrometer.[9][10]

  • Principle: Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte.[11] This differential interaction leads to different retention times, allowing for their separation.

  • Protocol Modification:

    • Column Selection: Replace the standard C18 column with a chiral column. Several types of CSPs are available, including those based on cyclodextrins, macrocyclic antibiotics, or Pirkle-type phases. The selection of the appropriate chiral column is critical and often requires screening.

    • Mobile Phase Optimization: The mobile phase composition must be carefully optimized for chiral separation. Modifiers such as alcohols and small amounts of acids or bases are often used to enhance resolution. The use of LC-MS compatible mobile phases is essential.[9][11]

  • Expected Outcome: With a successful chiral separation, each stereoisomer will elute at a distinct retention time. By running an authentic standard of H-D-Ala-D-Leu-OH, its retention time can be determined and used to identify it in unknown samples. The mass spectrometer then serves as a highly specific detector for the chromatographically resolved isomers.

G cluster_workflow Chiral LC-MS/MS Workflow Sample Sample containing Isomer Mixture ChiralLC Chiral HPLC Separation ESI Electrospray Ionization (ESI) MS Mass Spectrometer (MS/MS Detection) Data Data Analysis (Identification by RT and m/z)

Advanced Mass Spectrometry Fragmentation Techniques

In cases where chromatographic separation is not feasible, certain advanced MS techniques can sometimes induce stereochemistry-dependent fragmentation.

  • Higher-Energy Collisional Dissociation (HCD): HCD, a beam-type fragmentation method, can sometimes reveal subtle differences in the relative intensities of fragment ions between epimers, which are not apparent with ion-trap CID.[5] This is attributed to the different fragmentation pathways that can be accessed with higher collision energies.

  • Radical-Directed Dissociation (RDD): RDD is a research-level technique that has shown significant promise for differentiating peptide epimers.[2][12] It involves generating a radical site on the peptide, which then directs fragmentation in a manner that is highly sensitive to the peptide's 3D structure. The resulting fragmentation patterns can show significant and reproducible differences between D- and L-amino acid-containing peptides.[2][12]

  • Ion Mobility Spectrometry (IMS): IMS is a powerful technique that separates ions in the gas phase based on their size, shape, and charge.[13] Since stereoisomers can have different three-dimensional conformations, they may exhibit different drift times in an ion mobility cell.[13] Coupling IMS with MS allows for an additional dimension of separation, often enabling the resolution of peptide epimers that are indistinguishable by mass alone.[13][14]

Conclusion and Best Practices

The analysis of H-D-Ala-D-Leu-OH by mass spectrometry is a multi-faceted task. While standard LC-MS/MS protocols are effective for confirming the peptide's molecular weight and sequence, they are insufficient for determining its stereochemistry. The definitive analysis of this D-amino acid-containing peptide requires a validated, holistic approach.

For unambiguous identification, chiral liquid chromatography coupled with tandem mass spectrometry is the recommended methodology. This approach provides physical separation of the stereoisomers, with the mass spectrometer acting as a sensitive and selective detector. When developing a method, it is imperative to:

  • Use an Authentic Standard: A certified reference standard of H-D-Ala-D-Leu-OH is essential for confirming retention time and fragmentation patterns.

  • Validate the Method: The chosen analytical method should be thoroughly validated for specificity, linearity, accuracy, and precision, especially in quantitative applications.

  • Consider the Matrix: For complex biological or pharmaceutical samples, sample preparation must be optimized to minimize matrix effects.

By understanding the inherent challenges and employing the advanced strategies outlined in this note, researchers can confidently and accurately analyze H-D-Ala-D-Leu-OH and other D-amino acid-containing peptides, advancing research and development in this exciting field.

References

  • Julian, R. R., & Beauchamp, J. L. (2012). Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(8), 1395–1403. Available at: [Link]

  • Li, Y., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules, 29(3), 543. Available at: [Link]

  • PubChem. (n.d.). D-Ala-Leu. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Fujii, N., & Saito, T. (2022). Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent. Journal of Pharmaceutical and Biomedical Analysis, 215, 114768. Available at: [Link]

  • Harrison, A. G. (2010). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry, 21(6), 1040–1047. Available at: [Link]

  • Suresh, E., & Srinivasan, K. (2014). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 28(14), 1597–1606. Available at: [Link]

  • Cieślik-Błotnicka, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences, 22(22), 12456. Available at: [Link]

  • Lioe, H., & O'Hair, R. A. J. (2007). d-Amino Acid Detection in Peptides by MALDI-TOF-TOF. Analytical Chemistry, 79(12), 4603–4612. Available at: [Link]

  • Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 85(24), 11749–11756. Available at: [Link]

  • Armstrong, D. W., et al. (2017). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Laskin, J., & Lifshitz, C. (2001). Electrospray mass and tandem mass spectrometry identification of ozone oxidation products of amino acids and small peptides. Analytical Chemistry, 73(21), 5227–5233. Available at: [Link]

  • El-Faham, A., & de la Torre, B. G. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Critical Reviews in Analytical Chemistry, 53(8), 1835-1847. Available at: [Link]

  • Mascot. (n.d.). Peptide fragmentation. Matrix Science. Retrieved January 25, 2026, from [Link]

  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available at: [Link]

  • Overeijnder, M. L., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Foods, 9(3), 329. Available at: [Link]

  • Liang, L., et al. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of the American Society for Mass Spectrometry, 29(1), 168-180. Available at: [Link]

  • Sun, R. X., et al. (2022). Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral. bioRxiv. Available at: [Link]

  • D'Atri, V., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Symmetry, 13(8), 1367. Available at: [Link]

  • Scaccia, J. (2024). Using LC–MS/MS to Analyze D-Amino Acids. LCGC International. Available at: [Link]

  • Pathan, F., et al. (2023). Collision-Induced Dissociation of Citrullinated Peptide Anions. Journal of the American Society for Mass Spectrometry, 34(8), 1641-1651. Available at: [Link]

  • Tran, N. H., & Laukens, K. (2023). A New Deep Learning Tool to Translate Mass Spectra into Peptide Sequences. Biomolecules, 13(10), 1499. Available at: [Link]

  • Frank, A. M., et al. (2014). Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. Journal of Proteome Research, 13(8), 3847–3855. Available at: [Link]

  • Ali, I., et al. (2015). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 27(8), 531-537. Available at: [Link]

  • Jonscher, K. R. (2005). Validating Sequence Assignments for Peptide Fragmentation Patterns. Proteome Software. Available at: [Link]

  • PubChem. (n.d.). D-Leucine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Agilent Technologies. (n.d.). Peptide Sequencing with Electrospray LC/MS Part 2: Interpretation of a Simple Spectrum. Available at: [Link]

  • Julian, R. R., & Beauchamp, J. L. (2012). Discriminating D-Amino Acid-Containing Peptide Epimers by Radical-Directed Dissociation Mass Spectrometry. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2012). ESI-MS study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Quantitative proteomics. Retrieved January 25, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of D-Leucine (CAS 328-38-1). Retrieved January 25, 2026, from [Link]

  • Chemsrc. (n.d.). H-Leu-Ala-OH. Retrieved January 25, 2026, from [Link]

  • Canfarotta, F., et al. (2020). Molecularly Imprinted Polymer Nanoparticles for Lung-Cancer-Cell-Surface Proteomics. Nanomaterials, 10(11), 2248. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Incorporation of H-D-Ala-D-leu-OH in Modern Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability and limited bioavailability. Peptidomimetics, molecules designed to mimic natural peptides, address these limitations.[1] A key strategy in this field is the site-specific incorporation of non-natural amino acids, particularly D-enantiomers, to enhance resistance to proteolytic degradation and to constrain conformational flexibility.[2][3] This technical guide provides an in-depth exploration of the dipeptide H-D-Ala-D-leu-OH as a strategic building block in peptidomimetic design. We detail its physicochemical properties, the scientific rationale for its use, and provide comprehensive, field-proven protocols for its incorporation, subsequent conformational analysis, and enzymatic stability assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of D-amino acid motifs to create more robust and effective therapeutic candidates.

Introduction: The Imperative for Peptidomimetics and the Role of D-Amino Acids

Natural peptides, composed exclusively of L-amino acids, are fundamental signaling molecules in countless physiological processes. However, their therapeutic potential is often unrealized due to rapid degradation by endogenous proteases, which recognize and cleave L-amino acid sequences.[4][5] Peptidomimetic design seeks to overcome this hurdle by creating novel structures that retain the biological activity of a parent peptide but exhibit improved drug-like properties, such as enhanced metabolic stability and bioavailability.[6][7][8]

One of the most effective strategies in peptidomimetic development is the incorporation of D-amino acids.[9] Since proteases are stereospecific, peptides containing D-amino acids are not readily recognized as substrates, leading to a significant increase in their in-vivo half-life.[2][10] Beyond conferring stability, the introduction of a D-amino acid can profoundly influence the peptide's secondary structure. A D-amino acid can act as a "helix breaker" or, more strategically, can induce specific turn conformations (e.g., β-turns), which are often critical for receptor binding and biological function.[2] The dipeptide H-D-Ala-D-leu-OH offers a unique building block that combines these advantages, providing both a potent stabilizing element and a strong conformational constraint.

Diagram: Conceptual Advantage of D-Dipeptide Incorporation

G cluster_0 Natural L-Peptide cluster_1 Peptidomimetic with D-Dipeptide L_Peptide ...-L-Ala-L-Leu-... Protease Protease L_Peptide->Protease Recognition & Binding Cleavage Rapid Degradation Protease->Cleavage Cleavage D_Peptide ...-D-Ala-D-Leu-... Protease_2 Protease D_Peptide->Protease_2 Steric Hindrance (No Recognition) Turn Induces β-Turn (Constrained Conformation) D_Peptide->Turn Stability Enhanced Stability Protease_2->Stability No Cleavage

Caption: Incorporation of D-Ala-D-Leu resists protease cleavage and induces turns.

Physicochemical & Structural Properties of H-D-Ala-D-leu-OH

Understanding the fundamental properties of H-D-Ala-D-leu-OH is critical for its effective application in peptide synthesis and design. While a dedicated datasheet for the D-D isomer is not commonly available, its properties can be reliably derived from its constituent D-amino acids.[11][12]

PropertyValueSource / Method
IUPAC Name (2R)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acidNomenclature
Molecular Formula C₉H₁₈N₂O₃Calculation
Molecular Weight 202.25 g/mol Calculation
Stereochemistry D-configuration at both α-carbonsDefinition
Appearance White to off-white crystalline powderTypical
Solubility Soluble in water and polar organic solventsExpected
Key Structural Features Free N-terminus, free C-terminus, peptide bond between D-Ala and D-LeuStructure

Core Applications & Rationale for Use

The choice to incorporate H-D-Ala-D-leu-OH into a peptide sequence is driven by two primary objectives: enzymatic stabilization and conformational control.

  • Enhanced Proteolytic Resistance: The core advantage of using this dipeptide is the introduction of two consecutive D-amino acids. This D-D motif presents a significant steric and stereochemical barrier to common proteases like trypsin, chymotrypsin, and various carboxypeptidases, which are evolved to recognize L-amino acid residues. The result is a dramatic increase in the peptide's stability in serum and other biological matrices.[2][4]

  • Induction of Secondary Structures: The D-Ala-D-Leu sequence is a potent inducer of non-canonical secondary structures, particularly Type II' β-turns. By replacing an L-L sequence at a critical turn region of a bioactive peptide, researchers can lock the molecule into its receptor-preferred conformation. This pre-organization can lead to a significant increase in binding affinity and selectivity, as less conformational entropy is lost upon binding.

Experimental Protocols

This section provides validated, step-by-step protocols for the synthesis, analysis, and evaluation of peptidomimetics containing the H-D-Ala-D-leu-OH motif.

Workflow Overview

A Peptide Design B Fmoc-SPPS Synthesis (Incorporate Fmoc-D-Ala-D-Leu-OH) A->B C Cleavage & Purification (HPLC) B->C D Mass Verification (MALDI-TOF / ESI-MS) C->D E Conformational Analysis (CD & NMR) D->E F Stability Assay (Protease Degradation) D->F G Biological Activity Assay (e.g., Binding, Functional) D->G H Data Analysis & Structure-Activity Relationship E->H F->H G->H

Caption: Overall workflow from peptidomimetic design to final evaluation.

Protocol: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

Rationale: Fmoc-based SPPS is the standard method for assembling peptides.[5] To incorporate the D-Ala-D-Leu motif, a pre-formed, protected dipeptide (Fmoc-D-Ala-D-Leu-OH) is coupled as a single unit. This is often more efficient and results in higher purity than sequential coupling of the individual D-amino acids.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected L-amino acids

  • Fmoc-D-Ala-D-Leu-OH (custom synthesis or commercial source)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Reagent: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin (or the previously coupled amino acid) by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Control Peptide Synthesis: For a control, continue coupling the corresponding L-amino acids (e.g., Fmoc-L-Leu-OH followed by Fmoc-L-Ala-OH) using standard protocols.

  • D-Dipeptide Coupling (Test Peptide):

    • In a separate vial, pre-activate the Fmoc-D-Ala-D-Leu-OH (1.5 eq) with HBTU (1.45 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) in DMF for 5 minutes.

    • Add the activated mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Monitor completion with a Kaiser test.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Continue coupling the remaining amino acids in the sequence by repeating steps 2-3 and using standard single amino acid coupling protocols.

  • Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge, decant the ether, and repeat the ether wash twice.

  • Purification: Dry the crude peptide and purify using reverse-phase HPLC. Confirm the mass of the pure fractions via Mass Spectrometry.

Protocol: Conformational Analysis via Circular Dichroism (CD) Spectroscopy

Rationale: CD spectroscopy is a rapid, non-destructive technique used to assess the secondary structure of peptides in solution.[13][14][15] By comparing the CD spectra of the peptidomimetic with its all-L-amino acid counterpart, one can infer structural changes induced by the D-D dipeptide, such as the formation of a β-turn.[16]

Materials:

  • Purified peptidomimetic and control L-peptide

  • CD-grade solvent (e.g., 10 mM phosphate buffer, pH 7.4; or trifluoroethanol/water mixtures to promote structure)

  • CD Spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation: Prepare stock solutions of both the peptidomimetic and the control peptide. Dilute to a final concentration of 50-100 µM in the chosen CD-grade solvent.

  • Instrument Setup:

    • Turn on the Xenon lamp at least 30 minutes before use.[14]

    • Set the measurement parameters: Wavelength range (190-260 nm), data pitch (0.5 nm), scanning speed (50 nm/min), bandwidth (1 nm), and accumulations (3-5 scans).

  • Blank Measurement: Record a baseline spectrum of the solvent in the cuvette.

  • Sample Measurement: Record the CD spectrum for the control L-peptide and the D-D peptidomimetic.

  • Data Processing:

    • Subtract the blank spectrum from each sample spectrum.

    • Convert the raw data (mdeg) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the formula: MRE = (mdeg) / (10 * c * n * l) where c is the molar concentration, n is the number of amino acid residues, and l is the path length in cm.

  • Interpretation: Compare the spectra. A typical random coil peptide will show a strong negative band near 200 nm. An α-helix shows negative bands at ~222 nm and ~208 nm and a positive band at ~195 nm. A β-sheet shows a negative band around 215-220 nm. The induction of a β-turn by the D-Ala-D-Leu motif may result in a shift in the minima or a change in intensity compared to the more disordered control peptide.

Protocol: Conformational Analysis via NMR Spectroscopy

Rationale: While CD provides global structural information, NMR spectroscopy can solve the high-resolution 3D structure of the peptide in solution, providing atomic-level detail about the conformation around the D-D junction.[17][18][19]

Materials:

  • Purified, lyophilized peptide (~1-2 mg)

  • NMR solvent (e.g., 90% H₂O / 10% D₂O or deuterated organic solvents like TFE-d3)

  • NMR spectrometer (≥ 500 MHz)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the peptide in the NMR solvent to a final concentration of 0.5-1 mM.[20]

  • 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to check for sample purity, concentration, and proper folding (indicated by chemical shift dispersion).[21]

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify proton spin systems for each amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum (mixing time ~200-300 ms) to identify protons that are close in space (< 5 Å).

  • Resonance Assignment:

    • Use the TOCSY spectrum to trace the connectivity within each amino acid's side chain.

    • Use the NOESY spectrum to find sequential connectivities (e.g., Hα(i) to HN(i+1)) to assign the residues along the peptide backbone.

  • Structural Interpretation:

    • Key NOEs: Look for specific NOE cross-peaks that define the turn. For example, a strong NOE between the Hα of D-Ala and the HN of the subsequent residue can be indicative of a turn.

    • Dihedral Angle Restraints: Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to restrain the phi (φ) dihedral angle.

    • Structure Calculation: Use the collected NOE distance restraints and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

Protocol: Evaluation of Enzymatic Stability

Rationale: This assay directly tests the primary hypothesis that incorporating H-D-Ala-D-leu-OH enhances resistance to proteolysis. The rate of peptide degradation is monitored over time using HPLC.[3]

Materials:

  • Purified peptidomimetic and control L-peptide

  • Protease (e.g., Trypsin, Chymotrypsin, or Human Serum)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching Solution (e.g., 10% TFA in water)

  • HPLC system with a C18 column

Procedure:

  • Standard Curve: Generate an HPLC standard curve for each peptide to correlate peak area with concentration.

  • Reaction Setup:

    • Prepare solutions of the peptidomimetic and control peptide at a known concentration (e.g., 1 mg/mL) in the reaction buffer.

    • Prepare the protease solution (e.g., Trypsin at 1:100 enzyme:substrate ratio).

  • Time-Course Degradation:

    • At time t=0, add the protease to each peptide solution. Mix and incubate at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution.

  • HPLC Analysis:

    • Analyze each quenched time-point sample by reverse-phase HPLC.

    • Monitor the disappearance of the main peptide peak over time.

  • Data Analysis:

    • Quantify the percentage of intact peptide remaining at each time point using the standard curve.

    • Plot the percentage of intact peptide versus time for both the control and the peptidomimetic.

    • Calculate the half-life (t₁/₂) for each peptide.

Expected Results:

PeptideHalf-life (t₁/₂) in Trypsin (minutes)
Control L-Peptide< 15
D-Ala-D-Leu Peptidomimetic > 240

The data should clearly demonstrate a significantly longer half-life for the peptidomimetic containing the D-D dipeptide compared to the all-L control.[22]

Conclusion and Future Perspectives

The dipeptide H-D-Ala-D-leu-OH is a powerful and versatile tool in the arsenal of the medicinal chemist. Its incorporation into peptide sequences provides a dual benefit: a profound increase in stability against enzymatic degradation and the ability to enforce specific, bioactive conformations. The protocols outlined in this guide provide a robust framework for synthesizing, analyzing, and validating the performance of peptidomimetics built with this strategic motif. Future work may involve exploring this dipeptide in the context of more complex scaffolds, such as cyclic or stapled peptides, to further enhance their therapeutic potential.

References

  • Leman, P. (2021). Peptidomimetic Drug Design. Drug Des, 10.
  • Maddalena, L. et al. (n.d.). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. PubMed Central.
  • Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences.
  • LifeTein. (2012). D-amino acid peptides to resist common proteases. LifeTein.
  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis.
  • PubChem. (n.d.). D-Ala-Leu. PubChem.
  • NCBI. (2012). Protease Assays - Assay Guidance Manual. NCBI.
  • Unknown. (n.d.). peptide nmr. Unknown Source.
  • Greenfield, N. J. (n.d.). Circular dichroism of peptides. PubMed.
  • D'Andrea, L. D., & Isernia, C. (2020). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
  • MedChemExpress. (n.d.). D-Ala-Leu (D-Alanyl-L-leucine). MedChemExpress.
  • Liu, X., et al. (n.d.). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Unknown Source.
  • Bakshi, K., Liyanage, M. R., & Nixon, A. E. (2014). Circular Dichroism of Peptides. Moodle@Units.
  • D'Andrea, L. D., & Isernia, C. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.
  • Di Girolamo, R., et al. (2022). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors.
  • Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs.
  • Unknown. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.
  • Unknown. (2025).
  • Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
  • PubChem. (n.d.). D-Leucine. PubChem.
  • Coutinho, E., & Srivastava, S. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
  • Papo, N., & Shai, Y. (n.d.). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. NIH.
  • Di Girolamo, R., et al. (2022). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. PubMed.
  • Unknown. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
  • LifeTein. (2024). Should My Peptides Have D-Amino Acids? LifeTein.
  • Aapptec Peptides. (n.d.). H-D-Ala-OH, D-Alanine, CAS 338-69-2. Aapptec Peptides.

Sources

Troubleshooting & Optimization

Preventing racemization during H-D-Ala-D-leu-OH synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization During Dipeptide Synthesis

Welcome to the Technical Support Center for the synthesis of H-D-Ala-D-leu-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dipeptide synthesis, with a specific focus on preventing racemization—a critical factor in ensuring the stereochemical purity and biological activity of the final product. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your synthetic strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of H-D-Ala-D-leu-OH, providing expert insights into their causes and effective solutions.

Problem 1: My final product analysis shows significant epimerization at the D-Ala residue. What are the likely causes and how can I fix it?

Answer:

Epimerization at the D-Ala residue, resulting in the undesired L-Ala-D-Leu diastereomer, is a common challenge. The primary cause is the activation of the carboxylic acid of the N-protected D-alanine, which can lead to the formation of a planar oxazolone intermediate.[1][2][3][4] This intermediate can be protonated from either face, leading to a loss of stereochemical integrity. Several factors can exacerbate this issue:

  • Inappropriate Coupling Reagent: Some coupling reagents are more prone to inducing racemization than others.[5] For instance, using highly reactive phosphonium or uranium reagents without carefully controlled conditions can increase the risk.

  • Excessive Base: The presence of a strong or sterically unhindered base can directly abstract the alpha-proton of the activated amino acid, promoting racemization.[5][6]

  • Elevated Temperature: Higher reaction temperatures accelerate the rate of racemization.[6]

  • Prolonged Activation Time: Allowing the activated D-alanine to sit for an extended period before the addition of D-leucine increases the opportunity for oxazolone formation and subsequent racemization.

Solutions:

  • Optimize Your Coupling Reagent and Additives:

    • Carbodiimides with Additives: A highly recommended approach is the use of carbodiimides like Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) in combination with racemization-suppressing additives.[6][7] Excellent choices for additives include 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][7][8] These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species.

    • Uronium/Aminium Reagents: Reagents like HATU, HBTU, and PyBOP can be effective but should be used judiciously. Their high reactivity can sometimes lead to increased racemization if not properly controlled. The inclusion of an additive like HOAt is often beneficial.

  • Careful Selection and Stoichiometry of Base:

    • Choice of Base: If a base is necessary, opt for a sterically hindered or weaker base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger bases like N,N-diisopropylethylamine (DIEA) or triethylamine.[5][6]

    • Base Concentration: Use the minimum amount of base required, typically one equivalent when using amino acid salts.[6] For carbodiimide-mediated couplings where the amine component is not a salt, additional base may not be needed, which helps minimize racemization.[6]

  • Strict Temperature Control:

    • Perform the coupling reaction at 0 °C, especially during the activation step.[1] Allow the reaction to warm to room temperature slowly only after the initial coupling has proceeded for a couple of hours.

  • Minimize Activation Time:

    • Pre-activation of the D-alanine should be avoided. Instead, add the coupling reagent to a mixture of the protected D-alanine, D-leucine, and the additive.

Problem 2: The yield of my H-D-Ala-D-leu-OH is consistently low, even though I'm using a reliable coupling reagent.

Answer:

Low yields in dipeptide synthesis can stem from several factors beyond the choice of coupling reagent. Here are some common culprits and their solutions:

  • Incomplete Activation or Coupling: The activation of the carboxylic acid may be inefficient, or the subsequent coupling reaction may not go to completion.

  • Aggregation: Peptide aggregation, especially in solid-phase synthesis, can hinder reaction kinetics by making reactive sites inaccessible.[8] While less common for a dipeptide, it can still be a factor depending on the protecting groups and solvent.

  • Side Reactions: Besides racemization, other side reactions can consume starting materials or the desired product.

  • Poor Solubility: The protected dipeptide may have poor solubility in the reaction solvent, leading to precipitation and incomplete reaction.

Solutions:

  • Re-evaluate Your Solvent System:

    • Solvent Choice: Dimethylformamide (DMF) is a common solvent for peptide synthesis, but N-methylpyrrolidone (NMP) can sometimes be a better choice, especially for sequences prone to aggregation.[8] In some cases, a mixture of solvents might be beneficial.

    • Solvent Quality: Ensure you are using high-purity, anhydrous solvents, as water can hydrolyze the activated species and reduce yield.

  • Optimize Reaction Conditions:

    • Concentration: Ensure the reaction concentration is appropriate. Very dilute conditions can slow down the reaction rate, while overly concentrated conditions might promote aggregation.

    • Stirring: Vigorous and efficient stirring is crucial to ensure proper mixing of the reagents.

  • Consider a Different Coupling Strategy:

    • If you are using a carbodiimide-based method, ensure you are using the correct stoichiometry of the coupling reagent and additive (typically 1.05-1.1 equivalents of each).[1]

    • For difficult couplings, a switch to a more potent coupling reagent like COMU, in conjunction with a suitable base like 2,6-lutidine, might improve yields.[9]

  • Workup and Purification:

    • Ensure your workup procedure is not leading to product loss. For example, during aqueous washes, some product might be lost if it has partial water solubility.

    • Optimize your purification method (e.g., chromatography or crystallization) to maximize recovery.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of H-D-Ala-D-leu-OH, offering deeper insights into the underlying chemistry.

Q1: Which coupling reagent is considered the "gold standard" for minimizing racemization in this specific synthesis?

A1: While there is no single "gold standard" that works perfectly under all conditions, the combination of Diisopropylcarbodiimide (DIC) with an additive like Oxyma or HOAt is widely regarded as a highly effective and reliable method for minimizing racemization.[6][7]

  • DIC is a liquid carbodiimide, making it easy to handle, and the resulting diisopropylurea byproduct is generally more soluble than the dicyclohexylurea from DCC, simplifying purification.[7]

  • Oxyma and HOAt are superior to the more traditional HOBt in suppressing racemization.[7][8] They function by forming active esters that are highly reactive towards the amine component but are sterically and electronically hindered from forming the problematic oxazolone intermediate.

Q2: What is the mechanistic role of additives like HOBt, HOAt, and Oxyma in preventing racemization?

A2: The primary role of these additives is to act as "racemization suppressors." When a coupling reagent like DIC activates the carboxylic acid of the N-protected D-alanine, it forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to intramolecular cyclization to form the planar oxazolone, which is the main pathway for racemization.[1][2]

Additives like HOBt, HOAt, and Oxyma are nucleophilic and rapidly react with the O-acylisourea to form an active ester. This active ester is more stable than the O-acylisourea and is sterically and electronically less prone to cyclizing into the oxazolone. However, it is still sufficiently reactive to readily acylate the amino group of the D-leucine, leading to the desired dipeptide with high stereochemical purity.

Q3: How does the choice of N-terminal protecting group on D-alanine influence racemization?

A3: The N-terminal protecting group plays a crucial role in preventing racemization. Urethane-based protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are highly effective at suppressing racemization.[7]

The mechanism of racemization primarily proceeds through the formation of an oxazolone intermediate.[7] The formation of this intermediate is significantly disfavored when a urethane-type protecting group is used because the carbonyl group of the urethane is less nucleophilic than the carbonyl group of an acyl protecting group (like acetyl or benzoyl). This reduced nucleophilicity hinders the intramolecular attack on the activated carboxyl group that is necessary for oxazolone formation.

Q4: Can the solvent choice impact the degree of racemization?

A4: Yes, the solvent can have a significant impact on racemization. Polar aprotic solvents like Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used in peptide synthesis.[8] These solvents are generally good at solvating the reacting species and promoting the desired coupling reaction.

However, the solvent can also play a role in stabilizing the charged intermediates involved in the racemization pathways.[2] Solvents with higher polarity can better stabilize the enolate intermediate that can form upon deprotonation of the alpha-carbon, potentially increasing the rate of racemization. Therefore, while polar aprotic solvents are necessary for solubility, it is important to be mindful of their potential to influence racemization and to rely on other factors (coupling reagents, additives, temperature) to control it. In some cases, less polar solvents like dichloromethane (DCM) can be used, but solubility of the reactants may become an issue.

Experimental Protocols

Protocol 1: Racemization-Minimizing Coupling of N-Protected D-Ala to D-Leu Methyl Ester

This protocol provides a step-by-step method for the coupling of an N-protected D-alanine to D-leucine methyl ester, a common precursor to the final dipeptide.

Materials:

  • N-Protected D-Alanine (e.g., Fmoc-D-Ala-OH or Boc-D-Ala-OH)

  • H-D-Leu-OMe·HCl (D-Leucine methyl ester hydrochloride)

  • Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N-methylmorpholine (NMM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Neutralization of Amine:

    • In a round-bottom flask, dissolve H-D-Leu-OMe·HCl (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add NMM (1.0 equivalent) dropwise to neutralize the hydrochloride salt and stir for 15 minutes at 0 °C.[1]

  • Activation of Carboxylic Acid:

    • In a separate flask, dissolve the N-Protected D-Alanine (1.05 equivalents) and Oxyma (1.1 equivalents) in anhydrous DMF.[1]

  • Coupling Reaction:

    • Add the solution of the activated N-Protected D-Alanine to the neutralized H-D-Leu-OMe solution at 0 °C.

    • Add DIC (1.1 equivalents) dropwise to the combined reaction mixture.[1]

  • Reaction Progression:

    • Allow the reaction to stir at 0 °C for 2 hours and then let it warm slowly to room temperature overnight.[1]

  • Workup:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Deprotection:

    • Purify the resulting protected dipeptide by column chromatography or crystallization.

    • The N-terminal protecting group and the methyl ester can then be removed using standard deprotection protocols to yield the final H-D-Ala-D-leu-OH.

Data Presentation

Table 1: Comparison of Coupling Reagents and Additives on Racemization
Coupling SystemTypical Racemization (%)AdvantagesDisadvantages
DIC/Oxyma < 1%Low racemization, good solubility of byproduct
DIC/HOAt < 1%Very effective at suppressing racemizationHOAt can be explosive under certain conditions
DIC/HOBt 1-3%Good performance, widely usedLess effective than Oxyma or HOAt
HATU/DIEA 2-5%High coupling efficiencyHigher risk of racemization if not carefully controlled
PyBOP/NMM 1-4%Effective for difficult couplingsCan be more expensive

Note: The level of racemization can vary depending on the specific reaction conditions.

Visualizations

Mechanism of Racemization via Oxazolone Formation

racemization_mechanism cluster_L L-Pathway (Desired) cluster_racemization Racemization Pathway cluster_D D-Pathway (Undesired) N_Protected_D_Ala N-Protected D-Alanine Activated_Intermediate_L Activated Intermediate (D-configuration) N_Protected_D_Ala->Activated_Intermediate_L Coupling Agent Desired_Dipeptide Desired Dipeptide (D-D) Activated_Intermediate_L->Desired_Dipeptide + D-Leu-OH Oxazolone Planar Oxazolone Intermediate Activated_Intermediate_L->Oxazolone Cyclization (- H₂O) Activated_Intermediate_D Activated Intermediate (L-configuration) Oxazolone->Activated_Intermediate_D Ring Opening (+ H₂O, from other face) Undesired_Diastereomer Diastereomer (L-D) Activated_Intermediate_D->Undesired_Diastereomer + D-Leu-OH

Caption: Mechanism of racemization via the oxazolone intermediate.

Decision Workflow for Minimizing Racemization

decision_workflow start Start Synthesis of H-D-Ala-D-leu-OH protecting_group Choose Urethane Protecting Group (Fmoc or Boc) for D-Ala start->protecting_group coupling_reagent Select Coupling Reagent and Additive protecting_group->coupling_reagent dic_oxyma DIC/Oxyma or DIC/HOAt coupling_reagent->dic_oxyma Recommended other_reagent Other (e.g., HATU) coupling_reagent->other_reagent Alternative base_selection Select Base dic_oxyma->base_selection other_reagent->base_selection nmm_collidine NMM or 2,4,6-Collidine base_selection->nmm_collidine Preferred diea DIEA (Use with caution) base_selection->diea Higher Risk reaction_conditions Set Reaction Conditions nmm_collidine->reaction_conditions diea->reaction_conditions temperature Temperature: 0°C to RT reaction_conditions->temperature time Minimize Activation Time reaction_conditions->time analysis Analyze Product for Stereochemical Purity (e.g., Chiral HPLC) temperature->analysis time->analysis success Success: Product is stereochemically pure analysis->success <1% epimerization troubleshoot Troubleshoot: Significant epimerization detected analysis->troubleshoot >1% epimerization troubleshoot->coupling_reagent Re-evaluate

Caption: Decision workflow for selecting optimal conditions to prevent racemization.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • ResearchGate. (2021, January 8). What are good peptide coupling reagents when epimerization is not a concern? Retrieved from [Link]

  • MDPI. (n.d.). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Retrieved from [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]

  • National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • PNAS. (2024, January 2). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... Retrieved from [Link]

  • ResearchGate. (n.d.). Epimerization by oxazolone formation. Retrieved from [Link]

Sources

Identifying and minimizing side products in H-D-Ala-D-leu-OH synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of H-D-Ala-D-leu-OH

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of H-D-Ala-D-leu-OH. As Senior Application Scientists, we understand that the stereochemical integrity of peptides is paramount. This guide is designed to provide in-depth, practical solutions to the common challenges encountered during the synthesis of this dipeptide, focusing on the identification and minimization of critical side products.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common side products in H-D-Ala-D-leu-OH synthesis?

The primary side products of concern are the H-L-Ala-D-leu-OH diastereomer, which arises from the racemization of the D-Alanine residue during the coupling step, and cyclo(D-Ala-D-Leu), a diketopiperazine (DKP) that can form, particularly during final deprotection or under basic conditions. Other potential impurities can result from incomplete deprotection or reactions with scavengers.

Q2: Why is racemization a major concern for the D-Alanine residue?

During the activation of the carboxylic acid of a protected D-Alanine, the α-proton becomes susceptible to abstraction by a base. This can lead to the formation of a planar oxazolone intermediate.[1][2][3] Subsequent nucleophilic attack by the D-Leucine derivative can occur from either face of this planar intermediate, resulting in a mixture of D-Ala and L-Ala containing dipeptides, thus compromising the stereochemical purity of the final product.[4]

Q3: How can I detect the formation of diastereomers (e.g., H-L-Ala-D-leu-OH)?

The most effective method for detecting and quantifying diastereomeric impurities is chiral High-Performance Liquid Chromatography (HPLC).[5][6][7][8] By using a suitable chiral stationary phase, it is possible to resolve the H-D-Ala-D-leu-OH from its H-L-Ala-D-leu-OH counterpart. Mass spectrometry can confirm the presence of a compound with the correct mass but cannot distinguish between diastereomers.

Q4: What is diketopiperazine (DKP) and why does it form?

Diketopiperazine is a cyclic dipeptide, a six-membered ring formed by the intramolecular condensation of a dipeptide.[9] This side reaction is particularly prevalent at the dipeptide stage.[10][11] The formation of cyclo(D-Ala-D-Leu) is driven by the intrinsic stability of the cyclic structure and is often catalyzed by heat or base, especially after the removal of the N-terminal protecting group of the D-Alanine in the dipeptide ester intermediate.

Q5: Which protecting group strategy is recommended for D-Ala and D-Leu?

For solution-phase synthesis, a common and effective strategy is to use an N-terminal protecting group on D-Alanine that is stable during coupling but readily removable, such as Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl).[4][12] The C-terminus of D-Leucine is often protected as a simple ester (e.g., methyl or benzyl ester) during the coupling reaction. The choice of protecting groups should be orthogonal, meaning one can be removed without affecting the other, to allow for controlled deprotection steps.

Section 2: Troubleshooting Guide: Side Product Identification & Minimization

Problem 1: My final product shows an extra peak on chiral HPLC, indicating diastereomeric impurity.
  • Probable Cause: This is a classic sign of racemization (epimerization) of the N-terminally protected D-Alanine residue during the carboxyl group activation and coupling step. The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which readily tautomerizes to a chiral but planar aromatic oxazole, losing the stereochemical information at the α-carbon.[3][4] The presence of excess base or elevated temperatures can exacerbate this issue.

  • Solution & Minimization Strategy:

    • Choice of Coupling Reagent: Carbodiimide reagents like DCC or EDC should almost always be used with a racemization-suppressing additive. Uronium/aminium-based reagents are generally preferred.[10][13]

    • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues like HOAt or 6-Cl-HOBt is crucial.[10] These additives react with the activated amino acid to form an active ester, which is less prone to racemization than the initial activated species and reduces the lifetime of the oxazolone intermediate.

    • Base and Stoichiometry: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[14] Use the minimum amount of base necessary to neutralize any acid salts and to facilitate the reaction, as excess base promotes racemization.

    • Temperature Control: Perform the activation and coupling steps at low temperatures. Start the activation at 0 °C or even -15 °C and allow the reaction to slowly warm to room temperature.

    Coupling Reagent SystemRelative Racemization RiskKey Considerations
    DCC / HOBtLow to ModerateByproduct (DCU) can be difficult to remove.
    EDC / HOBtLow to ModerateWater-soluble carbodiimide, easier workup.
    HBTU / DIPEALowEfficient, but can cause guanidinylation of the N-terminus.[10]
    HATU / DIPEAVery LowGenerally considered one of the best for suppressing racemization due to the HOAt moiety.[13]
    COMU / DIPEAVery LowA safer and highly effective alternative to benzotriazole-based uronium reagents.[15][16]
    • Dissolve N-Boc-D-Alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM at 0 °C under an inert atmosphere (N₂ or Ar).

    • Add the coupling reagent (e.g., EDC·HCl, 1.1 eq) to the solution and stir for 10-15 minutes at 0 °C.

    • In a separate flask, dissolve H-D-Leu-OMe·HCl (1.0 eq) in anhydrous DMF and add DIPEA (1.1 eq).

    • Slowly add the leucine solution to the activated alanine solution at 0 °C.

    • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    racemization cluster_0 D-Alanine Activation cluster_1 Racemization Pathway cluster_2 Desired Pathway Boc-D-Ala-OH Boc-D-Ala-OH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Boc-D-Ala-OH->Activated_Intermediate + Coupling Reagent Oxazolone Planar Oxazolone Activated_Intermediate->Oxazolone - H₂O (Base catalyzed) Desired_Product Boc-D-Ala-D-Leu-OR Activated_Intermediate->Desired_Product + H-D-Leu-OR (Direct Coupling) Racemic_Mixture Boc-D/L-Ala-D-Leu-OR Oxazolone->Racemic_Mixture + H-D-Leu-OR (Attack from either face)

    Caption: Mechanism of D-Alanine racemization during peptide coupling.

Problem 2: Significant formation of a byproduct with a mass of ~170.2 g/mol , especially after ester hydrolysis or N-terminal deprotection.
  • Probable Cause: This byproduct is likely the diketopiperazine (DKP), cyclo(D-Ala-D-Leu). DKP formation occurs via intramolecular cyclization of the dipeptide, typically after the N-terminal protecting group has been removed.[17] The reaction is particularly favored when the dipeptide is in the ester form (e.g., Boc-D-Ala-D-Leu-OMe) and is treated with a base for saponification, or during the N-terminal deprotection of the dipeptide ester (e.g., removal of Boc from Boc-D-Ala-D-Leu-OMe).

  • Solution & Minimization Strategy:

    • Saponification Conditions: If hydrolyzing a dipeptide ester (e.g., Boc-D-Ala-D-Leu-OMe), use carefully controlled conditions. Perform the reaction at 0 °C using a slight excess (e.g., 1.05 eq) of LiOH or NaOH and monitor the reaction closely to stop it as soon as the starting material is consumed.

    • Protecting Group Strategy: An alternative to ester hydrolysis is to use a benzyl ester (OBn) for C-terminal protection. The benzyl group can be removed under neutral conditions via hydrogenolysis (H₂/Pd-C), which significantly reduces the risk of base-catalyzed DKP formation.

    • Proceed to Tripeptide: The most effective strategy is to avoid isolating the deprotected dipeptide ester. After removing the N-terminal protecting group from the dipeptide, immediately use the resulting crude dipeptide ester salt in the subsequent coupling reaction to form a tripeptide. The longer peptide chain is much less prone to cyclization.

    • Acidic Deprotection: When removing an N-terminal Boc group from the dipeptide ester, use anhydrous acidic conditions (e.g., 4M HCl in Dioxane or TFA in DCM) at 0 °C. After deprotection, thoroughly remove the acid under vacuum and proceed immediately with the next coupling step without a basic workup.

    dkp_formation Dipeptide_Ester H-D-Ala-D-Leu-OR (Deprotected Dipeptide Ester) Intramolecular_Attack Intramolecular Nucleophilic Attack Dipeptide_Ester->Intramolecular_Attack Base or Heat DKP cyclo(D-Ala-D-Leu) (Diketopiperazine) Intramolecular_Attack->DKP Alcohol R-OH Intramolecular_Attack->Alcohol Elimination

    Caption: Pathway for diketopiperazine (DKP) formation from a dipeptide ester.

Section 3: Recommended Analytical Protocols

Protocol: Chiral HPLC for Diastereomer Analysis
  • Column: A protein-based chiral stationary phase (CSP) or a polysaccharide-based CSP (e.g., amylose or cellulose derivatives) is often effective.

  • Mobile Phase: Isocratic elution is typically preferred for baseline separation. A common mobile phase consists of a mixture of hexane/isopropanol or heptane/ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA, 0.1%).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Dissolve the final product in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: The two diastereomers (D-Ala-D-Leu and L-Ala-D-Leu) should appear as two distinct, resolved peaks.[18] The ratio of their peak areas can be used to determine the diastereomeric excess (d.e.).

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Zhan, M., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. Retrieved from [Link]

  • North, M., et al. (n.d.). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents reported by North and co-workers. ResearchGate. Retrieved from [Link]

  • Kopach, M. E., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Retrieved from [Link]

  • Bai, S., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]

  • Angewandte Chemie. (2000). The Uronium/Guanidinium Peptide Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Epimerization by oxazolone formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2008). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2018). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Retrieved from [Link]

  • Sun, L., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Basso, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved from [Link]

  • MDPI. (2022). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Jadhav, S. V., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]

  • White, P. D., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Aminium and Uronium Salts. Retrieved from [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved from [Link]

  • MDPI. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemization during SPPS coupling step. Retrieved from [Link]

  • Sci-Hub. (n.d.). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]

  • Sphinix. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Retrieved from [Link]

  • MDPI. (2024). Research and Application of the Polyene Macrolide Antibiotic Nystatin. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Oxidation/Reduction Side Reactions. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cleavage of H-D-Ala-D-leu-OH from 2-Chlorotrityl Resin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on optimizing the cleavage of the dipeptide H-D-Ala-D-leu-OH from 2-chlorotrityl chloride (2-CTC) resin. Here, we move beyond simple protocols to explain the rationale behind each step, empowering you to troubleshoot effectively and ensure the integrity of your final product.

Understanding the Chemistry: Why 2-CTC Resin?

The 2-chlorotrityl resin is favored for solid-phase peptide synthesis (SPPS) due to its high acid lability.[1][2] This characteristic allows for the cleavage of the peptide from the resin under very mild acidic conditions, which is crucial for preserving acid-sensitive protecting groups on the peptide, should they be present.[3][4] For a simple, unprotected dipeptide like H-D-Ala-D-leu-OH, this extreme mildness provides a clean cleavage with a reduced risk of side reactions. The cleavage mechanism involves the protonation of the ester linkage between the peptide's C-terminus and the resin, followed by the departure of the stable trityl cation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended cleavage cocktail for H-D-Ala-D-leu-OH from 2-CTC resin?

A1: For a simple and unprotected dipeptide like H-D-Ala-D-leu-OH, a very mild cleavage cocktail is sufficient and recommended to ensure high yield and purity. A common and effective solution is a mixture of acetic acid (AcOH), trifluoroethanol (TFE), and dichloromethane (DCM).[3][5] A ratio of 1:1:8 (v/v/v) of AcOH/TFE/DCM is a great starting point.[5] Another excellent option is a solution of 20% hexafluoroisopropanol (HFIP) in DCM.[6] For this specific dipeptide, which lacks sensitive residues like Tryptophan, Cysteine, or Methionine, the use of scavengers is not necessary.[4]

Q2: How long should the cleavage reaction be performed?

A2: The cleavage from 2-CTC resin is typically rapid. For most peptides, a reaction time of 30 to 60 minutes at room temperature is sufficient.[3][5] It is advisable to perform the cleavage in several shorter intervals (e.g., 2-3 treatments of 15-20 minutes each) and collect the filtrate after each treatment. This method ensures a more complete cleavage and minimizes the peptide's exposure to acidic conditions.

Q3: How can I monitor the completion of the cleavage reaction?

A3: A simple and effective way to monitor the cleavage is to collect the filtrate in fractions and test a small aliquot of each. You can spot the aliquot on a Thin Layer Chromatography (TLC) plate and visualize it with a suitable stain (e.g., ninhydrin). When subsequent fractions show a significant decrease or absence of the peptide spot, the cleavage is likely complete. For more quantitative analysis, you can analyze the fractions using High-Performance Liquid Chromatography (HPLC).[7]

Q4: What is the best method for precipitating and isolating the cleaved H-D-Ala-D-leu-OH?

A4: After cleavage, the collected filtrates are typically combined and the solvent is concentrated under reduced pressure. The peptide is then precipitated by adding cold diethyl ether.[5] It is crucial to use a large volume of cold ether (typically 8-10 fold volume excess) to ensure efficient precipitation. The precipitated peptide can then be collected by filtration or centrifugation, followed by washing with more cold ether to remove residual cleavage reagents.

Q5: Do I need to dry the resin-bound peptide thoroughly before cleavage?

A5: Yes, it is critical to thoroughly dry the peptidyl-resin under high vacuum before initiating the cleavage procedure. Any residual moisture can lead to the formation of the peptide acid as a by-product, reducing the yield of your desired product.

Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This guide will help you diagnose and solve common problems encountered during the cleavage of H-D-Ala-D-leu-OH from 2-CTC resin.

Problem 1: Low or No Cleavage Yield

Q: I've performed the cleavage, but my final yield of H-D-Ala-D-leu-OH is very low. What could be the cause?

A: Low cleavage yield can stem from several factors. Let's break down the possibilities:

  • Incomplete Cleavage: The cleavage conditions may not have been optimal.

    • Solution: Increase the cleavage time or perform additional extractions of the resin with the cleavage cocktail. Ensure the resin is adequately swollen in the cleavage solution to allow for efficient access of the acid to the linkage site.

  • Premature Cleavage: The highly acid-labile nature of the 2-CTC linker can sometimes lead to premature cleavage during synthesis, especially if acidic coupling reagents are used.[1]

    • Solution: If you suspect this, analyze the wash solutions from your synthesis steps for the presence of your dipeptide. For future syntheses, consider using coupling methods that are less acidic.

  • Inefficient Precipitation: The dipeptide may be soluble in the ether, leading to loss during the work-up.

    • Solution: Ensure the ether is sufficiently cold (ideally pre-chilled to at least 0°C) and use a larger volume. If precipitation is still poor, you can try concentrating the cleavage solution further before adding the ether.

  • Resin Deactivation: The 2-CTC resin is sensitive to moisture, which can deactivate the chlorotrityl groups, leading to poor loading of the first amino acid and consequently, a low overall yield.[8]

    • Solution: Always handle the resin in a dry environment and ensure it is properly activated before use.

Problem 2: Impure Product

Q: My final product shows multiple peaks on the HPLC. What are the likely impurities?

A: For a simple dipeptide like H-D-Ala-D-leu-OH, the impurity profile is generally simple.

  • Unchanged Starting Materials: If the synthesis was incomplete, you might have residual H-D-Leu-OH on the resin.

    • Solution: This is a synthesis issue rather than a cleavage one. Ensure your coupling reactions go to completion using a colorimetric test like the Kaiser test.

  • Re-attachment of the Peptide to the Resin: The trityl cation generated during cleavage is an electrophile and can potentially re-attach to the peptide. However, for H-D-Ala-D-leu-OH, which lacks nucleophilic side chains, this is highly unlikely.[4]

  • By-products from the Resin: Depending on the quality of the resin, small amounts of impurities from the resin itself might be cleaved along with your peptide.

    • Solution: Ensure you are using high-quality resin from a reputable supplier. A final purification step by HPLC is always recommended for high-purity applications.[9]

Problem 3: Difficulty in Handling the Precipitated Peptide

Q: My precipitated peptide is sticky and difficult to handle. How can I improve this?

A: A sticky or oily peptide precipitate is often due to residual solvents or impurities.

  • Insufficient Washing: The precipitate may still contain residual cleavage reagents (e.g., AcOH, TFE).

    • Solution: Perform additional washes with cold diethyl ether. Triturating the precipitate with the ether using a spatula can help break up any clumps and ensure thorough washing.

  • Hygroscopic Nature: Small, unprotected peptides can be hygroscopic and absorb moisture from the air, making them appear sticky.

    • Solution: Handle the dried peptide in a dry environment (e.g., a glove box) and store it in a desiccator. Lyophilization (freeze-drying) from a suitable solvent (like water or a water/acetonitrile mixture) can yield a more manageable fluffy powder.

Visualizing the Troubleshooting Process

Troubleshooting_Cleavage start Start Cleavage check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_cleavage Incomplete Cleavage - Increase time - More extractions check_yield->incomplete_cleavage Yes premature_cleavage Premature Cleavage - Check synthesis washes check_yield->premature_cleavage Yes poor_precipitation Poor Precipitation - Colder/more ether check_yield->poor_precipitation Yes resin_deactivation Resin Deactivation - Check loading check_yield->resin_deactivation Yes handle_precipitate Sticky Precipitate? check_purity->handle_precipitate No synthesis_issue Incomplete Synthesis - Check coupling check_purity->synthesis_issue Yes resin_impurities Resin Impurities - Purify by HPLC check_purity->resin_impurities Yes success Successful Cleavage handle_precipitate->success No insufficient_washing Insufficient Washing - More ether washes handle_precipitate->insufficient_washing Yes hygroscopic Hygroscopic Peptide - Lyophilize handle_precipitate->hygroscopic Yes incomplete_cleavage->start Re-evaluate & Retry premature_cleavage->start Re-evaluate & Retry poor_precipitation->start Re-evaluate & Retry resin_deactivation->start Re-evaluate & Retry synthesis_issue->start Re-evaluate & Retry resin_impurities->start Re-evaluate & Retry insufficient_washing->start Re-evaluate & Retry hygroscopic->start Re-evaluate & Retry

Caption: Troubleshooting workflow for H-D-Ala-D-leu-OH cleavage.

Optimized Cleavage Protocol for H-D-Ala-D-leu-OH from 2-CTC Resin

This protocol is optimized for the clean and efficient cleavage of H-D-Ala-D-leu-OH.

Resin Preparation
  • Transfer the dried H-D-Ala-D-leu-OH-loaded 2-CTC resin to a sintered glass funnel.

  • Wash the resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove any non-covalently bound impurities.

  • Dry the resin under high vacuum for at least 4 hours, preferably overnight, over KOH pellets to ensure it is completely free of moisture.

Peptide Cleavage
  • Prepare the cleavage cocktail: a 1:1:8 (v/v/v) mixture of acetic acid (AcOH), trifluoroethanol (TFE), and dichloromethane (DCM).[5] Prepare approximately 20 mL of the cocktail per gram of resin.[5]

  • Add half of the cleavage cocktail to the dried resin in the sintered glass funnel.

  • Allow the suspension to stand at room temperature for 30 minutes, with occasional gentle agitation.[5]

  • Filter the solution into a clean round-bottom flask.

  • Wash the resin with the remaining half of the cleavage cocktail and collect the filtrate in the same flask.[5]

  • Perform a final wash of the resin with a small volume of fresh DCM and combine it with the previous filtrates.

Peptide Precipitation and Isolation
  • Concentrate the combined filtrates under reduced pressure (rotary evaporation) to remove the majority of the DCM.[5]

  • Place the concentrated solution in an ice bath.

  • Add cold diethyl ether (pre-chilled to 0°C or below) dropwise with stirring until a white precipitate forms. Use an 8-10 fold volume excess of ether.

  • Keep the mixture at 4°C for at least 1 hour to maximize precipitation.[5]

  • Collect the precipitated H-D-Ala-D-leu-OH by filtration through a fine sintered glass funnel or by centrifugation.

  • Wash the crude peptide with additional cold diethyl ether (3 x 10 mL).[5]

  • Dry the purified peptide under high vacuum.

Analysis
  • Confirm the identity and purity of the H-D-Ala-D-leu-OH using HPLC and Mass Spectrometry (MS).[7][9]

Summary of Quantitative Parameters

ParameterRecommended ValueRationale
Cleavage Cocktail AcOH/TFE/DCM (1:1:8 v/v/v)Mildly acidic conditions for efficient cleavage with minimal side reactions.[3][5]
Cocktail Volume ~20 mL per gram of resinEnsures complete swelling and reaction.[5]
Cleavage Time 30 minutesSufficient for complete cleavage from the highly labile 2-CTC resin.[3][5]
Precipitation Solvent Cold Diethyl EtherEfficiently precipitates the peptide while dissolving cleavage by-products.
Ether Volume 8-10 fold excessMaximizes the recovery of the precipitated peptide.
Drying Time (Pre-cleavage) ≥ 4 hours under high vacuumCritical to prevent hydrolysis of the ester linkage.

References

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleave Protected Peptides from 2-Chloro-Trityl Resin. Retrieved from [Link]

  • Bollhagen, R., Schmiedberger, M., Barlos, K., & Grell, E. (1994). A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin.
  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). 2-Chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946.
  • Biotage. (2024). Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin?. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Gutiérrez, L., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC)
  • Nowick Laboratory, UCI. (n.d.). Peptide Synthesis Protocols. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Retrieved from [Link]

  • North, M., et al. (2021). Greening the synthesis of peptide therapeutics: An industrial perspective. Green Chemistry, 23(4), 1547-1563.
  • Peptide Solutions. (n.d.). Post Cleavage Purification and Analysis of Peptides. Retrieved from [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ACS Publications. (2009). Real-Time Monitoring of Peptide Cleavage Using a Nanopore Probe. Retrieved from [Link]

Sources

H-D-Ala-D-leu-OH aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: H-D-Ala-D-leu-OH

A Guide to Overcoming Aggregation Challenges for Researchers

Welcome to the technical support guide for H-D-Ala-D-leu-OH. As Senior Application Scientists, we understand that unexpected aggregation can compromise experimental timelines and results. This guide is designed to provide you with both immediate solutions and a deeper understanding of the physicochemical principles governing the behavior of this dipeptide. We will explore the root causes of aggregation and provide validated, step-by-step protocols to ensure your experiments are successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with H-D-Ala-D-leu-OH.

Q1: My freshly prepared H-D-Ala-D-leu-OH solution is cloudy. What is the most likely cause and what should I do first?

A: Cloudiness or turbidity is a primary indicator of peptide aggregation or precipitation. The most common cause for H-D-Ala-D-leu-OH is its high hydrophobicity, driven by the leucine side chain, which leads to self-association in aqueous solutions.[1][2] The peptide's overall neutral charge at physiological pH minimizes electrostatic repulsion, further promoting aggregation.[3]

First Steps:

  • Do not proceed with your experiment. Using an aggregated solution will lead to inaccurate concentration calculations and can produce unreliable or toxic effects in biological assays.[4]

  • Confirm the problem is aggregation. Before attempting redissolution, verify that the issue is not microbial contamination. If the solution has been stored for some time without sterile filtering, this is a possibility.

  • Proceed to the troubleshooting workflow in Section 2 of this guide for a systematic approach to resolving the issue.

Q2: What is the best solvent to dissolve H-D-Ala-D-leu-OH?

A: There is no single universal solvent, but a systematic approach is highly effective. The solubility of H-D-Ala-D-leu-OH is dominated by its non-polar character.[5]

  • Recommended Primary Approach: First, attempt to dissolve a small test amount of the peptide in sterile, deionized water or your primary aqueous buffer (e.g., PBS).[6][7]

  • If Insoluble in Aqueous Buffer: For highly hydrophobic peptides like this one, the standard recommendation is to dissolve the peptide in a minimal volume of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) first.[5][8] Once fully dissolved, slowly add this stock solution dropwise into your aqueous buffer while vortexing to reach the final desired concentration.

  • Caution: Always confirm that the final concentration of the organic solvent is compatible with your specific experimental system.

Q3: How does solution pH affect the solubility of H-D-Ala-D-leu-OH?

A: The pH of the solution is a critical factor. H-D-Ala-D-leu-OH is a zwitterionic molecule with a free N-terminal amine group and a C-terminal carboxylic acid group.[3]

  • At its Isoelectric Point (pI): The peptide will have a net neutral charge, minimizing electrostatic repulsion between molecules and thus exhibiting its lowest solubility.

  • Adjusting pH: Moving the pH away from the pI increases the net charge and can significantly improve solubility.[9] Since this peptide is neutral overall (no charged side chains), you can try:

    • Acidic Conditions (pH < 6): Add a small amount of 10% acetic acid. This will protonate the N-terminus, giving the peptide a net positive charge.[10]

    • Basic Conditions (pH > 8): Add a small amount of 1% ammonium hydroxide. This will deprotonate the C-terminus, giving the peptide a net negative charge.[10] Be cautious with high pH, as it can sometimes promote other forms of degradation.

Q4: Can I heat or sonicate my solution to help dissolve the peptide?

A: Gentle sonication in a water bath for a few minutes can be helpful to break up small particulates and accelerate dissolution.[5] However, you should avoid excessive heating . While it may temporarily increase solubility, it can also provide the energy needed to promote the formation of more stable, irreversible aggregates and may degrade the peptide.

Q5: How should I store my H-D-Ala-D-leu-OH solutions to prevent aggregation over time?

A: Proper storage is essential for maintaining the integrity of your peptide.

  • Lyophilized Powder: For long-term storage, keep the peptide as a lyophilized powder at -20°C or -80°C in a tightly sealed container with a desiccant.[11] Before opening, always allow the vial to warm to room temperature in a desiccator to prevent moisture absorption.[11]

  • In Solution: Storing peptides in solution is not recommended for long periods.[11] If you must, prepare sterile-filtered, single-use aliquots and store them frozen at -20°C or ideally -80°C. This strategy minimizes the damaging effects of repeated freeze-thaw cycles.

Section 2: In-Depth Troubleshooting & Protocols

This section provides a deeper mechanistic understanding and detailed protocols for proactive and reactive aggregation management.

The "Why": Understanding H-D-Ala-D-leu-OH Aggregation

Peptide aggregation is a process of self-association driven by a combination of intrinsic properties and extrinsic factors.[4] For H-D-Ala-D-leu-OH, the primary drivers are intermolecular forces that cause peptide molecules to associate instead of remaining solvated.

  • Hydrophobic Effect: This is the most significant factor for H-D-Ala-D-leu-OH. The isobutyl side chain of D-leucine is highly non-polar. In an aqueous environment, water molecules form ordered "cages" around these hydrophobic groups. To increase the overall entropy of the system, the peptide molecules associate, minimizing the exposed hydrophobic surface area and releasing the ordered water molecules.[2][12]

  • Hydrogen Bonding: The peptide backbone contains hydrogen bond donors (N-H) and acceptors (C=O). These can form intermolecular hydrogen bonds, creating beta-sheet-like structures that stabilize the aggregated state.

  • Van der Waals Forces: These weak, short-range attractions between all atoms contribute to the overall stability of the aggregate once molecules are in close proximity.

cluster_Monomer Aqueous Environment cluster_Aggregate Aggregate Formation Monomer H-D-Ala-D-leu-OH (Soluble Monomer) Aggregate Insoluble Aggregate Monomer->Aggregate Aggregation Drivers Hydrophobic Hydrophobic Effect (Leucine Side Chain) Hydrophobic->Aggregate HBond Intermolecular Hydrogen Bonds HBond->Aggregate VdW Van der Waals Forces VdW->Aggregate

Caption: Key intermolecular forces driving H-D-Ala-D-leu-OH aggregation.

Proactive Strategy: Systematic Solubility Testing Protocol

Before dissolving your entire peptide stock, always perform a small-scale solubility test. This protocol helps you find the optimal solvent system for your specific concentration and application.

Materials:

  • Lyophilized H-D-Ala-D-leu-OH

  • Sterile, deionized water

  • Primary aqueous buffer (e.g., PBS, pH 7.4)

  • High-purity DMSO

  • 10% (v/v) Acetic Acid in water

  • 1% (w/v) Ammonium Bicarbonate in water

  • Microcentrifuge tubes

Protocol:

  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator for at least 20 minutes.[11]

  • Initial Test: Weigh out a small, precise amount of peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Step A - Aqueous Solvents:

    • Add the calculated volume of sterile water or your primary buffer to reach your target concentration (e.g., for 1 mg/mL, add 1 mL).

    • Vortex for 30 seconds. Visually inspect for dissolution.

    • If not dissolved, sonicate in a room temperature water bath for 5 minutes. Re-inspect.

    • If the solution is clear, you have found a suitable solvent. If not, proceed to the next step.

  • Step B - pH Modification (for a new 1 mg sample):

    • If Step A failed, try dissolving a new sample in 10% acetic acid (for a net positive charge) or 1% ammonium bicarbonate (for a net negative charge).[10]

    • If this works, you must consider if the altered pH is compatible with your downstream application.

  • Step C - Organic Solvents (for a new 1 mg sample):

    • Add a minimal volume of DMSO (e.g., 20-50 µL) to the peptide. Vortex until fully dissolved.

    • Slowly add your primary aqueous buffer dropwise while continuously vortexing until the final target volume and concentration are reached.[8]

    • Visually inspect for any precipitation. If the solution remains clear, this is your recommended method.

Solvent System Strategy Rationale Suitability
Sterile Water / PBS Initial AttemptStandard, biologically compatible solvent.Ideal if successful, but often fails for hydrophobic peptides.
10% Acetic Acid pH ModificationLowers pH to create a net positive charge, increasing repulsion.Good, but ensure low pH is compatible with your assay.
1% NH4HCO3 pH ModificationRaises pH to create a net negative charge, increasing repulsion.Good, but ensure higher pH is compatible with your assay.
DMSO -> Aqueous Buffer Organic Co-solventDMSO disrupts hydrophobic interactions to achieve initial dissolution.Most reliable method for hydrophobic peptides. Ensure final DMSO % is tolerated by the assay.
Reactive Strategy: Troubleshooting & Characterization Workflow

If you encounter a cloudy solution, this workflow provides a logical path to diagnose and solve the problem. Analytical techniques can confirm and quantify the extent of aggregation.[13][14]

Start Observation: Cloudy/Precipitated Solution CheckConc Is concentration > 1-2 mg/mL? Start->CheckConc CheckpH Is pH near the isoelectric point (pI)? CheckConc->CheckpH No Dilute Dilute solution with buffer. Does it clarify? CheckConc->Dilute Yes AdjustpH Adjust pH away from pI (e.g., pH < 6 or pH > 8). Does it clarify? CheckpH->AdjustpH Yes Failure Aggregation is stable. Characterize or reformulate. CheckpH->Failure No Dilute->CheckpH No Success Problem Solved: Proceed with experiment Dilute->Success Yes AdjustpH->Success Yes AdjustpH->Failure No Analyze Characterize Aggregates: 1. DLS (Size Distribution) 2. SEC (Quantify Species) 3. UV-Vis (Turbidity) Failure->Analyze Reformulate Reformulate: 1. Use Organic Co-Solvent (DMSO) 2. Add Stabilizing Excipients Analyze->Reformulate

Caption: Troubleshooting workflow for H-D-Ala-D-leu-OH aggregation issues.

Protocol: Quantifying Aggregation via Turbidity

This is a simple spectrophotometer-based method to quickly assess the level of aggregation.

  • Set Spectrophotometer: Set the wavelength to 340 nm. At this wavelength, absorbance is primarily due to light scattering by aggregates, not intrinsic absorbance by the peptide.

  • Blank Measurement: Use your clear, particle-free solvent/buffer as the blank reference.

  • Sample Measurement: Measure the absorbance of your peptide solution.

  • Interpretation: An absorbance value > 0.1 AU is a strong indication of significant aggregation. You can use this method to compare the effectiveness of different solvents or pH adjustments in reducing aggregation.

Advanced Solutions: Use of Stabilizing Excipients

In drug development and formulation, excipients are often included to prevent aggregation.[15] While less common for basic research, they can be powerful tools for particularly stubborn aggregation problems. The mechanism often involves the excipient shielding the aggregation-prone hydrophobic regions of the peptide.[16][17]

  • Amino Acids: Arginine is a well-known aggregation suppressor that can be added to the buffer.[4]

  • Sugars/Polyols: Sucrose or mannitol can help stabilize the native peptide structure.

  • Surfactants: A very low concentration (e.g., 0.01%) of a non-ionic surfactant like Polysorbate 20 or Polysorbate 80 can be effective, but compatibility with your assay is critical.

When considering excipients, extensive validation is required to ensure they do not interfere with your experimental outcomes.

References

  • Breton, J., & Fodera, V. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170027. [Link]

  • Amissah, F., et al. (2022). Self-assembly and Hydrogelation Properties of Peptides Derived from Peptic Cleavage of Aggregation-prone Regions of Ovalbumin. Gels, 8(10), 641. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439524, D-Leucine. PubChem. [Link]

  • Aapptec. (n.d.). H-D-Leu-OH, D-Leucine, CAS 328-38-1. [Link]

  • Agnihotri, S. A., & Servi, A. T. (2018). Interplay between the hydrophobic effect and dipole interactions in peptide aggregation at interfaces. Soft Matter, 14(3), 353-359. [Link]

  • Melquiond, A., et al. (2011). Virtual Screening for Dipeptide Aggregation: Toward Predictive Tools for Peptide Self-Assembly. The Journal of Physical Chemistry Letters, 2(18), 2359-2363. [Link]

  • Ahsan, M. A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(02), 856–870. [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. [Link]

  • Marks, C. R., et al. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling, 63(24), 7859-7870. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6992388, D-Ala-Leu. PubChem. [Link]

  • Garcia-Pardo, J., et al. (2023). Sequence-based prediction of pH-dependent protein solubility using CamSol. Nucleic Acids Research, 51(W1), W332-W338. [Link]

  • Chebaro, Y., et al. (2012). Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. PLoS ONE, 7(8), e41756. [Link]

  • D'Souza, A., & Udupa, N. (2015). Use of excipients to control aggregation in peptide and protein formulations. ResearchGate. [Link]

  • Bio Basic. (n.d.). Peptide Solubility Testing. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. [Link]

  • Kim, W., & Hecht, M. H. (2006). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Proceedings of the National Academy of Sciences, 103(43), 15824-15829. [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. [Link]

  • Ahsan, M. A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Magzoub, M. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. BioProcess International. [Link]

  • Monsellier, E., & Ramazzotti, M. (2021). Prediction of the effect of pH on the aggregation and conditional folding of intrinsically disordered proteins with SolupHred and DispHred. bioRxiv. [Link]

  • Poon, A. C., et al. (2023). Investigating the Impact of Hydrophobic Polymer Segments on the Self-Assembly Behavior of Supramolecular Cyclic Peptide Systems via Asymmetric-Flow Field Flow Fractionation. Macromolecules, 56(17), 6834-6843. [Link]

  • Marks, C. R., et al. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. PubMed Central. [Link]

  • ResolveMass Laboratories Inc. (2024). Peptide Characterization Techniques and Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6106, L-Leucine. PubChem. [Link]

  • Hanke, F., & Kreuzer, H. J. (2008). Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces. Proceedings of the National Academy of Sciences, 105(8), 2792-2797. [Link]

  • FILAB. (n.d.). Peptide aggregation analysis laboratory. [Link]

Sources

Technical Support Center: Overcoming Difficult Coupling of H-D-Ala-D-Leu-OH in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of sequences containing the H-D-Ala-D-Leu-OH dipeptide. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate and overcome the specific hurdles associated with this sterically hindered dipeptide.

The Challenge: Understanding the Difficult Nature of H-D-Ala-D-Leu-OH Coupling

The coupling of the H-D-Ala-D-Leu-OH dipeptide in SPPS is notoriously challenging due to a confluence of factors. Primarily, the issue stems from significant steric hindrance presented by the side chains of both D-alanine (a methyl group) and D-leucine (an isobutyl group). This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1]

Furthermore, the activation of the dipeptide's C-terminal carboxyl group (on the D-leucine residue) creates a significant risk of epimerization .[2][3] This process, where the chiral center of the D-leucine can lose its stereochemical integrity, is a critical concern as it can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide, potentially altering its biological activity.[3]

Finally, as with many hydrophobic sequences, there is a potential for on-resin aggregation , where the growing peptide chains interact with each other, leading to poor solvation and reduced accessibility of the reactive sites for both deprotection and coupling steps.[4]

This guide is designed to provide you with the necessary tools and knowledge to successfully incorporate H-D-Ala-D-Leu-OH into your peptide sequence with high efficiency and minimal side reactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the coupling of H-D-Ala-D-Leu-OH in a question-and-answer format, providing actionable solutions and the scientific rationale behind them.

Problem: My coupling reaction is incomplete, as indicated by a positive Kaiser test. What should I do?

An incomplete coupling is the most common issue when dealing with sterically hindered residues. Here’s a systematic approach to troubleshoot this problem:

Answer:

  • Immediate Action: Recouple. If you detect unreacted free amines after the initial coupling, the most straightforward first step is to perform a second coupling (double coupling).[5] It is often beneficial to use a fresh solution of the activated dipeptide for the recoupling step to ensure maximum potency of the reagents.

  • Optimize Your Coupling Reagent and Additives. Standard coupling reagents may not be sufficiently reactive for this hindered dipeptide.

    • Switch to a High-Potency Reagent: Employ a uronium/aminium or phosphonium salt-based coupling reagent known for its high reactivity. Reagents like HATU , HCTU , or COMU are highly recommended for difficult couplings.[4][6] These reagents form more reactive activated esters (OAt or Oxyma esters), which can overcome the steric barrier more effectively than their HOBt-based counterparts.[4]

    • Ensure the Presence of an Additive: Never perform a carbodiimide-mediated coupling (e.g., with DIC) without an additive. For this dipeptide, OxymaPure is an excellent choice as it is a non-explosive and highly effective racemization suppressant.[6] HOAt is also a powerful additive that can accelerate the coupling reaction.[2]

  • Increase Reaction Time and/or Temperature.

    • Extended Coupling Time: For sterically hindered couplings, extending the reaction time from the standard 1-2 hours to 4-6 hours, or even overnight, can significantly improve the yield.

    • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 35-50°C) can increase the reaction kinetics. However, be cautious as higher temperatures can also increase the risk of epimerization. This strategy should be used judiciously and in combination with highly effective racemization-suppressing additives.

  • Consider Solvent Choice. The choice of solvent can impact both the solubility of reactants and the swelling of the resin, which affects the accessibility of reactive sites.

    • NMP vs. DMF: N-Methyl-2-pyrrolidone (NMP) is often considered superior to dimethylformamide (DMF) for difficult sequences due to its better solvating properties.

    • Chaotropic Agents: In cases of severe aggregation, adding chaotropic salts like LiCl to the coupling solution can help disrupt secondary structures and improve reaction efficiency.

Problem: I suspect epimerization of the D-Leucine residue in my final peptide. How can I prevent this?

Answer:

Epimerization is a critical issue when activating the C-terminal residue of a dipeptide. The mechanism involves the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.[6] Here’s how to minimize this side reaction:

  • Use Urethane-Protected Amino Acids: The N-terminal D-alanine of your dipeptide should be protected with a urethane-type protecting group (e.g., Fmoc or Boc). These groups are known to significantly suppress racemization at the adjacent chiral center during activation.[6]

  • Select the Right Coupling Reagent and Additive Combination:

    • Additives are Key: The addition of 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyano(hydroxyimino)acetate (OxymaPure) is crucial. These additives react with the initially formed activated species to generate active esters that are more stable and less prone to racemization than the intermediates formed with coupling reagents alone.[2]

    • Carbodiimides: If using a carbodiimide like DIC, always include an additive like OxymaPure.[6]

    • Onium Salts: Modern onium salt reagents like HATU, HCTU, and COMU are generally preferred as they are pre-formulated with or are based on racemization-suppressing additives (HOAt or OxymaPure).[6][7]

  • Control the Base: The base used during coupling can influence the rate of epimerization.

    • Use a Weaker Base: For couplings with a high risk of racemization, consider using a weaker, more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases.[6]

    • Minimize Pre-activation Time: Long pre-activation times, especially in the presence of a base, can increase the risk of epimerization. It is often best to add the coupling reagent and base to the dipeptide solution and immediately transfer it to the resin.

Problem: The dipeptide is not dissolving well, or the resin beads are clumping together (aggregating).

Answer:

Poor solubility and on-resin aggregation are common problems with hydrophobic sequences and can severely hinder the reaction.

  • Optimize the Solvent System:

    • As mentioned, NMP is often a better solvent than DMF for hydrophobic peptides.

    • A mixture of solvents can also be effective. For example, adding a small amount of DMSO (e.g., up to 25%) to DMF or NMP can help to disrupt secondary structures and improve solubility.

  • Modify the Peptide Backbone: If you are synthesizing a longer peptide and have flexibility in the sequence, consider incorporating a "structure-breaking" element.

    • Pseudoproline Dipeptides: If your sequence contains Ser or Thr residues near the difficult coupling site, incorporating a pseudoproline dipeptide can disrupt the formation of secondary structures that lead to aggregation.

  • Reduce Resin Loading: Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) can increase the distance between peptide chains on the support, reducing inter-chain aggregation and improving accessibility.[8]

Frequently Asked Questions (FAQs)

  • Q1: Why is H-D-Ala-D-Leu-OH considered a "difficult" dipeptide to couple?

    • A1: The difficulty arises from a combination of steric hindrance from the bulky side chains of both D-Ala and D-Leu, the risk of epimerization at the C-terminal D-Leu upon activation, and the potential for on-resin aggregation due to the hydrophobic nature of the dipeptide.[3][4]

  • Q2: Which coupling reagents and additives are best suited for this dipeptide?

    • A2: High-potency onium salt-based reagents are recommended. HATU , HCTU , and COMU are excellent choices due to their high reactivity and inherent racemization suppression.[4][6] When using carbodiimides like DIC, the use of an additive is essential, with OxymaPure being a highly effective and safe option.[6]

  • Q3: How can I monitor the coupling reaction to ensure it goes to completion?

    • A3: The Kaiser test (or ninhydrin test) is a reliable qualitative method for detecting the presence of free primary amines on the resin.[8] A positive test (blue/purple beads) indicates an incomplete reaction, necessitating a recoupling step. For secondary amines (like proline), the chloranil test can be used.

  • Q4: What is the risk of diketopiperazine (DKP) formation, and how can I avoid it?

    • A4: DKP formation is a side reaction that primarily occurs at the dipeptide stage on the resin, where the N-terminal amine of the second residue attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[9][10] This is most problematic when coupling the third amino acid. To avoid this, you can:

      • Use a 2-chlorotrityl chloride (2-CTC) resin , as its steric bulk hinders this intramolecular cyclization.[9]

      • Couple the third amino acid immediately after the deprotection of the second, without any delay.

      • Use specialized Fmoc-deprotection cocktails that are less prone to inducing DKP formation.[9]

  • Q5: Should I use a single or double coupling strategy?

    • A5: For a sterically hindered dipeptide like H-D-Ala-D-Leu-OH, it is highly advisable to either program a double coupling from the outset or, at a minimum, perform a Kaiser test after the first coupling and recouple if it is positive.[5] A double coupling strategy can significantly improve the final purity of the crude peptide and is a good "insurance policy" against incomplete reactions.[5]

Experimental Protocols

Protocol 1: General Protocol for Coupling H-D-Ala-D-Leu-OH using HATU

This protocol provides a robust starting point for the efficient coupling of H-D-Ala-D-Leu-OH.

Materials:

  • Fmoc-deprotected peptide-resin

  • H-D-Ala-D-Leu-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Swell the Resin: Swell the Fmoc-deprotected peptide-resin in NMP for at least 30 minutes.

  • Prepare the Coupling Solution: In a separate vessel, dissolve 3 equivalents of H-D-Ala-D-Leu-OH and 2.9 equivalents of HATU in NMP.

  • Activate the Dipeptide: Add 6 equivalents of DIPEA to the dipeptide/HATU solution. Mix for 1-2 minutes. The solution may change color.

  • Couple to Resin: Immediately add the activated dipeptide solution to the swollen resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with NMP (3 times), followed by DCM (3 times), and then NMP again (3 times).

  • Monitor Completion: Take a small sample of the resin beads and perform a Kaiser test (see Protocol 2).

  • Recouple (if necessary): If the Kaiser test is positive, repeat steps 2-7.

  • Final Wash: If the Kaiser test is negative (yellow beads), wash the resin thoroughly with NMP and DCM to prepare for the next deprotection step.

Protocol 2: Monitoring Coupling Completion using the Kaiser Test

Materials:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine

  • A few beads of the peptide-resin

  • Heating block or water bath

Procedure:

  • Place a small sample of resin beads (approx. 5-10 mg) into a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color:

    • Blue/Purple beads: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless beads: Indicates the absence of free primary amines (complete coupling).

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
ReagentClassActivatorRacemization RiskRecommended for H-D-Ala-D-Leu-OH?
DIC/OxymaPure CarbodiimideO-acylisourea -> Oxyma esterLowGood, especially for cost-effectiveness.
HBTU Aminium/UroniumOBt esterLow to ModerateYes, a standard effective reagent.
HATU Aminium/UroniumOAt esterVery LowHighly Recommended for high reactivity.
HCTU Aminium/UroniumO-6-ClBt esterVery LowHighly Recommended for high reactivity.
COMU Aminium/UroniumOxyma esterVery LowHighly Recommended for high reactivity and safety.
PyBOP PhosphoniumOBt esterLowYes, a good alternative to aminium salts.

Visualization

Diagram 1: Troubleshooting Workflow

troubleshooting_workflow start Start: Couple H-D-Ala-D-Leu-OH kaiser_test Perform Kaiser Test start->kaiser_test is_complete Is coupling complete? kaiser_test->is_complete recouple Recouple with fresh reagents is_complete->recouple No (Positive) proceed Proceed to next SPPS cycle is_complete->proceed Yes (Negative) recouple->kaiser_test change_reagent Switch to high-potency reagent (HATU, HCTU, COMU) recouple->change_reagent If fails again change_reagent->kaiser_test extend_time Increase coupling time / temperature change_reagent->extend_time Consider also

Caption: Decision workflow for troubleshooting incomplete coupling.

Diagram 2: Epimerization Mechanism and Suppression

epimerization_mechanism cluster_0 Activation & Epimerization Pathway cluster_1 Suppression Pathway with Additive Activated_AA Activated D-Leu (O-acylisourea) Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_AA->Oxazolone Base-catalyzed cyclization Enolate Enolate Oxazolone->Enolate Tautomerization Epimerized_AA Activated L-Leu Oxazolone->Epimerized_AA Protonation Enolate->Oxazolone Activated_AA2 Activated D-Leu (O-acylisourea) Stable_Ester Stable Activated Ester (Less prone to cyclization) Activated_AA2->Stable_Ester + Additive Additive (e.g., OxymaPure) Additive->Stable_Ester Coupling Coupling to Peptide Chain (Stereochemistry Retained) Stable_Ester->Coupling

Caption: Suppression of epimerization via stable active esters.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Ye, G., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 3-16). Humana Press. [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology. [Link]

  • Li, A., et al. (2019). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Subirós-Funosas, R., & Albericio, F. (2013). Epimerisation in Peptide Synthesis. In Amino Acids, Peptides and Proteins (Vol. 38, pp. 106-136). Royal Society of Chemistry. [Link]

  • Eeltink, S., et al. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry. [Link]

  • Guo, H., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications. [Link]

  • Chen, Y., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]

  • Chevalier, A., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Sci-Hub. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • Kim, J. (2020). N-terminal specific protein modification. SlideShare. [Link]

  • van der Veken, P., et al. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Eeltink, S., et al. (2001). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. [Link]

  • Wanka, L. (2015). Are double couplings in SPPS interesting for purity of short peptides?. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Wang, P., et al. (2018). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Molecules. [Link]

  • Tian, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • El-Faham, A., & Albericio, F. (2011). Racemization during SPPS coupling step. ResearchGate. [Link]

  • Baran, P. S. (n.d.). Diketopiperazines. Baran Lab, Scripps Research. [Link]

  • Harris, P. W. R., et al. (2015). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Molecules. [Link]

  • Subirós-Funosas, R., et al. (2009). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Journal of Peptide Science. [Link]

Sources

H-D-Ala-D-leu-OH stability issues in different buffer systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for H-D-Ala-D-leu-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of the dipeptide H-D-Ala-D-leu-OH in various buffer systems. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and formulations.

Introduction to H-D-Ala-D-leu-OH Stability

H-D-Ala-D-leu-OH is a dipeptide composed of D-alanine and D-leucine. While structurally simple, its stability in aqueous solutions is a critical factor for reliable experimental outcomes and for the development of stable pharmaceutical formulations. The primary sources of instability for this dipeptide are hydrolysis of the peptide bond, potential racemization, and aggregation, all of which can be significantly influenced by the choice of buffer, pH, temperature, and other formulation components.[1] This guide will walk you through the common stability challenges and provide expert advice on how to mitigate them.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your work with H-D-Ala-D-leu-OH, providing potential causes and actionable solutions.

Issue 1: Loss of Peptide Purity Over Time in Solution

Question: I've observed a decrease in the purity of my H-D-Ala-D-leu-OH solution, as indicated by chromatography (e.g., HPLC). What could be the cause, and how can I prevent it?

Answer:

A decline in peptide purity is most commonly due to chemical degradation. For a simple dipeptide like H-D-Ala-D-leu-OH, the primary suspect is the hydrolysis of the amide bond linking the D-alanine and D-leucine residues.[1][2] This reaction is catalyzed by both acidic and basic conditions.[3]

Causality Explained:

The peptide bond is susceptible to nucleophilic attack by water. This process is significantly accelerated at pH extremes.

  • Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen of the peptide bond is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.

  • Base-Catalyzed Hydrolysis: At high pH, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the peptide bond.

The rate of hydrolysis is generally slowest in the neutral pH range (typically pH 4-6 for many peptides).

Troubleshooting Steps & Solutions:

  • pH Optimization: The first and most critical step is to evaluate the pH of your buffer system.

    • Recommendation: Conduct a pH stability study by preparing your peptide in a series of buffers with pH values ranging from 3 to 8. Analyze the samples at various time points using a stability-indicating HPLC method to identify the pH at which the peptide is most stable. For many peptides, this is often in the slightly acidic range.[4]

  • Buffer Species Selection: The components of your buffer can also play a role. Some buffer species can act as catalysts for hydrolysis.[5] For instance, phosphate buffers have been observed to catalyze the degradation of some peptides.[5]

    • Recommendation: If you observe instability in a phosphate buffer, consider switching to a different buffering agent such as acetate or citrate for acidic to neutral pH, or a non-nucleophilic buffer like HEPES or MOPS for neutral to slightly alkaline conditions. Always ensure the buffer is of high purity.

  • Temperature Control: Hydrolysis rates are highly dependent on temperature.

    • Recommendation: Store your peptide solutions at the lowest practical temperature. For short-term storage (days), refrigeration (2-8 °C) is recommended. For long-term storage, freeze the solution in single-use aliquots at -20 °C or -80 °C to prevent repeated freeze-thaw cycles, which can also contribute to degradation.[1]

Experimental Protocol: pH Stability Profiling

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) at various pH levels (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0) at a consistent ionic strength.

  • Sample Preparation: Dissolve lyophilized H-D-Ala-D-leu-OH in each buffer to a known concentration.

  • Incubation: Store aliquots of each sample at a controlled temperature (e.g., 4 °C and 40 °C for accelerated stability).

  • Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours for accelerated studies; 0, 1, 2, 4 weeks for real-time studies), analyze the samples by a validated stability-indicating RP-HPLC method.

  • Data Evaluation: Plot the percentage of remaining H-D-Ala-D-leu-OH against time for each pH and temperature condition to determine the optimal pH for stability.

Issue 2: Formation of Insoluble Particles or Cloudiness in Solution

Question: My H-D-Ala-D-leu-OH solution has become cloudy or shows visible particulates after storage. What is causing this, and how can I maintain a clear solution?

Answer:

The formation of insoluble material is likely due to physical instability, specifically aggregation.[1] Peptides can self-associate to form larger, insoluble aggregates through non-covalent interactions.[5]

Causality Explained:

The D-alanine and D-leucine side chains of your dipeptide are hydrophobic. In an aqueous environment, these hydrophobic regions tend to minimize their contact with water by interacting with each other, leading to aggregation.[5] This process is influenced by several factors:

  • Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[6]

  • pH and Net Charge: Aggregation is often most pronounced near the peptide's isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion between molecules.[6]

  • Ionic Strength: The effect of salts can be complex. At low concentrations, salts can screen charges and promote aggregation, while at high concentrations, they can have stabilizing or destabilizing effects (Hofmeister series).[6]

  • Temperature: Elevated temperatures can increase hydrophobic interactions and accelerate aggregation.[5]

Troubleshooting Steps & Solutions:

  • Concentration Management:

    • Recommendation: If possible, work with the lowest effective concentration of the peptide. If high concentrations are necessary, consider the following solutions.

  • pH Adjustment:

    • Recommendation: Adjust the pH of your buffer to be at least 1-2 units away from the peptide's isoelectric point. This will ensure that the peptide molecules have a net positive or negative charge, leading to electrostatic repulsion that can prevent aggregation.[6]

  • Excipient Addition:

    • Recommendation: The inclusion of certain excipients can enhance solubility and prevent aggregation.

      • Sugars and Polyols (e.g., sucrose, mannitol, sorbitol): These can stabilize the native conformation of the peptide and reduce aggregation.[4][7]

      • Amino Acids (e.g., arginine, glycine): Arginine is particularly effective at suppressing aggregation by interacting with hydrophobic surfaces.[6]

      • Non-ionic Surfactants (e.g., Polysorbate 20 or 80): These can prevent surface-induced aggregation and are often used at very low concentrations (e.g., 0.01-0.1%).[6]

Experimental Workflow: Screening for Aggregation Inhibitors

Aggregation_Inhibitor_Screening cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation start Prepare Stock Solution of H-D-Ala-D-leu-OH in Chosen Buffer formulations Create Formulation Matrix: Peptide + Buffer + Excipient start->formulations excipients Prepare Stock Solutions of Excipients (e.g., Arginine, Sucrose, Polysorbate 20) excipients->formulations stress Incubate Samples (e.g., 37°C with Agitation) formulations->stress visual Visual Inspection for Turbidity/Precipitation stress->visual sec Size Exclusion Chromatography (SEC) to Quantify Aggregates stress->sec dls Dynamic Light Scattering (DLS) for Particle Size stress->dls evaluation Compare Results to Identify Optimal Stabilizing Excipient visual->evaluation sec->evaluation dls->evaluation

Caption: Workflow for screening excipients to mitigate aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for H-D-Ala-D-leu-OH?

The most probable degradation pathway is hydrolysis of the peptide bond, resulting in the formation of free D-alanine and D-leucine.[1][8][9] This is a common degradation route for all peptides in aqueous solutions. Another potential, though generally slower, pathway for dipeptides is cyclization to form a diketopiperazine.

Q2: Which buffer system is generally recommended for storing H-D-Ala-D-leu-OH?

There is no single "best" buffer for all peptides, as the optimal buffer depends on the specific stability profile of the molecule.[10][11] However, for initial studies, a good starting point is a slightly acidic buffer such as acetate or citrate at a pH between 4.0 and 5.5. This pH range is often where the rate of hydrolysis is minimal for many peptides. It is crucial to perform a pH stability study to confirm the optimal pH for H-D-Ala-D-leu-OH.

Q3: Can I use a phosphate buffer (e.g., PBS) for my experiments?

While phosphate-buffered saline (PBS) is common in biological experiments, be aware that phosphate ions can sometimes catalyze peptide degradation.[5] If you observe instability in PBS, it is advisable to test an alternative buffer system.

Q4: How should I properly store my lyophilized H-D-Ala-D-leu-OH powder?

Lyophilized peptides are significantly more stable than their counterparts in solution.[1] For maximum stability, store the lyophilized powder at -20°C or -80°C in a desiccator to protect it from moisture.

Q5: What analytical techniques are best for monitoring the stability of H-D-Ala-D-leu-OH?

A combination of analytical methods is recommended for a comprehensive stability assessment:

Analytical TechniquePurpose
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) To quantify the parent peptide and detect degradation products (purity assay).[12]
Size Exclusion Chromatography (SEC) To detect and quantify soluble aggregates.[13]
Dynamic Light Scattering (DLS) To measure the size distribution of particles and detect early signs of aggregation.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the mass of degradation products and confirm degradation pathways.
Visual Inspection To observe for color changes, cloudiness, or precipitation.

Primary Degradation Pathway Visualization

Degradation_Pathway peptide H-D-Ala-D-leu-OH Dipeptide hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) peptide->hydrolysis Major Pathway cyclization Diketopiperazine Formation peptide->cyclization Minor Pathway products D-Alanine + D-Leucine Free Amino Acids hydrolysis->products dkp cyclo(D-Ala-D-Leu) Diketopiperazine cyclization->dkp

Caption: Major and minor degradation pathways for H-D-Ala-D-leu-OH.

References

  • Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. Available from: [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Available from: [Link]

  • Peptides and Probable Degradation Pathways. Veeprho. Available from: [Link]

  • Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. PubMed. Available from: [Link]

  • Hydrolysis of polypeptides. A-Level Chemistry. Available from: [Link]

  • The Effects of pH and Excipients on Exenatide Stability in Solution. PubMed. Available from: [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. Available from: [Link]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation. Available from: [Link]

  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. Available from: [Link]

  • L-leucine degradation I | Pathway. PubChem. Available from: [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available from: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available from: [Link]

  • The leucine degradation pathway and examples of bacterial degradation... ResearchGate. Available from: [Link]

  • Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy. PMC - NIH. Available from: [Link]

  • Peptide Development Strategies. Quotient Sciences. Available from: [Link]

  • On the pH-optimum of activity and stability of proteins. PMC - NIH. Available from: [Link]

  • Peptide Hydrolysis. Chemistry LibreTexts. Available from: [Link]

  • Effects of pharmaceutical excipients on the chemical stability of therapeutic proteins in a parenteral formulation. Lund University Publications. Available from: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available from: [Link]

  • Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations. NIH. Available from: [Link]

  • Hydrolysis of Purified Proteins and Peptides. Waters. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins. PMC - NIH. Available from: [Link]

  • Stability Issues of Peptide Drugs and Their Solutions. Yanfen Biotech. Available from: [Link]

  • pH dependence of DP-EP protein self-cleaving reaction. ResearchGate. Available from: [Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. Available from: [Link]

  • Chapter 13: Assessing the Impact of Functional Excipients on Peptide Drug Product Attributes During Pharmaceutical Development. Books. Available from: [Link]

  • Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. Hrčak. Available from: [Link]

  • DSC reveals the excipient impact on aggregation propensity of pharmaceutical peptides during freezing. ScienceDirect. Available from: [Link]

  • Exploring atomistic details of pH-dependent peptide folding. PNAS. Available from: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Available from: [Link]

  • Peptide Development Strategies. Outsourced Pharma. Available from: [Link]

  • Biochemistry | Leucine Deamination & Oxidation. YouTube. Available from: [Link]

  • Peptide Stability in Formulations | R&D Guide for Success. TY-Oceans. Available from: [Link]

  • Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption. PMC - NIH. Available from: [Link]

  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. PubMed. Available from: [Link]

  • Special Issue : Developing Peptide and Protein Drug Formulations. MDPI. Available from: [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Available from: [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. Available from: [Link]

  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Request PDF - ResearchGate. Available from: [Link]

  • Chemical degradation mechanism of peptide therapeutics. ResearchGate. Available from: [Link]

  • Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of Chemical Physics | AIP Publishing. Available from: [Link]

  • Hydrolysis of a dipeptide. BioTopics. Available from: [Link]

  • Synthetic Peptides: Understanding The New CMC Guidelines. DLRC Group. Available from: [Link]

Sources

Technical Support Center: H-D-Ala-D-leu-OH TFA Salt Removal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals facing the common yet critical challenge of removing trifluoroacetic acid (TFA) salt from the synthetic dipeptide H-D-Ala-D-leu-OH. The presence of TFA, a remnant from solid-phase peptide synthesis (SPPS) and purification, can significantly interfere with downstream applications.[1][2] This document provides in-depth, field-proven protocols, troubleshooting advice, and a mechanistic understanding of the TFA removal process to ensure the scientific integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common queries and concerns regarding TFA salt in peptide preparations.

Q1: Why is the removal of TFA from my H-D-Ala-D-leu-OH peptide essential?

Trifluoroacetic acid is a strong acid (pKa ~0.23) that can have detrimental effects on biological assays.[3] Its presence can alter the secondary structure and solubility of the peptide, potentially impacting its biological function.[4] In cell-based assays, TFA can be cytotoxic even at low concentrations, leading to inaccurate and irreproducible results.[3] For in vivo studies, residual TFA can cause toxicity and unwanted side effects.[2][5] Therefore, for sensitive applications, reducing TFA levels to less than 1% is often necessary.

Q2: What are the principal methods for TFA removal from peptides?

Several established methods exist for TFA removal, each with distinct advantages and limitations. The most common techniques include:

  • Ion-Exchange Chromatography: This method involves using a resin to exchange the TFA counter-ion with a more biologically compatible one, such as acetate or chloride.[4]

  • Repeated Lyophilization with a Volatile Acid: This widely used technique involves dissolving the peptide in a dilute solution of a volatile acid, like hydrochloric acid (HCl), and then freeze-drying. This process is typically repeated to ensure complete removal.[4][6]

  • Reverse-Phase HPLC (RP-HPLC) with a Non-TFA Mobile Phase: The peptide can be re-purified using a mobile phase containing a more benign acid, such as acetic acid or formic acid.[7]

  • Precipitation: This involves precipitating the peptide from a solution in which the TFA salt is soluble, thereby separating the two.[4]

The selection of the most appropriate method depends on factors like the peptide's properties, the required final purity, and the scale of the process.[4]

Q3: I attempted to remove TFA by lyophilizing my peptide from water, but it was ineffective. Why?

Lyophilizing from water alone is generally insufficient for removing ionically bound TFA.[4] The strong ionic interaction between the negatively charged trifluoroacetate ion and the positively charged amino groups of the peptide prevents the TFA from being effectively removed during the sublimation process. To break this ionic bond, a stronger or more volatile acid is required to displace the TFA, which is why methods incorporating HCl are successful.[8]

Part 2: Troubleshooting Guide

This section provides solutions to common issues encountered during the TFA removal process.

Issue 1: My H-D-Ala-D-leu-OH peptide is insoluble after TFA removal.
  • Underlying Cause: The free-base form or a different salt form of a peptide can have significantly different solubility properties compared to its TFA salt.[9] The removal of the TFA counter-ion can lead to aggregation and precipitation.

  • Strategic Solutions:

    • Counter-ion Exchange: Instead of aiming for the free-base form, convert the peptide to a different salt, such as the hydrochloride or acetate salt, which may have better solubility in your desired buffer.

    • Solubility Screening: Systematically test the solubility of the TFA-free peptide in a range of biocompatible buffers at different pH values.

    • Lower Peptide Concentration: Attempt to dissolve the peptide at a lower concentration to prevent aggregation.

Issue 2: Significant loss of peptide is observed during the TFA removal process.
  • Underlying Cause: Peptide loss can occur due to several factors, including irreversible adsorption to chromatography resins, multiple transfer steps, and adherence to labware. The salt exchange process itself can also contribute to losses.[1]

  • Strategic Solutions:

    • Optimize Chromatographic Conditions: If using ion-exchange chromatography, carefully select the resin and optimize the elution conditions (pH, salt gradient) to ensure complete recovery of the peptide.

    • Minimize Handling: Streamline the protocol to reduce the number of transfer steps.

    • Use Low-Binding Labware: Employ polypropylene or other low-protein-binding tubes and pipette tips to minimize surface adsorption.

Issue 3: Analytical tests indicate that TFA is still present in my peptide sample after the removal procedure.
  • Underlying Cause: The chosen method may not have been sufficiently rigorous for the amount of TFA present, or the protocol may require optimization for your specific peptide.

  • Strategic Solutions:

    • Increase the Number of Cycles: For the lyophilization method, increasing the number of dissolution and freeze-drying cycles (e.g., to 3 or more) can enhance TFA removal.[6][10]

    • Methodological Change: If one method proves ineffective, consider switching to a more robust technique. For instance, if repeated lyophilization fails, ion-exchange chromatography may provide more complete removal.[4]

    • Accurate Quantification: Utilize a reliable analytical method, such as 19F-NMR or ion chromatography, to accurately determine the residual TFA content.[2][11]

Part 3: Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the most common and effective TFA removal methods.

Protocol 1: TFA/HCl Exchange via Lyophilization

This protocol is a widely used and effective method for replacing the TFA counter-ion with a chloride ion.

Methodology:

  • Dissolution: Dissolve the H-D-Ala-D-leu-OH TFA salt in distilled water at a concentration of approximately 1 mg/mL.[6][10]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[6][10]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[5][6][12][13]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure rapid and uniform freezing.[5][6][12][13]

  • Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.[5][6]

  • Repetition: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[6][10]

  • Final Reconstitution: After the final lyophilization, the peptide is in its hydrochloride salt form and can be reconstituted in the desired buffer for your application.

TFA_HCl_Exchange start Start: H-D-Ala-D-leu-OH TFA Salt dissolve 1. Dissolve Peptide in Water (1 mg/mL) start->dissolve add_hcl 2. Add 100 mM HCl (Final Conc. 2-10 mM) dissolve->add_hcl incubate 3. Incubate at RT for 1 min add_hcl->incubate freeze 4. Flash Freeze (Liquid Nitrogen) incubate->freeze lyophilize 5. Lyophilize Overnight freeze->lyophilize repeat_node Repeat Steps 1-5 (2 more times) lyophilize->repeat_node repeat_node->dissolve Yes end End: H-D-Ala-D-leu-OH HCl Salt repeat_node->end No (After 3 cycles) TFA_Acetate_Exchange start Start: H-D-Ala-D-leu-OH TFA Salt prep_resin 1. Prepare Strong Anion Exchange Resin start->prep_resin equilibrate 2. Equilibrate with 1 M Sodium Acetate prep_resin->equilibrate wash 3. Wash with Distilled Water equilibrate->wash load_sample 4. Dissolve Peptide and Load onto Column wash->load_sample elute 5. Elute with Distilled Water load_sample->elute collect_fractions 6. Collect Peptide Fractions elute->collect_fractions lyophilize_final 7. Lyophilize Pooled Fractions collect_fractions->lyophilize_final end End: H-D-Ala-D-leu-OH Acetate Salt lyophilize_final->end

Sources

Validation & Comparative

A Scientist's Guide to Stereochemistry in Action: H-D-Ala-D-Leu-OH vs. H-L-Ala-L-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Biological Stability, Receptor Interaction, and Permeability

Introduction: The Critical Role of Chirality in Peptide Function

In the intricate world of biological systems, molecular shape is paramount. Peptides, short chains of amino acids, are central players in virtually all physiological processes, acting as hormones, neurotransmitters, and signaling molecules. Their function is dictated by a precise three-dimensional structure, which in turn is governed by the stereochemistry of their constituent amino acids. With the exception of glycine, all amino acids are chiral, existing as L- (levo) and D- (dextro) enantiomers—non-superimposable mirror images.

Nature overwhelmingly favors the L-isomers for protein and peptide synthesis.[1][2] This homochirality is the bedrock of molecular recognition, ensuring that enzymes and receptors, themselves chiral, interact with their specific L-peptide ligands with high fidelity. However, this biological preference for L-amino acids also renders L-peptides susceptible to rapid degradation by a host of proteases and peptidases.[3][4][5]

This guide provides an in-depth comparison of the naturally occurring dipeptide H-L-Ala-L-Leu-OH and its synthetic D-enantiomeric counterpart, H-D-Ala-D-Leu-OH. We will explore how a simple switch in stereochemistry dramatically alters key biological parameters, transforming a transient signaling molecule into a stable, pharmacologically relevant entity. For researchers in drug development, understanding these differences is crucial for designing novel peptide-based therapeutics with enhanced stability and bioavailability.[2][6][7]

Molecular Profiles at a Glance

FeatureH-L-Ala-L-Leu-OHH-D-Ala-D-Leu-OH
Full Name L-Alanyl-L-leucineD-Alanyl-D-leucine
Structure Dipeptide composed of L-Alanine and L-LeucineDipeptide composed of D-Alanine and D-Leucine
Natural Occurrence Endogenously produced in various organisms.Rare in nature; primarily synthetic.[6]
Stereochemistry L, L configurationD, D configuration
Key Distinction Substrate for endogenous proteases.Resistant to most endogenous proteases.[7]

Comparative Analysis: Key Biological Parameters

The inversion of stereochemistry from L,L to D,D introduces profound changes in how the dipeptide interacts with the biological environment. The most significant of these are enzymatic stability, receptor binding, and cell permeability.

Enzymatic Stability: Escaping Proteolytic Degradation

The primary vulnerability of L-peptides in therapeutic applications is their rapid clearance by proteolysis.[3] Organisms are replete with peptidases, enzymes that specifically recognize and cleave peptide bonds between L-amino acids to regulate signaling pathways and recycle amino acids.[4][8]

  • H-L-Ala-L-Leu-OH: As a standard L-L dipeptide, H-L-Ala-L-Leu-OH is readily recognized and hydrolyzed by various exopeptidases, such as dipeptidyl peptidase-4 (DPP-4), which is known to cleave X-alanine dipeptides from the N-terminus of polypeptides.[9] This leads to a very short biological half-life, often measured in seconds to minutes in serum.

  • H-D-Ala-D-Leu-OH: The spatial configuration of D-amino acids does not fit the active sites of most common proteases.[6][7] The peptide bonds adjacent to D-amino acids are not recognized, rendering the entire molecule highly resistant to enzymatic degradation.[7] This proteolytic resistance dramatically increases the peptide's half-life in biological fluids, a highly desirable trait for therapeutic candidates.[1][10]

Hypothetical In Vitro Serum Stability Data:

CompoundHalf-life in Human Serum (t½)
H-L-Ala-L-Leu-OH< 5 minutes
H-D-Ala-D-Leu-OH> 24 hours

This dramatic increase in stability is the principal rationale for incorporating D-amino acids into therapeutic peptide design.[2][6]

Receptor Binding & Biological Activity: A Question of Fit

Biological receptors are chiral and have binding pockets exquisitely shaped to accommodate their natural L-amino acid ligands. Altering the stereochemistry of a peptide can have unpredictable effects on its ability to bind and activate its target.

  • H-L-Ala-L-Leu-OH: This dipeptide or its fragments may interact with specific receptors or transporters designed for L-amino acid oligopeptides. Its biological activity is intrinsically linked to its ability to fit into these native binding sites.

  • H-D-Ala-D-Leu-OH: It is highly unlikely that H-D-Ala-D-Leu-OH will bind with high affinity to a receptor that has evolved to recognize its L-L counterpart. The D-configuration of the side chains would sterically clash with the receptor's architecture. However, this does not preclude all activity. In some documented cases, D-peptides can exhibit unique biological activities, sometimes by binding to different targets or to the same target in a different manner.[6][11] For instance, a D-dipeptide was found to enhance the viability of human proximal tubular epithelial cells under hypoxic conditions.[12] The biological activity of a D-peptide must be determined empirically, as it cannot be predicted from the activity of its L-isomer.

Cell Permeability: Navigating the Membrane

The ability of a molecule to cross the cell membrane is critical for reaching intracellular targets. This process, known as cell permeability, is influenced by factors like size, charge, and lipophilicity. Stereochemistry can also play a subtle but important role.

  • Passive Diffusion: For small peptides, passive diffusion across the lipid bilayer is a potential route of entry. While stereoisomers have identical physicochemical properties like LogP, their three-dimensional shape can influence membrane transit.[13]

  • Active Transport: Many cells have transporters for di- and tripeptides (e.g., PEPT1, PEPT2). These transporters are stereoselective and generally favor L-isomers. Therefore, H-L-Ala-L-Leu-OH is more likely to be a substrate for active uptake than its D-D counterpart.

  • Uptake Differences: Studies have shown that cationic L-cell-penetrating peptides (CPPs) can be taken up more efficiently than their D-counterparts in certain cell lines.[14] This suggests that the initiation of internalization, a key step in uptake, can be dependent on chirality.[14] Conversely, other studies have shown that stereochemistry can modulate permeability, offering a strategy to fine-tune absorption properties.[13][15]

Experimental Workflows: A Practical Guide

To empirically validate the differences between H-D-Ala-D-Leu-OH and H-L-Ala-L-Leu-OH, a series of well-controlled experiments are necessary. Below are detailed protocols for key assays.

Protocol 1: In Vitro Serum Stability Assay

This assay quantifies the rate of peptide degradation in the presence of serum proteases.

Objective: To determine the half-life (t½) of each dipeptide in human serum.

Methodology:

  • Preparation:

    • Thaw human serum (pooled, from a reputable supplier) on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.

    • Prepare a 1 mg/mL stock solution of each test peptide (H-L-Ala-L-Leu-OH and H-D-Ala-D-Leu-OH) in sterile phosphate-buffered saline (PBS).

  • Incubation:

    • In a microcentrifuge tube, add 495 µL of pre-warmed (37°C) human serum.

    • To initiate the reaction (t=0), add 5 µL of the peptide stock solution to the serum for a final concentration of 10 µg/mL. Vortex briefly.

    • Incubate the mixture in a 37°C water bath.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240 minutes for H-L-Ala-L-Leu-OH; 0, 1, 4, 8, 24 hours for H-D-Ala-D-Leu-OH), withdraw a 50 µL aliquot of the serum-peptide mixture.

  • Reaction Quenching & Protein Precipitation:

    • Immediately add the 50 µL aliquot to a new tube containing 150 µL of ice-cold stop solution (e.g., acetonitrile with 1% trifluoroacetic acid or ethanol/acetonitrile 1:1 v/v).[16] This halts all enzymatic activity and precipitates serum proteins.

    • Vortex vigorously for 30 seconds and incubate at -20°C for at least 30 minutes.

  • Sample Clarification:

    • Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the remaining intact peptide, and transfer it to an HPLC vial.

  • LC-MS Analysis:

    • Analyze the supernatant using a reverse-phase HPLC system coupled to a mass spectrometer (LC-MS).

    • Quantify the peak area corresponding to the mass of the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) by fitting the data to a one-phase decay model.

Causality and Controls: The use of a time-zero sample, where the reaction is quenched immediately, establishes the baseline amount of peptide. The ice-cold organic solvent serves as a robust quenching agent. LC-MS provides highly specific and sensitive quantification of the parent peptide, distinguishing it from any degradation products.

Diagram: Workflow for In Vitro Serum Stability Assay

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_processing 3. Sample Processing cluster_analysis 4. Analysis P1 Prepare 1 mg/mL Peptide Stock (in PBS) R1 Initiate Reaction: Add Peptide to Serum (Final Conc: 10 µg/mL) P1->R1 P2 Thaw & Clarify Human Serum (37°C) P2->R1 R2 Incubate at 37°C R1->R2 R3 Withdraw Aliquots at Timed Intervals R2->R3 S1 Quench & Precipitate: Add Aliquot to Cold Acetonitrile/TFA R3->S1 S2 Centrifuge to Pellet Precipitated Proteins S1->S2 S3 Collect Supernatant S2->S3 A1 LC-MS Analysis: Quantify Intact Peptide S3->A1 A2 Data Analysis: Plot % Remaining vs. Time Calculate Half-Life (t½) A1->A2

Caption: A stepwise workflow for determining peptide half-life in serum.

Protocol 2: Competitive Receptor Binding Assay

This assay determines if a peptide can bind to a specific receptor and measures its binding affinity.

Objective: To determine the binding affinity (Ki or IC50) of H-D-Ala-D-Leu-OH for a target receptor, using the known L-L ligand as a reference.

Methodology:

  • Reagent Preparation:

    • Radiolabeled Ligand: A known high-affinity radiolabeled ligand for the target receptor (e.g., ³H-labeled H-L-Ala-L-Leu-OH or a known peptide antagonist).

    • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest.

    • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors).

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, radiolabeled ligand, and assay buffer.

    • Non-Specific Binding (NSB): Add membrane preparation, radiolabeled ligand, assay buffer, and a high concentration of a known non-labeled ligand (to saturate all specific binding sites).

    • Competition: Add membrane preparation, radiolabeled ligand, assay buffer, and serial dilutions of the test peptide (H-D-Ala-D-Leu-OH) and the reference peptide (H-L-Ala-L-Leu-OH).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash each filter with ice-cold assay buffer to remove any remaining unbound ligand.

  • Quantification:

    • Allow filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).[17]

Causality and Controls: The NSB wells are critical for defining the baseline, ensuring that only binding to the specific receptor is measured. Running the known L-L ligand as a positive control validates the assay's performance. The results will definitively show whether the D-D peptide can displace the natural ligand, and with what potency.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay predicts passive membrane permeability.[18][19]

Objective: To compare the passive permeability of H-L-Ala-L-Leu-OH and H-D-Ala-D-Leu-OH.

Methodology:

  • Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a matching 96-well acceptor plate.

    • Carefully coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.[20]

  • Solution Preparation:

    • Fill the wells of the acceptor plate with buffer (e.g., PBS, pH 7.4).

    • Prepare solutions of the test peptides (H-L-Ala-L-Leu-OH and H-D-Ala-D-Leu-OH) in the same buffer at a known concentration (e.g., 100 µM).

  • Assay Execution:

    • Add the peptide solutions to the wells of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the sandwich at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.[21][22]

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the peptide in both the donor and acceptor wells using LC-MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pₑ) using the following equation: Pₑ = [ -ln(1 - Cₐ(t) / Cₑq) ] * (Vₐ * Vd) / ( (Vₐ + Vd) * A * t ) Where Cₐ(t) is the concentration in the acceptor well at time t, Cₑq is the equilibrium concentration, V is volume, A is the filter area, and t is incubation time.

    • Compounds are typically categorized as low (<1.5 x 10⁻⁶ cm/s) or high (>1.5 x 10⁻⁶ cm/s) permeability.[18]

Causality and Controls: PAMPA specifically measures passive transcellular permeation, eliminating confounding factors like active transport or metabolism.[18][19] Comparing the Pₑ values of the two stereoisomers directly reveals any differences in their ability to passively diffuse across a lipid barrier.

Conclusion and Future Perspectives

The comparison between H-D-Ala-D-Leu-OH and H-L-Ala-L-Leu-OH provides a clear and compelling illustration of the power of stereochemistry in peptide design. By substituting L-amino acids with their D-counterparts, it is possible to transform a metabolically labile peptide into a highly stable molecule.

  • H-L-Ala-L-Leu-OH represents the native form, perfectly suited for its role in endogenous biological systems where rapid action and subsequent degradation are required for precise signaling control.

  • H-D-Ala-D-Leu-OH represents a pharmacological tool. Its defining feature is proteolytic resistance, which dramatically extends its biological half-life. While it is unlikely to retain the exact binding properties of the L-L isomer, it opens the door to developing long-acting therapeutics, provided it demonstrates a desirable biological activity of its own.

For drug development professionals, the strategic incorporation of D-amino acids is a cornerstone of modern peptide engineering. It is a proven method to overcome the primary obstacle of poor in vivo stability that has historically limited the therapeutic potential of peptides. Future research will continue to explore how stereochemistry can be manipulated not only to enhance stability but also to fine-tune receptor affinity, selectivity, and cell permeability, paving the way for the next generation of peptide-based drugs.

References

  • Lipopeptide Engineering: From Natural Origins to Rational Design Against Antimicrobial Resistance. (n.d.). MDPI. [Link]

  • Dipeptidyl peptidase-4. (n.d.). Wikipedia. [Link]

  • Saric, T., Graef, C. I., & Goldberg, A. L. (2004). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. Journal of Biological Chemistry, 279(45), 46723-32. [Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2016). Journal of Visualized Experiments, (109). [Link]

  • Bock, J. E., et al. (2013). Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides. ACS Medicinal Chemistry Letters, 4(12), 1159–1163. [Link]

  • Peptidases: Role and Function in Health and Disease. (2023). International Journal of Molecular Sciences, 24(9), 7799. [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024). ACS Biomaterials Science & Engineering. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2020). Journal of Medicinal Chemistry, 63(20), 11989–11997. [Link]

  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). Journal of Visualized Experiments, (101), e52822. [Link]

  • Proteolysis. (n.d.). Wikipedia. [Link]

  • Should My Peptides Have D-Amino Acids? (2024). LifeTein. [Link]

  • Preferential Uptake of L- versus D-Amino Acid Cell-Penetrating Peptides in a Cell Type-Dependent Manner. (2007). Journal of Biological Chemistry, 282(21), 15656-15663. [Link]

  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. (2011). Molecular Immunology, 49(1-2), 256-263. [Link]

  • d‐Alanine Hydrochloride and d‐Alanine Dipeptide Have Biological Activity and Promote Human Proximal Tubular Epithelial Cell Viability. (2023). Journal of Surgical Research, 283, 733-741. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). ACS Sensors, 5(11), 3568–3575. [Link]

  • Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation. (2019). Journal of the American Chemical Society, 141(19), 7793–7801. [Link]

  • Peptide Cell Permeability. (n.d.). Bowers Lab. [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks. [Link]

  • L/D-Amino Acids: Differences and Importance. (n.d.). BioPharmaSpec. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

  • Peptides, solid-phase synthesis and characterization. (2023). Electronic Journal of Biotechnology, 64, 27-33. [Link]

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. (2022). International Journal of Molecular Sciences, 23(19), 11886. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. [Link]

  • How to check the stability of a small purified peptide in human serum? (2017). ResearchGate. [Link]

  • Boebel, K. P., & Baker, D. H. (1982). Comparative utilization of the alpha-keto and D- and L-alpha-hydroxy analogs of leucine, isoleucine and valine by chicks and rats. The Journal of Nutrition, 112(10), 1929-39. [Link]

  • Fjell, C. D., et al. (2009). Prediction of membrane permeability to peptides from calculated dynamic molecular surface properties. Journal of Medicinal Chemistry, 52(7), 2030-41. [Link]

  • Binding of CDR-derived peptides is mechanistically different from that of high-affinity parental antibodies. (2013). PLoS ONE, 8(10), e76193. [Link]

  • Competition Assay Protocol. (n.d.). Fabgennix International. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2022). ACS Pharmacology & Translational Science, 5(8), 661–672. [Link]

  • The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

  • What are L- and D- Amino Acids? (n.d.). JPT Peptide Technologies. [Link]

  • A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. (2021). mAbs, 13(1), 1957917. [Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell, 28(21), 2741–2744. [Link]

  • H-Leu-Ala-OH. (n.d.). Chemsrc. [Link]

  • General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. (2014). Analytical Chemistry, 86(14), 7051–7057. [Link]

  • Tight Binding of Transition-State Analogues to a Peptidyl-Aminoacyl-l/d-Isomerase from Frog Skin. (2011). ChemBioChem, 12(13), 1993-1996. [Link]

  • In Vitro Serum Stability Measurement. (n.d.). Creative Biolabs. [Link]

  • Serum Stability of Peptides. (2014). In Antimicrobial Peptides (pp. 91-103). [Link]

  • Discovery of dipeptides with high affinity to the specific binding site for substance P1-7. (2010). Journal of Medicinal Chemistry, 53(8), 3469-73. [Link]

Sources

A Comparative Guide to the Proteolytic Stability of D-Ala-D-Leu and L-Ala-L-Leu

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Stereochemistry in Peptide Drug Development

For researchers, scientists, and professionals in drug development, the proteolytic stability of peptide-based therapeutics is a critical parameter influencing their bioavailability and in vivo half-life. This guide provides an in-depth comparison of the stability of dipeptides composed of D-amino acids (D-Ala-D-Leu) versus those with naturally occurring L-amino acids (L-Ala-L-Leu) when challenged with proteases. We will explore the underlying biochemical principles, present a detailed experimental protocol for a comparative stability assay, and discuss the implications of the expected results for rational peptide drug design.

The Stereochemical Imperative in Protease Recognition

Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity. The vast majority of proteases in biological systems have evolved to recognize and bind substrates composed of L-amino acids, which are the fundamental building blocks of proteins in most living organisms.[1][2] The three-dimensional arrangement of the amino acid side chains and the peptide backbone in the L-configuration fits precisely into the active site of these enzymes, facilitating catalysis.

Conversely, peptides composed of D-amino acids, which are mirror images of their L-counterparts, do not fit correctly into the active sites of most common proteases.[2][3] This steric hindrance prevents the formation of a productive enzyme-substrate complex, rendering the peptide bond resistant to cleavage.[2][4] Consequently, the incorporation of D-amino acids is a widely employed strategy to enhance the stability and prolong the in vivo circulation time of peptide-based drugs.[3][5][6][7]

Visualizing the Mechanism of Protease Specificity

The following diagram illustrates the differential interaction of L- and D-peptides with a typical protease active site.

Protease_Specificity cluster_L L-Ala-L-Leu Interaction cluster_D D-Ala-D-Leu Interaction L_Peptide { H₂N-L-Ala | L-Leu-COOH } Protease_L Active Site Protease L_Peptide:C->Protease_L:active_site Specific Fit Binding_L Productive Binding Cleavage Peptide Bond Cleavage Binding_L->Cleavage L_Products { L-Ala | L-Leu } Cleavage->L_Products D_Peptide { H₂N-D-Ala | D-Leu-COOH } Protease_D Active Site Protease D_Peptide:C->Protease_D:active_site Misfit Binding_D Steric Hindrance No_Cleavage Peptide Bond Intact Binding_D->No_Cleavage Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Peptides Prepare Stock Solutions: L-Ala-L-Leu D-Ala-D-Leu Tubes Set up reaction tubes for each peptide: - Time 0 min - Time 30 min - Time 60 min - Time 120 min - No Enzyme Control (120 min) Peptides->Tubes Enzyme Prepare Proteinase K Working Solution Add_Enzyme Add Proteinase K to all tubes (except 'No Enzyme' and 'Time 0') Enzyme->Add_Enzyme Buffer Prepare Digestion Buffer (e.g., 50 mM Tris-HCl, pH 8.0) Buffer->Tubes Tubes->Add_Enzyme Stop_Reaction Stop reaction at each time point (e.g., add TFA or heat inactivation) Add_Enzyme->Stop_Reaction Incubate HPLC Analyze samples by Reverse-Phase HPLC Stop_Reaction->HPLC Quantify Quantify remaining peptide peak area relative to Time 0 HPLC->Quantify

Sources

A Senior Application Scientist's Guide to Characterizing Dipeptide-Ligand Interactions: An In-Depth Comparison of Isothermal Titration Calorimetry and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecular recognition is paramount. The precise and quantitative characterization of binding events between small molecules, such as dipeptides, and their macromolecular targets is the bedrock of rational drug design and fundamental biological research. This guide provides an in-depth, technical comparison of Isothermal Titration Calorimetry (ITC) with other leading biophysical techniques for the study of dipeptide-ligand binding, using the clinically significant interaction between D-Ala-D-Ala analogues and the antibiotic vancomycin as a central case study. The dipeptide H-D-Ala-D-Leu-OH is a close structural analogue to the bacterial cell wall precursors targeted by vancomycin, making this a highly relevant model system.

The Gold Standard: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) stands as a cornerstone technique in the field of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2] This label-free technique allows for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding reaction in solution, without the need for chemical modifications or immobilization of the interacting partners.[1]

The principle of ITC is elegantly simple: a solution of the ligand (in our case, a D-Ala-D-Leu-OH analogue) is titrated into a solution of the macromolecule (e.g., vancomycin) in a highly sensitive calorimeter.[3] As the two molecules interact, heat is either generated (exothermic reaction) or absorbed (endothermic reaction). The instrument measures the power required to maintain a zero temperature difference between the sample cell and a reference cell, providing a direct measure of the heat of interaction.[3][4]

A Deeper Dive: The Thermodynamics of Vancomycin Binding

The antibiotic vancomycin functions by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors in bacterial cell walls, thereby inhibiting cell wall synthesis.[5][6] This interaction is primarily driven by the formation of five hydrogen bonds between the vancomycin molecule and the dipeptide.[1][7] The binding of vancomycin to its target is a classic example of enthalpy-driven binding, a phenomenon readily elucidated by ITC.[1]

A study by McComas et al. (2008) provides excellent ITC data for the binding of vancomycin to synthetic surrogates of the bacterial cell wall, including a compound terminating in acyl-D-Ala-D-Ala, which we will use as our model.[1]

ParameterValueInterpretation
Binding Affinity (Ka) (6.6 ± 1.0) x 105 M-1Strong binding affinity
Dissociation Constant (Kd) ~1.5 µM
Stoichiometry (n) 1:1One molecule of the D-Ala-D-Ala analogue binds to one molecule of vancomycin
Enthalpy (ΔH) -40.2 ± 1.0 kJ/molThe binding is enthalpically favorable (exothermic), indicating strong, direct interactions like hydrogen bonding.[1]
Entropy (TΔS) -7.0 ± 1.0 kJ/molThe binding is entropically unfavorable, likely due to a loss of conformational freedom upon binding.[1]
Gibbs Free Energy (ΔG) -33.2 ± 0.4 kJ/molThe overall binding is spontaneous and thermodynamically favorable

Table 1: Thermodynamic parameters for the binding of a synthetic D-Ala-D-Ala analogue to vancomycin, as determined by ITC. Data adapted from McComas et al., 2008.[1]

Experimental Protocol: ITC of a D-Ala-D-Ala Analogue Binding to Vancomycin

This protocol is based on established best practices and the methodology described in the literature for similar systems.[1][5]

1. Sample Preparation: The Foundation of a Successful Experiment

  • Purity is Paramount: Both the vancomycin and the D-Ala-D-Ala analogue should be of the highest possible purity to avoid artifacts.

  • Buffer Matching is Critical: The ligand and macromolecule solutions must be prepared in identical buffer to minimize heats of dilution, which can obscure the true binding signal. Dialysis of both components against the same buffer is the recommended method.[8]

  • Accurate Concentration Determination: Precise knowledge of the concentrations of both interactants is crucial for accurate determination of stoichiometry.

2. Instrument Setup and Titration Parameters

  • Instrument: A high-sensitivity isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC or similar).

  • Temperature: 25 °C (or the desired experimental temperature).

  • Syringe: 1 mM solution of the D-Ala-D-Ala analogue.

  • Cell: 0.1 mM solution of vancomycin.

  • Injection Volume: A series of small injections (e.g., 2-5 µL) to ensure adequate sampling of the binding isotherm.

  • Stirring Speed: A constant, moderate stirring speed to ensure rapid mixing without generating significant frictional heat.

3. Data Acquisition and Analysis

  • A series of injections of the ligand into the macromolecule solution is performed. The heat change for each injection is recorded.

  • The initial injections result in a large heat change as most of the injected ligand binds to the macromolecule.

  • As the macromolecule becomes saturated, the heat change per injection decreases until only the heat of dilution is observed.[9]

  • The raw data (power vs. time) is integrated to obtain the heat change per injection.

  • This data is then plotted as heat change per mole of injectant versus the molar ratio of ligand to macromolecule.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Caption: A schematic workflow of an Isothermal Titration Calorimetry experiment.

Beyond the Gold Standard: Alternative and Complementary Techniques

While ITC provides a wealth of thermodynamic information, other techniques offer unique advantages and can provide complementary data to paint a more complete picture of the binding interaction.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free, real-time optical technique that measures changes in the refractive index at the surface of a sensor chip.[10] In a typical experiment, the macromolecule (vancomycin) is immobilized on the sensor surface, and the ligand (D-Ala-D-Ala analogue) is flowed over the surface. Binding of the ligand to the immobilized macromolecule causes a change in the refractive index, which is detected as a change in the SPR signal.

Key Advantages:

  • Kinetics: SPR excels at determining the on-rate (kon) and off-rate (koff) of binding, providing insights into the dynamics of the interaction.[11]

  • High Throughput: Modern SPR instruments can analyze multiple interactions in parallel, making it suitable for screening applications.

  • Sensitivity: SPR is highly sensitive and can be used to study interactions with a wide range of affinities.

Considerations:

  • Immobilization: The need to immobilize one of the binding partners can potentially alter its conformation and binding properties.

  • Mass Transport Limitations: For very fast interactions, the rate of binding can be limited by the diffusion of the analyte to the sensor surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique that can provide atomic-level information about molecular structure and dynamics.[12] In the context of ligand binding, NMR can be used to identify the binding site, determine the conformation of the bound ligand, and measure binding affinities.[13] Chemical shift perturbation (CSP) is a common NMR method where changes in the chemical shifts of the macromolecule's nuclei upon ligand binding are monitored to map the binding interface.[7]

Key Advantages:

  • Structural Information: NMR can provide detailed structural information about the complex, including the specific residues involved in the interaction.[12]

  • Weak Interactions: NMR is particularly well-suited for studying weak and transient interactions that are difficult to detect by other methods.[14]

  • Solution-State Analysis: NMR experiments are performed in solution, providing a more native-like environment for the interaction.

Considerations:

  • Sample Requirements: NMR often requires larger amounts of isotopically labeled protein, which can be expensive and time-consuming to produce.

  • Molecular Weight Limitations: The size of the macromolecule can be a limiting factor for some NMR experiments.

  • Lower Throughput: NMR is generally a lower-throughput technique compared to SPR.

Fluorescence-Based Assays

Principle: Fluorescence-based assays utilize changes in the fluorescence properties of a molecule upon binding. This can involve intrinsic protein fluorescence (e.g., from tryptophan residues) or the use of fluorescently labeled ligands or macromolecules.[15] Techniques like fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET) can be employed to quantify binding.[16][17] For the vancomycin system, a fluorescently labeled D-Ala-D-Ala analogue could be used in a competitive binding assay.[18]

Key Advantages:

  • High Sensitivity: Fluorescence is an extremely sensitive detection method, allowing for the use of low sample concentrations.

  • High Throughput: Fluorescence-based assays are readily adaptable to high-throughput screening formats.

  • Versatility: A wide variety of fluorescent probes and labeling strategies are available.

Considerations:

  • Labeling: The introduction of a fluorescent label can potentially perturb the binding interaction.

  • Indirect Measurement: These assays provide an indirect measure of binding and may be susceptible to artifacts.

  • Assay Development: Significant effort may be required to develop and validate a robust fluorescence-based assay.

A Comparative Analysis: Choosing the Right Tool for the Job

The choice of technique for studying a dipeptide-ligand interaction depends on the specific research question, the available resources, and the properties of the molecules involved.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Nuclear Magnetic Resonance (NMR)Fluorescence-Based Assays
Principle Measures heat change of binding in solutionMeasures change in refractive index upon binding to a surfaceMeasures changes in nuclear spin states in a magnetic fieldMeasures changes in fluorescence properties upon binding
Data Obtained Kd, n, ΔH, ΔSKd, kon, koffKd, binding site, structural informationKd (often apparent)
Labeling Required NoNo (for analyte)Isotopic labeling often requiredYes (usually)
Immobilization NoYes (for ligand or macromolecule)NoNo
Throughput Low to mediumMedium to highLowHigh
Sample Consumption Moderate to highLowHighLow
Strengths Complete thermodynamic profile, in-solution measurementReal-time kinetics, high sensitivityAtomic-level structural detail, weak interactionsHigh throughput, high sensitivity
Limitations Lower throughput, requires soluble and stable samplesImmobilization can affect binding, mass transport effectsLarge sample quantities needed, size limitationsLabeling can perturb binding, indirect measurement

graph Technique_Comparison {
layout=neato;
node [shape=ellipse, style=filled, fontcolor="#FFFFFF"];
edge [color="#5F6368"];

ITC [label="ITC", fillcolor="#EA4335", pos="0,2!"]; SPR [label="SPR", fillcolor="#4285F4", pos="2,0!"]; NMR [label="NMR", fillcolor="#FBBC05", pos="-2,0!"]; Fluorescence [label="Fluorescence", fillcolor="#34A853", pos="0,-2!"];

ITC -> SPR [label="Kinetics?", arrowhead=vee, color="#4285F4"]; ITC -> NMR [label="Structure?", arrowhead=vee, color="#FBBC05"]; ITC -> Fluorescence [label="High Throughput?", arrowhead=vee, color="#34A853"];

SPR -> ITC [label="Thermodynamics?", arrowhead=vee, color="#EA4335"]; NMR -> ITC [label="Thermodynamics?", arrowhead=vee, color="#EA4335"]; Fluorescence -> ITC [label="Thermodynamics?", arrowhead=vee, color="#EA4335"]; }

Caption: A conceptual comparison of key questions addressed by different biophysical techniques.

Conclusion: An Integrated Approach for Comprehensive Understanding

For a thorough investigation of the H-D-Ala-D-Leu-OH binding to its target, one might begin with ITC to establish the fundamental thermodynamic parameters. Subsequently, SPR could be employed to dissect the kinetics of the interaction, while NMR could provide atomic-level structural details of the complex. High-throughput fluorescence-based assays could then be developed for screening large libraries of related dipeptides for improved binding or inhibitory activity. By combining the rich thermodynamic data from ITC with the kinetic and structural information from other techniques, researchers can build a truly holistic understanding of the molecular interactions that underpin biology and drive the development of new therapeutics.

References

  • McComas, C. C., Crowley, B. M., & Boger, D. L. (2008). Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall. Journal of the American Chemical Society, 130(17), 5649–5657. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186–191. [Link]

  • ResearchGate. (n.d.). Thermodynamic parameters for Ac-D-Ala binding to teicoplanin,...[Link]

  • CureFFI.org. (n.d.). Isothermal titration calorimetry: Principles and experimental design. [Link]

  • Le, T. B., Im, W., & Sim, E. (2018). Insights into Key Interactions between Vancomycin and Bacterial Cell Wall Structures. ACS Omega, 3(1), 1086–1094. [Link]

  • ResearchGate. (n.d.). Vancomycin binding to (a) D-Ala-D-Ala terminus of susceptible bacteria...[Link]

  • Ślusarz, R., & Szulc, M. (2022). NMR and MD Analysis of the Bonding Interaction of Vancomycin with Muramyl Pentapeptide. International Journal of Molecular Sciences, 23(3), 1161. [Link]

  • Barbato, G., Bazzo, R., Birlirakis, N., Fiaux, J., Gaggini, F., Guerry, P., ... & Zerbe, O. (2016). Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case Study on Vascular Endothelial Growth Factor Ligands. Chemistry – A European Journal, 22(38), 13586-13597. [Link]

  • Yaddanapudi, K., & Demeler, B. (2015). Vancomycin. In StatPearls. StatPearls Publishing. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. [Link]

  • McMurry, J. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

  • Prenner, E. J., Lewis, R. N. A. H., & McElhaney, R. N. (2001). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. Biochemistry, 40(26), 7924–7933. [Link]

  • DoseMeRx. (n.d.). Vancomycin Mechanism of Action. [Link]

  • ResearchGate. (n.d.). Interaction of vancomycin with the bacterial cell wall precursor d-Ala-d-Ala.[Link]

  • Wright, G. D., & Walsh, C. T. (2000). Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays. Analytical Biochemistry, 287(2), 247-254. [Link]

  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. [Link]

  • Ślusarz, R., & Szulc, M. (2022). NMR and MD Analysis of the Bonding Interaction of Vancomycin with Muramyl Pentapeptide. International Journal of Molecular Sciences, 23(3), 1161. [Link]

  • Wikipedia. (n.d.). Vancomycin. [Link]

  • Jahnke, W., & Widmer, H. (2004). NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors. Medicinal research reviews, 24(1), 97-120. [Link]

  • Nicoya Lifesciences. (n.d.). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. [Link]

  • Avbelj, F., & Kocjan, D. (2000). Characterisation of the selective binding of antibiotics vancomycin and teicoplanin by the VanS receptor regulating type A vancomycin resistance in the enterococci. FEBS letters, 477(1-2), 119-124. [Link]

  • Fletcher, J. T., & Hamilton, A. D. (2022). Vancomycin mimicry: towards new supramolecular antibiotics. Organic & Biomolecular Chemistry, 20(40), 7899-7910. [Link]

  • XanTec bioanalytics GmbH. (2018). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]

  • Neuhaus, F. C. (1962). The Enzymatic Synthesis of d-Alanyl-d-alanine. Journal of Biological Chemistry, 237(10), 3128-3135. [Link]

  • Kim, S. J., & Im, W. (2020). Molecular Dynamics Simulation of Atomic Interactions in the Vancomycin Binding Site. ACS Omega, 5(51), 33036–33045. [Link]

  • Synapse. (2024). What is the mechanism of Vancomycin Hydrochloride?. [Link]

  • Rao, J., Lahiri, J., Isaacs, L., Weis, R. M., & Whitesides, G. M. (1998). A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin. Science, 280(5364), 708-711. [Link]

  • Lab Manager. (n.d.). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. [Link]

  • Dr Matt & Dr Mike. (2018, April 5). Vancomycin: Mechanism of Action [Video]. YouTube. [Link]

  • LifeTein. (n.d.). D-amino acid peptides. [Link]

  • Choi, I. S., & Whitesides, G. M. (2006). Using Bifunctional Polymers Presenting Vancomycin and Fluorescein Groups To Direct Anti-Fluorescein Antibodies to Self-Assembled Monolayers Presenting d-Alanine-d-Alanine Groups. Langmuir, 22(19), 8171–8175. [Link]

  • Williams, D. H., & Butcher, D. W. (1981). Complete assignment of the 13C NMR spectrum of vancomycin. Journal of the American Chemical Society, 103(19), 5697–5700. [Link]

  • Lewis, S. M., & Klesmith, J. R. (2014). A Paired Database of Predicted and Experimental Protein Peptide Binding Information. PLoS ONE, 9(9), e107527. [Link]

  • Shi, Y., & Mobashery, S. (2013). Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine. Journal of the American Chemical Society, 135(33), 12346–12349. [Link]

  • Li, Y., et al. (2021). Spectral Data Analysis and Identification of Vancomycin Hydrochloride. Frontiers in Chemistry, 9, 674825. [Link]

  • Study.com. (n.d.). Write all five steps required for the synthesis of Leu-Ala from alanine and leucine.[Link]

  • Ang, J. C., & von Itzstein, M. (2013). NMR studies of ligand binding. Current opinion in chemical biology, 17(5), 845-850. [Link]

  • Royer, C. A. (2006). Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts. Methods in molecular biology (Clifton, N.J.), 328, 3-21. [Link]

Sources

Functional Comparison of H-D-Ala-D-leu-OH and DADLE in Opioid Receptor Binding: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth functional comparison of two peptides, [D-Ala², D-Leu⁵]-enkephalin (DADLE) and the dipeptide H-D-Ala-D-leu-OH, in the context of their interaction with opioid receptors. As researchers in pharmacology and drug development, understanding the structural determinants of ligand-receptor interaction is paramount. This document moves beyond a simple data sheet to explore the causal relationships between peptide structure, receptor binding affinity, and functional signaling, providing both field-proven insights and the detailed experimental frameworks necessary for their validation.

Introduction: The Opioid System and Peptide Ligands

Opioid receptors—primarily the mu (µ), delta (δ), and kappa (κ) subtypes—are members of the G-protein coupled receptor (GPCR) superfamily.[1] They are central to modulating pain, mood, reward, and various autonomic functions.[2][3] The discovery of endogenous opioid peptides, such as enkephalins and endorphins, unveiled the physiological basis for the actions of opiates like morphine and spurred the development of synthetic analogs designed for enhanced stability and receptor selectivity.

One of the most widely studied synthetic analogs is DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH), a modified version of the endogenous [Leu⁵]-enkephalin.[4] In contrast, H-D-Ala-D-leu-OH is a simple dipeptide. This guide will use these two molecules as a case study to dissect the critical structural features required for effective opioid receptor binding and activation, highlighting why DADLE is a potent agonist while the dipeptide is functionally inert in this system.

Molecular Structure: The Blueprint for Receptor Interaction

The functional disparity between DADLE and H-D-Ala-D-leu-OH originates entirely from their molecular structures.

  • DADLE ([D-Ala², D-Leu⁵]-enkephalin): This pentapeptide is an analog of the natural neurotransmitter [Leu⁵]-enkephalin (Tyr-Gly-Gly-Phe-Leu). Its structure, H-Tyr-D-Ala-Gly-Phe-D-Leu-OH , incorporates two key modifications: the substitution of Glycine at position 2 with D-Alanine and Leucine at position 5 with D-Leucine.[4] This strategic inclusion of D-amino acids confers significant resistance to degradation by peptidases, thereby increasing the peptide's biological half-life and making it a robust tool for research.[4]

  • H-D-Ala-D-leu-OH: This is a simple dipeptide composed of D-Alanine and D-Leucine. Its structure lacks the complexity and specific residues that define the opioid pharmacophore.

The established pharmacophore for enkephalin-based opioid ligands requires:

  • An N-terminal Tyrosine residue, whose protonated amino group and phenolic hydroxyl group are essential for anchoring the ligand in the receptor's binding pocket.

  • A Phenylalanine residue, typically at position 4, whose aromatic side chain engages in a secondary hydrophobic interaction.

  • A specific spatial arrangement of these aromatic rings, maintained by the peptide backbone.

DADLE contains both of these critical features in the correct orientation. H-D-Ala-D-leu-OH contains neither, making it fundamentally incapable of specific, high-affinity binding to any opioid receptor.

Comparative Analysis of Receptor Binding Affinity

Binding affinity describes the strength of the interaction between a ligand and its receptor. It is quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value indicates higher affinity. The standard method for determining this is the radioligand displacement assay.

The causality behind this experimental choice is its directness: it measures the primary interaction of the compound with the receptor target. By competing against a radiolabeled ligand with known high affinity, we can precisely quantify the test compound's ability to occupy the binding site.

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
DADLE 13.82.0616,000
H-D-Ala-D-leu-OH No Affinity ReportedNo Affinity ReportedNo Affinity Reported
Data for DADLE compiled from commercially available technical data.[4]

Interpretation of Binding Data:

  • DADLE exhibits high affinity and marked selectivity for the δ-opioid receptor (DOR), with a Kᵢ value in the low nanomolar range.[4] Its affinity for the µ-opioid receptor (MOR) is approximately 7-fold lower, and it has a negligible affinity for the κ-opioid receptor (KOR).[4] This profile establishes DADLE as a prototypical DOR-preferring agonist.[5]

  • H-D-Ala-D-leu-OH has no reported affinity for opioid receptors. As predicted by the pharmacophore model, its lack of essential Tyr and Phe residues prevents it from being recognized by the receptor's binding pocket. It serves as a negative control, demonstrating that a simple peptide structure is insufficient for binding.

Functional Activity: From Binding to Biological Response

Binding to a receptor is a prerequisite for, but not a guarantee of, a functional response. Functional assays are required to determine whether a ligand is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. Opioid receptors are canonically coupled to inhibitory G-proteins (Gᵢ/Gₒ).[6] Agonist binding initiates a signaling cascade that includes:

  • Activation of the G-protein (exchange of GDP for GTP).

  • Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP).[7]

  • Modulation of ion channels (e.g., activation of inwardly rectifying K⁺ channels and inhibition of voltage-gated Ca²⁺ channels).[7]

We can measure these events using assays like [³⁵S]GTPγS binding and cAMP inhibition to quantify a compound's potency (EC₅₀) and efficacy (Eₘₐₓ).

Opioid Receptor Signaling Pathway

Opioid Receptor Signaling cluster_membrane Plasma Membrane Receptor Opioid Receptor (MOR, DOR, KOR) G_Protein Inactive Gαi/o-GDP -Gβγ Complex Receptor->G_Protein Activation G_Active Active Gαi/o-GTP + Gβγ G_Protein->G_Active GDP/GTP Exchange AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ion_Channel K+ / Ca2+ Channels Ion_Effect ↑ K+ Efflux ↓ Ca2+ Influx Ion_Channel->Ion_Effect Agonist Opioid Agonist (e.g., DADLE) Agonist->Receptor Binding G_Active->AC Inhibition G_Active->Ion_Channel Modulation Response Cellular Response (e.g., Hyperpolarization, ↓ Neurotransmitter Release)

Caption: Canonical Gᵢ/ₒ-coupled opioid receptor signaling cascade.

Table 2: Functional Activity at the δ-Opioid Receptor

CompoundAssay TypePotency (EC₅₀)Efficacy (% of Max Response)
DADLE [³⁵S]GTPγS BindingLow nM rangeFull Agonist
cAMP InhibitionLow nM rangeFull Agonist
H-D-Ala-D-leu-OH All functional assaysNot applicableNo activity
Functional data for DADLE is well-established in the literature.[4][5]

Interpretation of Functional Data:

  • DADLE potently stimulates [³⁵S]GTPγS binding and inhibits forskolin-stimulated cAMP accumulation in cells expressing DORs. This confirms its status as a full agonist, capable of eliciting the maximal possible signaling response from the receptor.[4][8]

  • H-D-Ala-D-leu-OH , being unable to bind to the receptor, cannot initiate any G-protein signaling. It is functionally inactive.

Detailed Experimental Protocols

Trustworthiness in scientific claims is built upon transparent and reproducible methodologies. The following protocols are self-validating systems, incorporating controls to ensure data integrity.

Protocol 1: Radioligand Displacement Binding Assay

Objective: To determine the Kᵢ of test compounds at a specific opioid receptor subtype.

Causality Behind Choices: This protocol uses cell membranes from a line stably expressing a single receptor subtype (e.g., CHO-hDOR) to ensure target specificity. The choice of radioligand (e.g., [³H]DPDPE, a high-affinity DOR agonist) is critical for achieving a robust signal-to-noise ratio. Non-specific binding is determined using a high concentration of a non-radioactive universal antagonist (e.g., Naloxone) to ensure that only binding to the opioid receptor is measured.

Binding Assay Workflow P1 Prepare Membranes (from CHO-hDOR cells) P2 Incubate Components - Membranes - [3H]DPDPE (Radioligand) - Test Compound (e.g., DADLE) P1->P2 P3 Separate Bound/Free Ligand (Rapid Vacuum Filtration) P2->P3 Control Controls: 1. Total Binding (no competitor) 2. Non-Specific Binding (+ Naloxone) P2->Control P4 Quantify Bound Radioactivity (Liquid Scintillation Counting) P3->P4 P5 Data Analysis (Calculate IC50 -> Ki) P4->P5

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells expressing the human δ-opioid receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 500 x g for 10 min to remove nuclei. Centrifuge the supernatant at 48,000 x g for 20 min. Resuspend the resulting pellet (crude membrane fraction) in fresh buffer and determine protein concentration via Bradford assay.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of cell membranes (10-20 µg protein).

    • 25 µL of [³H]DPDPE (final concentration ~0.5-1.0 nM, near its K₋).

    • 25 µL of test compound (DADLE or H-D-Ala-D-leu-OH) at 12-point serial dilutions (e.g., 10 µM to 0.1 pM).

    • For total binding, add 25 µL of buffer.

    • For non-specific binding, add 25 µL of 10 µM Naloxone.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[9]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Counting: Allow filters to dry, add scintillation cocktail to each well, and count the trapped radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific counts from all other measurements. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the radioligand concentration and K₋ is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To measure agonist-induced G-protein activation.

Causality Behind Choices: This is a direct functional assay measuring one of the earliest events in GPCR activation.[10] The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is key; it "traps" the G-protein in an active state, allowing the signal to accumulate for robust measurement.[11] The inclusion of excess GDP is crucial to keep basal G-protein activation low, thereby maximizing the window for detecting agonist-stimulated activity.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay Incubation: In a 96-well plate, combine in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4):

    • 20 µL of test compound at various concentrations.

    • 20 µL of cell membranes (5-10 µg protein).

    • 20 µL of GDP (final concentration 10-30 µM).

    • Pre-incubate for 15 minutes at 30°C.

  • Initiate Reaction: Add 20 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).

  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Termination & Filtration: Terminate and filter as described in Protocol 1.

  • Counting & Analysis: Measure bound radioactivity via scintillation counting. Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS. Subtract non-specific binding and plot the agonist-stimulated increase over basal as a function of concentration to determine EC₅₀ and Eₘₐₓ.

Conclusion and Field Insights

The comparative analysis of DADLE and the dipeptide H-D-Ala-D-leu-OH provides a clear and unequivocal demonstration of the principle of structure-activity relationships in opioid pharmacology.

  • DADLE is a potent, DOR-selective agonist precisely because its pentapeptide sequence, H-Tyr-D-Ala-Gly-Phe-D-Leu-OH, contains the essential pharmacophoric elements—the N-terminal Tyrosine and the position 4 Phenylalanine—held in a conformationally favorable state for receptor binding and activation. The D-amino acid substitutions provide the added advantage of metabolic stability, a critical consideration in drug design.[4]

  • H-D-Ala-D-leu-OH is functionally inactive at opioid receptors because it lacks these fundamental structural requirements. It cannot be recognized by the receptor's binding site and therefore cannot initiate a biological signal.

References

  • Begum Moghal, E. T., Venkatesh, K., & Sen, D. (2018). The delta opioid peptide D-Alanine 2, Leucine 5 Enkephaline (DADLE)-induces neuroprotection through cross-talk between the UPR and pro-survival MAPK-NGF-Bcl2 signaling pathways via modulation of several micro-RNAs in SH-SY5Y cells subjected to ER stress. Cell Biology International, 42(5), 543-569. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

  • Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]

  • Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Grokipedia. (n.d.). DADLE. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: a functional assay for G protein-coupled receptors. Methods in Molecular Biology, 237, 183-195. [Link]

  • JoVE. (2022, May 27). Measuring G-Protein-Coupled Receptor Signaling via Radio-labeled GTP Binding. [Link]

  • Massotte, D. (2015). Opioid receptors signaling network. Medecine/Sciences, 31(1), 53-59. [Link]

  • Sharma, G., & Loh, H. H. (2012). Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). Methods in Molecular Biology, 888, 151-161. [Link]

  • Yasuda, K., et al. (1993). Expression of a novel G protein-coupled receptor clone from brain. Journal of Biological Chemistry, 268(32), 24137-24140. [Link]

  • Zöllner, C., & Stein, C. (2007). Opioids. Handbook of Experimental Pharmacology, 177, 31-63. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.